Carba-NAD
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [4-(3-carbamoylpyridin-1-ium-1-yl)-2,3-dihydroxycyclopentyl]methyl phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N7O13P2/c23-19-14-21(26-8-25-19)29(9-27-14)22-18(33)17(32)13(41-22)7-40-44(37,38)42-43(35,36)39-6-11-4-12(16(31)15(11)30)28-3-1-2-10(5-28)20(24)34/h1-3,5,8-9,11-13,15-18,22,30-33H,4,6-7H2,(H5-,23,24,25,26,34,35,36,37,38) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGPLSUKWXXSBCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1[N+]2=CC=CC(=C2)C(=O)N)O)O)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N7O13P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
661.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Discovery and Synthesis of Carba-NAD: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Carba-NAD (Carbanicotinamide Adenine Dinucleotide) is a synthetic analog of β-Nicotinamide Adenine Dinucleotide (NAD+) that has garnered significant attention in biomedical research. Its defining structural feature—the replacement of the ribose oxygen in the nicotinamide riboside moiety with a methylene group—confers remarkable resistance to enzymatic degradation by NAD+-consuming enzymes. This enhanced stability makes this compound an invaluable tool for studying NAD+-dependent signaling pathways and a promising scaffold for the development of novel therapeutics. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological applications of this compound, with a focus on detailed experimental protocols and quantitative data to support researchers in the field.
Introduction: The Significance of NAD+ and the Advent of this compound
β-Nicotinamide Adenine Dinucleotide (NAD+) is a ubiquitous and essential coenzyme in all living cells, playing a central role in a vast array of biological processes.[1][2] It is a critical component of cellular redox reactions, acting as a hydride acceptor in catabolic pathways such as glycolysis, the citric acid cycle, and fatty acid oxidation.[2] Beyond its metabolic functions, NAD+ serves as a substrate for several families of signaling enzymes, including sirtuins (SIRTs), poly(ADP-ribose) polymerases (PARPs), and CD38/157 ectoenzymes.[3][4] These enzymes regulate diverse cellular processes, including DNA repair, gene expression, and calcium signaling.[4][5]
The labile nature of the glycosidic bond linking the nicotinamide and ribose moieties in NAD+ makes it susceptible to cleavage by NAD+-glycohydrolases, limiting its utility in certain experimental contexts.[6] This inherent instability spurred the development of more robust NAD+ analogs. The first synthesis of this compound, a carbocyclic analog of NAD+, was reported by Slama and Simmons in 1988.[3] In this compound, the endocyclic ribose oxygen of the nicotinamide-riboside moiety is replaced by a methylene group, forming a 2,3-dihydroxycyclopentane ring.[6][7] This seemingly subtle modification renders the molecule resistant to enzymatic cleavage, making it a powerful tool to probe the function of NAD+-consuming enzymes without being consumed in the process.[3]
Chemical and Enzymatic Synthesis of this compound
The synthesis of this compound can be achieved through both traditional chemical methods and more modern, efficient enzymatic approaches.
Chemical Synthesis
The traditional chemical synthesis of this compound is a multi-step process that begins with a carbocyclic ribose analog.[5][6] While effective, this method can be challenging, often involving racemic intermediates and requiring extensive purification.
Key Stages of Chemical Synthesis:
-
Preparation of the Cyclopentane Backbone: The synthesis typically starts from (±)-4β-amino-2α,3α-dihydroxy-1β-cyclopentanemethanol.[5][6] This precursor undergoes selective protection of its hydroxyl groups.
-
Introduction of the Pyridinium Ring: The pyridinium moiety is introduced via nucleophilic substitution.[5]
-
Phosphorylation: The 5'-hydroxyl group of the carbocyclic nucleoside analog is phosphorylated.[5]
-
Coupling with Adenosine Monophosphate (AMP): The phosphorylated carbocyclic nicotinamide mononucleotide is then coupled with AMP to form the final this compound dinucleotide.[5][6] This final coupling step often produces a mixture of diastereomers that require chromatographic separation.[6]
Enzymatic Synthesis
Enzymatic synthesis offers a more streamlined and stereospecific route to this compound, leveraging the substrate promiscuity of certain enzymes involved in the NAD+ salvage pathway.[5] This approach typically results in higher yields and simplifies purification.[5]
Core Reaction Steps in Enzymatic Synthesis:
-
Substrate Preparation: The starting material is a carba-analog of nicotinamide riboside, such as 3-Carbamoyl-1-(2,3-dihydroxy-4-hydroxymethyl-cyclopentyl)-pyridinium-methanesulfonate.[5]
-
NRK-Mediated Phosphorylation: A nicotinamide riboside kinase (NRK), often from Homo sapiens, catalyzes the phosphorylation of the 5'-hydroxyl group of the carbocyclic precursor using ATP as the phosphate donor.[5]
-
NMN-AT-Catalyzed Adenylylation: The resulting phosphorylated intermediate (carba-NMN) is then adenylylated by a nicotinamide mononucleotide adenylyltransferase (NMN-AT), typically from Bacillus subtilis or Homo sapiens, using ATP to form this compound.[5]
Quantitative Data Summary
The following tables summarize key quantitative data related to the synthesis and biological activity of this compound.
| Parameter | Chemical Synthesis | Enzymatic Synthesis | Reference(s) |
| Starting Material | (±)-4β-amino-2α,3α-dihydroxy-1β-cyclopentanemethanol | 3-Carbamoyl-1-(2,3-dihydroxy-4-hydroxymethyl-cyclopentyl)-pyridinium-methanesulfonate | [5][6] |
| Key Enzymes | N/A | Nicotinamide Riboside Kinase (NRK), Nicotinamide Mononucleotide Adenylyltransferase (NMN-AT) | [5] |
| Overall Yield | Lower, requires diastereomer separation | 60-70% | [5] |
| Purification | Chromatographic separation of diastereomers | Ion-exchange chromatography | [5][6] |
Table 1: Comparison of Chemical and Enzymatic Synthesis of this compound.
| Enzyme | Species/Source | This compound IC₅₀/Kᵢ | Notes | Reference(s) |
| CD38 | Human | IC₅₀ ≤100 µM | Non-covalent inhibitor | [5] |
| NAD Glycohydrolase | Bungarus fasciatus venom | Inhibition at ≤100 µM | Non-covalent inhibitor | [6] |
| SIRT3 | Human | Forms stable ternary complex | Unreactive substrate analog | [3] |
| SIRT5 | Human | Forms stable ternary complex | Unreactive substrate analog | [3] |
Table 2: Inhibitory and Binding Activity of this compound against NAD+-Consuming Enzymes.
| Property | NAD+ | This compound | Reference(s) |
| Molecular Formula | C₂₁H₂₇N₇O₁₄P₂ | C₂₁H₂₈N₇O₁₃P₂ | [5] |
| Average Molecular Weight | ~663.4 g/mol | ~662.46 g/mol | [5] |
| Enzymatic Stability | Susceptible to cleavage by NAD glycohydrolases | Resistant to cleavage by NAD glycohydrolases | [5][6] |
| Thermostability | Less stable | Retains 95% activity after 24 hours at 50°C (enzymatically synthesized) | [5] |
Table 3: Physicochemical and Stability Comparison of NAD+ and this compound.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and key biological assays involving this compound.
Enzymatic Synthesis of this compound
This protocol is a composite based on published enzymatic synthesis methods.[5]
Materials:
-
3-Carbamoyl-1-(2,3-dihydroxy-4-hydroxymethyl-cyclopentyl)-pyridinium-methanesulfonate
-
Recombinant human Nicotinamide Riboside Kinase (NRK)
-
Recombinant Bacillus subtilis or human Nicotinamide Mononucleotide Adenylyltransferase (NMN-AT)
-
ATP (Adenosine triphosphate)
-
Reaction Buffer (e.g., Tris-HCl, pH 7.5, containing MgCl₂)
-
Ion-exchange chromatography resin (e.g., Dowex)
-
HPLC system for analysis
Protocol:
-
Phosphorylation Reaction:
-
In a suitable reaction vessel, prepare a reaction mixture containing the starting carba-nicotinamide riboside analog, ATP, and MgCl₂ in the reaction buffer.
-
Initiate the reaction by adding recombinant NRK enzyme.
-
Incubate the reaction at 37°C for approximately 2 hours, or until HPLC analysis indicates >90% conversion to the phosphorylated intermediate (carba-NMN).[5]
-
-
Adenylylation Reaction:
-
To the reaction mixture containing carba-NMN, add an additional aliquot of ATP.
-
Initiate the second step by adding recombinant NMN-AT enzyme.
-
Continue the incubation at 37°C, monitoring the formation of this compound by HPLC.
-
-
Purification:
-
Terminate the enzymatic reaction, for example, by heat inactivation of the enzymes.
-
Purify the synthesized this compound from the reaction mixture using ion-exchange chromatography.
-
Elute the bound this compound and collect the relevant fractions.
-
Analyze the purity of the final product by HPLC and confirm its identity by mass spectrometry and NMR.
-
CD38 Inhibition Assay
This fluorometric assay measures the inhibition of CD38's NAD-glycohydrolase activity using a fluorescent NAD+ analog.
Materials:
-
Recombinant human CD38 enzyme
-
This compound (or other test inhibitors)
-
1,N⁶-etheno-NAD⁺ (ε-NAD⁺) as the substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well black microplate
-
Fluorescence plate reader
Protocol:
-
Assay Preparation:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In the wells of a 96-well plate, add the diluted this compound or vehicle control.
-
Add the recombinant CD38 enzyme to each well (except for no-enzyme controls).
-
Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes).
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the ε-NAD⁺ substrate to all wells.
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the increase in fluorescence intensity (Excitation/Emission wavelengths appropriate for ε-ADP-ribose) over time.
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction from the linear portion of the fluorescence versus time plot.
-
Determine the percent inhibition of CD38 activity at each concentration of this compound.
-
Calculate the IC₅₀ value by fitting the dose-response data to a suitable model.
-
Sirtuin Deacylation Assay
This assay can be used to confirm that this compound acts as an unreactive analog in the presence of sirtuins.
Materials:
-
Recombinant human sirtuin (e.g., SIRT3 or SIRT5)
-
Acetylated peptide substrate specific for the sirtuin
-
This compound
-
NAD+ (for positive control)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing KCl, MgCl₂, and a reducing agent like DTT)
-
HPLC-MS system for analysis
Protocol:
-
Reaction Setup:
-
In separate reaction tubes, combine the sirtuin enzyme and the acetylated peptide substrate in the assay buffer.
-
To the respective tubes, add this compound, NAD+ (positive control), or buffer (negative control).
-
Incubate the reactions at 37°C for a specified time (e.g., 60 minutes).
-
-
Reaction Quenching and Analysis:
-
Stop the reactions, for example, by adding a quenching solution such as trifluoroacetic acid.
-
Analyze the reaction mixtures by HPLC-MS to separate and quantify the acetylated and deacetylated peptide substrate.
-
-
Data Interpretation:
-
In the positive control (with NAD+), a significant amount of deacetylated peptide should be observed.
-
In the presence of this compound, there should be no significant deacetylation of the peptide, demonstrating that this compound does not support the sirtuin-catalyzed deacetylation reaction.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways involving NAD+-consuming enzymes and the general workflows for the synthesis and analysis of this compound.
Caption: NAD+ signaling pathways and the inhibitory role of this compound.
Caption: Workflow for the enzymatic synthesis of this compound.
Caption: Experimental workflow for a CD38 inhibition assay using this compound.
Conclusion
This compound has proven to be an indispensable tool for dissecting the complex roles of NAD+ in cellular signaling. Its resistance to enzymatic degradation allows for the specific and stable inhibition of NAD+-consuming enzymes, providing researchers with a means to study their functions in vitro and in cellular models. The development of efficient enzymatic synthesis routes has made this compound more accessible, facilitating its broader application. This technical guide provides a foundational resource for researchers interested in utilizing this compound, offering insights into its synthesis, quantitative properties, and application in key biological assays. Further research into this compound and its derivatives holds the potential to uncover new therapeutic strategies for a range of diseases associated with dysregulated NAD+ metabolism.
References
- 1. NMR characterization and ligand binding site of the stem–loop 2 motif from the Delta variant of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP2459728A1 - Enzymatic synthesis of this compound - Google Patents [patents.google.com]
- 3. Carbanicotinamide adenine dinucleotide: synthesis and enzymological properties of a carbocyclic analogue of oxidized nicotinamide adenine dinucleotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical synthesis of 2″OMeNAD+ and its deployment as an RNA 2′-phosphotransferase (Tpt1) ‘poison’ that traps the enzyme on its abortive RNA-2′-PO4-(ADP-2″OMe-ribose) reaction intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. carba Nicotinamide Adenine Dinucleotide Phosphate: Robust Cofactor for Redox Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2011012270A1 - Enzymatic synthesis of this compound - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Carba-NAD: A Non-Hydrolyzable NAD+ Analog for Research and Drug Development
An In-depth Technical Guide
For: Researchers, scientists, and drug development professionals.
Abstract
Nicotinamide adenine dinucleotide (NAD+) is a cornerstone of cellular metabolism and signaling, acting as a critical cofactor and substrate for a myriad of enzymes. Its inherent instability, however, presents challenges for in vitro and in vivo studies. Carba-NAD, a synthetic carbocyclic analog of NAD+, overcomes this limitation by replacing the labile ribose moiety with a stable cyclopentane ring. This modification renders it resistant to enzymatic hydrolysis by NAD+-consuming enzymes, such as CD38, PARPs, and sirtuins. This technical guide provides a comprehensive overview of this compound, detailing its synthesis, biochemical properties, and applications as a research tool and potential therapeutic lead. We present quantitative data on its interactions with key enzymes, detailed experimental protocols for its use, and visualizations of relevant biological pathways and experimental workflows.
Introduction to this compound
This compound, or carbanicotinamide adenine dinucleotide, is a structural analog of β-Nicotinamide Adenine Dinucleotide (NAD+).[1] The defining feature of this compound is the substitution of the D-ribose ring of the nicotinamide ribonucleoside with a 2,3-dihydroxycyclopentane ring.[2] This carbocyclic modification makes the N-glycosidic bond resistant to cleavage by NAD-glycohydrolases, rendering the molecule non-hydrolyzable.[3][4] This stability makes this compound an invaluable tool for studying NAD+-dependent enzymes and pathways without the complication of substrate depletion.[4]
Synthesis of this compound
The synthesis of this compound can be achieved through both chemical and enzymatic routes.
Chemical Synthesis
The traditional chemical synthesis of this compound is a multi-step process that begins with a protected carbocyclic amine.[5] A key step involves the coupling of the carbocyclic nicotinamide mononucleotide with adenosine monophosphate to form the dinucleotide.[2] While effective, chemical synthesis can be complex and may result in a mixture of diastereomers that require separation.[2]
Enzymatic Synthesis
Enzymatic synthesis offers a more efficient and stereospecific alternative for producing this compound.[6] This method typically involves a two-step, one-pot reaction:
-
Phosphorylation: A carbocyclic nicotinamide riboside analog is phosphorylated by a nicotinamide riboside kinase (NRK) to yield carbocyclic nicotinamide mononucleotide (Carba-NMN).
-
Adenylylation: The resulting Carba-NMN is then adenylylated by a nicotinamide mononucleotide adenylyltransferase (NMNAT) to produce this compound.
This enzymatic approach has been patented and offers high yields and purity.[6]
Biochemical Properties and Quantitative Data
This compound's primary biochemical property is its resistance to hydrolysis by NAD+-consuming enzymes. This makes it a potent tool for inhibiting these enzymes and for co-crystallization studies to elucidate their active sites.
Table 1: Inhibition of NAD+-Consuming Enzymes by this compound Analogs
| Enzyme | Species | Analog | Inhibition Type | Ki / IC50 | Reference |
| CD38 | Human | pseudothis compound | Competitive | Ki = 148 µM (recombinant) | [1][7] |
| Ki = 180 µM (native) | [1][7] | ||||
| CD38 | Dog (spleen) | pseudothis compound | Non-competitive | Kis = 47 µM, Kii = 198 µM | [1][7] |
| CD38 | Mouse | This compound & pseudothis compound | No significant inhibition | > 1 mM | [1][7] |
| NAD-glycohydrolase | Bungarus fasciatus (venom) | pseudothis compound | Competitive | Ki = 35 µM | [8] |
| NAD-glycohydrolase | Cow (brain) | pseudothis compound | Competitive | Ki = 6.7 µM | [8] |
| NAD-glycohydrolase | Sheep (brain) | pseudothis compound | Competitive | Ki = 31 µM | [8] |
| PARP-1 | Human | This compound | Modest inhibition at high concentrations | Not determined | [3] |
Note: pseudothis compound, a diastereomer of this compound, is often found to be a more potent inhibitor of certain NADases.[1][7][8]
Role in Elucidating Enzyme Mechanisms
Sirtuins
This compound has been instrumental in understanding the mechanism of sirtuins, a class of NAD+-dependent deacetylases. As an unreactive substrate analog, it allows for the formation of stable ternary complexes of the sirtuin enzyme, the acetylated peptide substrate, and the NAD+ analog.[9] X-ray crystallography of these complexes has provided critical snapshots of the sirtuin active site, revealing the binding modes of both the substrate and the cofactor.[9]
Figure 1: Sirtuin deacetylation mechanism and the role of this compound.
CD38 and other NAD-glycohydrolases
This compound and its diastereomer, pseudothis compound, have been used to probe the active sites of CD38 and other NAD-glycohydrolases.[1] Studies have shown that pseudothis compound is a competitive inhibitor of human CD38, indicating that it binds to the active site in a manner similar to NAD+.[1][7] The resistance of this compound analogs to hydrolysis allows for detailed kinetic studies of enzyme inhibition without the confounding factor of substrate depletion.
Poly(ADP-ribose) Polymerases (PARPs)
The interaction of this compound with PARP-1 is a subject of ongoing investigation. While some studies suggest that this compound does not bind efficiently to PARP-1 and shows only modest inhibition at high concentrations, others list PARPs as enzymes resistant to this compound, implying an interaction.[3][4] This discrepancy may arise from differences in experimental conditions or the specific PARP family member being studied. One hypothesis is that this compound may have a low affinity for the primary NAD+ binding site but could potentially interact with the acceptor site for ADP-ribose chain elongation.[3] Further research is needed to fully elucidate the nature of this interaction.
Experimental Protocols
The following are generalized protocols that can be adapted for the use of this compound in various experimental settings.
Enzyme Inhibition Assay (General Protocol)
This protocol can be used to determine the inhibitory effect of this compound on a purified NAD+-consuming enzyme.
Materials:
-
Purified enzyme (e.g., CD38, Sirtuin)
-
NAD+ (substrate)
-
This compound (inhibitor)
-
Assay buffer specific to the enzyme
-
Detection reagent (e.g., a fluorescent probe that detects a product of the enzymatic reaction)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the purified enzyme to each well.
-
Add the different concentrations of this compound to the wells. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a set time at the optimal temperature for the enzyme.
-
Initiate the reaction by adding a fixed concentration of NAD+.
-
Monitor the reaction kinetics by measuring the signal from the detection reagent over time using a microplate reader.
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Plot the reaction velocity against the inhibitor concentration to determine the IC50 value. Further kinetic analysis can be performed to determine the Ki and the mode of inhibition.
Figure 2: General workflow for an enzyme inhibition assay with this compound.
Cellular NAD+ Level Measurement
This protocol can be used to assess the effect of this compound on intracellular NAD+ levels, which can be indicative of its interaction with cellular NADases.
Materials:
-
Cultured cells
-
This compound
-
Cell lysis buffer
-
NAD+/NADH quantification kit
-
Microplate reader
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat the cells with varying concentrations of this compound for a specified period. Include an untreated control.
-
Wash the cells with PBS and then lyse them using the appropriate lysis buffer.
-
Quantify the protein concentration in each lysate for normalization.
-
Use a commercial NAD+/NADH quantification kit to measure the NAD+ levels in the cell lysates according to the manufacturer's instructions.
-
Normalize the NAD+ levels to the protein concentration.
-
Compare the NAD+ levels in this compound-treated cells to the untreated control.
Signaling Pathways and this compound
This compound is a valuable tool for dissecting signaling pathways that are regulated by NAD+ availability.
Figure 3: Overview of NAD+ signaling pathways and points of intervention for this compound.
By inhibiting NADases like CD38, this compound can be used to study the downstream consequences of increased NAD+ availability on sirtuin and PARP activity. Conversely, by acting as a stable analog for sirtuins, it allows for the isolation and study of their specific functions without the dynamic fluctuations of NAD+ levels.
Conclusion and Future Directions
This compound is a powerful and versatile tool for researchers in both academia and industry. Its non-hydrolyzable nature provides a stable platform for a wide range of applications, from fundamental enzymology and structural biology to cellular signaling studies and high-throughput screening for drug discovery. While its interactions with some enzyme families, like PARPs, require further clarification, its utility in dissecting the roles of sirtuins and CD38 is well-established. Future research will likely focus on the development of more potent and selective this compound derivatives, as well as exploring its therapeutic potential in diseases characterized by dysregulated NAD+ metabolism. The continued use of this compound and its analogs will undoubtedly lead to a deeper understanding of the intricate roles of NAD+ in health and disease.
References
- 1. Inhibition of the intrinsic NAD+ glycohydrolase activity of CD38 by carbocyclic NAD analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. carba Nicotinamide Adenine Dinucleotide Phosphate: Robust Cofactor for Redox Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NAD+ analog reveals PARP-1 substrate-blocking mechanism and allosteric communication from catalytic center to DNA-binding domains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbanicotinamide Adenine Dinucleotide | High Purity [benchchem.com]
- 5. Structural basis for nicotinamide cleavage and ADP-ribose transfer by NAD+-dependent Sir2 histone/protein deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP2459728A1 - Enzymatic synthesis of this compound - Google Patents [patents.google.com]
- 7. Inhibition of the intrinsic NAD+ glycohydrolase activity of CD38 by carbocyclic NAD analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of NAD glycohydrolase and ADP-ribosyl transferases by carbocyclic analogues of oxidized nicotinamide adenine dinucleotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of this compound and the structures of its ternary complexes with SIRT3 and SIRT5. | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to the Biochemical and Physical Properties of Carbanicotinamide Adenine Dinucleotide (Carba-NAD)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core biochemical and physical properties of Carbanicotinamide Adenine Dinucleotide (Carba-NAD), a chemically stabilized analog of β-Nicotinamide Adenine Dinucleotide (NAD+). Its enhanced stability against enzymatic degradation makes it an invaluable tool for studying NAD+-dependent biological processes.
Core Physicochemical Properties
This compound is a synthetic NAD+ analog where the ribose moiety linked to the nicotinamide is replaced by a carbocyclic ring.[1][2][3] This structural modification, specifically the substitution of a methylene group for the oxygen atom in the ribose ring, confers significant resistance to cleavage by NAD+ glycohydrolases and other NAD+-consuming enzymes.[4][5] This stability allows for more controlled studies of NAD+-dependent pathways without the complication of rapid cofactor depletion.[4]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₉N₇O₁₃P₂ | [6] |
| Molecular Weight | 661.45 g/mol | [6][7] |
| Exact Mass | 661.13 g/mol | [6] |
| Appearance | Solid at room temperature | [6] |
| LogP | -5.4 | [6] |
| Hydrogen Bond Donor Count | 7 | [6] |
| Hydrogen Bond Acceptor Count | 17 | [6] |
| Rotatable Bond Count | 11 | [6] |
| Complexity | 1120 | [6] |
Biochemical Properties and Biological Functions
This compound serves as a co-substrate for a variety of dehydrogenases and other NAD+-utilizing enzymes, participating in critical cellular processes.[4] Its primary biochemical value lies in its resistance to enzymatic degradation, making it a superior tool for investigating NAD+-dependent signaling pathways.[4]
Key Biological Roles:
-
DNA Repair: this compound is involved in base excision repair (BER) and double-strand break (DSB) repair by promoting homologous recombination through poly-ADP-ribosylation.[4]
-
Transcription Regulation: It can modulate chromatin structure, affecting the activity of RNA polymerase II and thus acting as both a positive and negative regulator of transcription.[4]
-
Protein Modification: this compound facilitates the ADP-ribosylation of various proteins, influencing their function under cellular stress.[4]
-
Enzyme Inhibition: Due to its non-hydrolyzable nature, this compound acts as an unreactive substrate analog and a non-covalent inhibitor of certain NAD-consuming enzymes.[1][2][3] For example, it is a known inhibitor of the soluble NAD glycohydrolase from Bungarus fasciatus venom and CD38.[4][5]
Table 2: Quantitative Biochemical Data for this compound
| Parameter | Enzyme/System | Value | Reference |
| IC₅₀ | CD38 | ≤100 µM | [4] |
| Inhibition of NAD glycohydrolase | Bungarus fasciatus venom | Effective at ≤100 µM | [5] |
| Kᵢ (psi-carba-NAD) | Bungarus fasciatus venom NAD glycohydrolase | 35 µM | [8] |
| Kᵢ (psi-carba-NAD) | Cow brain NAD glycohydrolase | 6.7 µM | [8] |
| Kᵢ (psi-carba-NAD) | Sheep brain NAD glycohydrolase | 31 µM | [8] |
| Catalytic Efficiency (k_cat/K_m) for Enzymatic Synthesis | NMN-AT from Bacillus subtilis | 1.2 × 10⁴ M⁻¹s⁻¹ | [4] |
Note: psi-carba-NAD is a diastereomer of this compound.
Experimental Protocols
The traditional chemical synthesis of this compound is a multi-step process.[4][5] An improved method reports a pyrophosphate coupling step with approximately 60% yield.[1][2][3]
Workflow for Chemical Synthesis:
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of this compound and the structures of its ternary complexes with SIRT3 and SIRT5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carbanicotinamide Adenine Dinucleotide | High Purity [benchchem.com]
- 5. Carbanicotinamide adenine dinucleotide: synthesis and enzymological properties of a carbocyclic analogue of oxidized nicotinamide adenine dinucleotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | inhibitor/agonist | CAS 112345-60-5 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 7. Carbanicotinamide adenine dinucleotide | C22H29N7O13P2 | CID 163883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Inhibition of NAD glycohydrolase and ADP-ribosyl transferases by carbocyclic analogues of oxidized nicotinamide adenine dinucleotide - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dual Nature of Carba-NAD: A Technical Guide to its Mechanism of Action in Enzymatic Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carba-NAD (carbanicotinamide adenine dinucleotide) is a synthetic analog of the ubiquitous coenzyme nicotinamide adenine dinucleotide (NAD+). Its unique structural modification—the replacement of the ribose moiety linked to the nicotinamide ring with a carbocyclic sugar—confers remarkable stability against enzymatic hydrolysis. This property makes this compound an invaluable tool for elucidating the mechanisms of NAD+-dependent enzymes and a potential scaffold for the development of novel therapeutics. This technical guide provides an in-depth analysis of the mechanism of action of this compound, detailing its role as both a substrate and an inhibitor in various enzymatic reactions.
Core Mechanism of Action: A Tale of Two Fates
The central feature governing the biochemical activity of this compound is the substitution of the N-glycosidic bond, which is the primary target of NAD+-hydrolyzing enzymes (NAD glycohydrolases), with a carbon-carbon bond. This alteration renders this compound resistant to cleavage, fundamentally changing its interaction with NAD+-dependent enzymes.[1] Consequently, this compound exhibits a dual mechanism of action:
-
As a Substrate: For certain dehydrogenases, this compound can mimic the function of NAD+ by accepting a hydride ion, leading to its reduction to Carba-NADH.
-
As an Inhibitor: For enzymes that catalyze the cleavage of the N-glycosidic bond of NAD+, such as sirtuins and CD38, this compound acts as a non-hydrolyzable analog, binding to the active site and inhibiting the enzymatic reaction.
Data Presentation: Quantitative Analysis of this compound Interactions
The following tables summarize the available quantitative data on the interaction of this compound and its diastereomer, pseudothis compound, with various enzymes.
| Enzyme | Organism | Analog | Kinetic Parameter | Value | Inhibition Type | Reference(s) |
| CD38 | Homo sapiens | pseudothis compound | Ki | 148 µM (recombinant) | Competitive | [2],[3] |
| Ki | 180 µM (native) | Competitive | [2],[3] | |||
| NAD+ Glycohydrolase | Canis lupus familiaris (spleen) | pseudothis compound | Kis | 47 µM | Non-competitive | [2],[3] |
| Kii | 198 µM | [2],[3] |
Mechanism of Inhibition: A Closer Look at Key Enzymes
Sirtuins: Halting the Deacetylation Cascade
Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in cellular regulation. The catalytic mechanism involves the cleavage of NAD+ and the transfer of an acetyl group from a lysine residue of a substrate protein to the ADP-ribose moiety. This compound, being non-hydrolyzable, acts as a potent inhibitor by binding to the sirtuin active site, mimicking the binding of NAD+ but preventing the subsequent cleavage and deacetylation steps.[4][5]
Caption: Sirtuin deacetylation pathway and its inhibition by this compound.
CD38: Blocking the NAD+ Glycohydrolase Activity
CD38 is a multifunctional enzyme that exhibits NAD+ glycohydrolase activity, hydrolyzing NAD+ to cyclic ADP-ribose (cADPR) and nicotinamide. This enzymatic action is crucial for calcium signaling. This compound and its diastereomers act as competitive inhibitors of CD38 by binding to the active site and preventing the hydrolysis of NAD+.[2][3][6][7] The diastereomer pseudothis compound has been shown to be a more potent inhibitor of human CD38 than this compound itself.[2][3]
Caption: Competitive inhibition of CD38 by this compound.
Experimental Protocols
Sirtuin Activity Assay (Fluorogenic)
This protocol is adapted from commercially available kits and published methodologies.
1. Reagents:
-
Sirtuin enzyme (e.g., recombinant human SIRT1, SIRT2, or SIRT3)
-
Fluorogenic acetylated peptide substrate (e.g., based on p53 or other known sirtuin substrates)
-
NAD+ solution
-
This compound solution (for inhibition studies)
-
Sirtuin assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a protease to cleave the deacetylated peptide and release the fluorophore)
-
96-well black microplate
2. Procedure:
-
Prepare serial dilutions of this compound in sirtuin assay buffer.
-
In the wells of the microplate, add the following in order:
-
Sirtuin assay buffer
-
Sirtuin enzyme solution
-
This compound or vehicle control
-
-
Incubate for 10-15 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the NAD+ solution followed immediately by the fluorogenic acetylated peptide substrate.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding the developer solution.
-
Incubate for an additional 10-15 minutes at 37°C.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore.
3. Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
To determine the Ki, perform the assay at various concentrations of both NAD+ and this compound and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.
CD38 NAD+ Glycohydrolase Activity Assay (Fluorometric)
This protocol is based on the hydrolysis of the fluorescent NAD+ analog, 1,N6-etheno-NAD+ (ε-NAD+).
1. Reagents:
-
CD38 enzyme (recombinant or from cell lysates)
-
ε-NAD+ substrate
-
This compound or pseudothis compound solution (for inhibition studies)
-
CD38 assay buffer (e.g., 25 mM Tris-HCl, pH 7.5)
-
96-well white or black microplate
2. Procedure:
-
Prepare serial dilutions of this compound or pseudothis compound in CD38 assay buffer.
-
In the wells of the microplate, add the following in order:
-
CD38 assay buffer
-
CD38 enzyme solution
-
This compound/pseudothis compound or vehicle control
-
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding the ε-NAD+ substrate.
-
Immediately measure the fluorescence in a kinetic mode for 15-30 minutes at an excitation wavelength of 300 nm and an emission wavelength of 410 nm.
3. Data Analysis:
-
Determine the initial reaction velocity (V0) from the linear portion of the fluorescence versus time plot.
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
To determine the Ki for competitive inhibition, perform the assay with varying concentrations of both ε-NAD+ and the inhibitor, and analyze the data using a Dixon plot or by fitting to the competitive inhibition model.
Conclusion
This compound stands as a versatile and powerful tool in the study of NAD+-dependent enzymes. Its resistance to hydrolysis allows for the distinct characterization of its function as either a stable substrate analog or a potent inhibitor. While its inhibitory effects on sirtuins and CD38 are well-documented, further quantitative analysis of its substrate kinetics with dehydrogenases is warranted. The experimental protocols and mechanistic diagrams provided in this guide offer a solid foundation for researchers to explore the multifaceted roles of this compound in enzymatic reactions, paving the way for new discoveries in cellular metabolism and drug development.
References
- 1. Mechanism of Inhibition of the Human Sirtuin Enzyme SIRT3 by Nicotinamide: Computational and Experimental Studies | PLOS One [journals.plos.org]
- 2. Inhibition of the intrinsic NAD+ glycohydrolase activity of CD38 by carbocyclic NAD analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the intrinsic NAD+ glycohydrolase activity of CD38 by carbocyclic NAD analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of Sirt1 NAD+-dependent Protein Deacetylase Inhibition by Cysteine S-Nitrosation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms and Molecular Probes of Sirtuins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Pharmacology of CD38/NADase: An emerging target for cancer and aging diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insights into the Mechanism of Bovine CD38/NAD+Glycohydrolase from the X-Ray Structures of Its Michaelis Complex and Covalently-Trapped Intermediates | PLOS One [journals.plos.org]
The Role of Carba-NAD in Advancing Research on NAD-Consuming Enzymes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide adenine dinucleotide (NAD+) is a cornerstone of cellular metabolism, acting as a critical coenzyme in redox reactions and as a substrate for a diverse group of enzymes known as NAD-consuming enzymes. These enzymes, which include sirtuins (SIRTs), poly(ADP-ribose) polymerases (PARPs), and CD38/CD157, play pivotal roles in a myriad of cellular processes, from DNA repair and gene expression to calcium signaling and aging. The study of these enzymes is paramount for understanding fundamental biology and for the development of novel therapeutics for a range of diseases, including cancer, metabolic disorders, and neurodegenerative conditions.
A significant challenge in studying NAD-consuming enzymes is the transient nature of their interaction with NAD+, which is rapidly hydrolyzed during the enzymatic reaction. To overcome this hurdle, researchers have developed non-hydrolyzable NAD+ analogs that can bind to these enzymes without being consumed. Among these, Carbanicotinamide Adenine Dinucleotide (Carba-NAD) has emerged as a powerful tool.
This technical guide provides an in-depth overview of the role of this compound in the investigation of NAD-consuming enzymes. It is designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's properties, its applications in studying SIRTs, PARPs, and CD38, and detailed experimental protocols for its use.
This compound: A Stable Analog for Unraveling Enzyme Mechanisms
This compound is a synthetic analog of NAD+ in which the ribose sugar of the nicotinamide riboside moiety is replaced by a 2,3-dihydroxycyclopentane ring.[1][2] This single substitution of a methylene group for an oxygen atom renders the glycosidic bond resistant to enzymatic cleavage by NAD-consuming enzymes.[3][4] This key characteristic makes this compound an invaluable tool for:
-
Structural Biology: Trapping enzymes in their NAD+-bound state for X-ray crystallography and other structural studies, providing a static snapshot of the enzyme-substrate complex.[1][3]
-
Enzyme Kinetics: Acting as a competitive or non-competitive inhibitor to probe the active site and determine binding affinities.[2]
-
Inhibitor Screening: Serving as a tool in the development and characterization of novel small molecule inhibitors.
The enhanced stability of this compound compared to its natural counterpart also makes it suitable for long-duration experiments and high-throughput screening applications.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of this compound and the structures of its ternary complexes with SIRT3 and SIRT5. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Microscale Thermophoresis as a Tool to Study Protein Interactions and Their Implication in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic Potential and Activity Modulation of the Protein Lysine Deacylase Sirtuin 5 - PMC [pmc.ncbi.nlm.nih.gov]
A Deep Dive into the Structural Disparities Between Carba-NAD and NAD+: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the structural and functional differences between the naturally occurring coenzyme Nicotinamide Adenine Dinucleotide (NAD+) and its synthetic carbocyclic analog, Carba-NAD (carbanicotinamide adenine dinucleotide). Understanding these distinctions is crucial for researchers leveraging this compound as a tool to investigate NAD-dependent enzymatic processes and for professionals in drug development targeting these pathways.
Core Structural Distinction: A Carbocyclic Substitution
The fundamental structural difference between this compound and NAD+ lies in the nicotinamide riboside moiety. In this compound, the oxygen atom within the ribose ring adjacent to the anomeric carbon is replaced by a methylene group (-CH2-).[1][2][3][4] This substitution of a furanose oxygen for a methylene group effectively transforms the ribose ring into a 2,3-dihydroxycyclopentane ring.[5][6] This seemingly subtle alteration has profound implications for the molecule's chemical stability and biological activity.
DOT script for the structural comparison:
A diagram illustrating the key structural difference between NAD+ and this compound.
Comparative Analysis: Physicochemical and Biochemical Properties
The structural modification in this compound directly influences its properties, making it a valuable tool for studying NAD-dependent enzymes.
| Property | NAD+ | This compound | References |
| Molecular Formula | C21H27N7O14P2 | C21H28N7O13P2 | [7] |
| Molecular Weight | ~663.43 g/mol | ~662.46 g/mol | [7] |
| Chemical Stability | Prone to hydrolysis of the N-glycosidic bond | Significantly more stable; resistant to hydrolysis | [6][7] |
| Enzymatic Cleavage | Substrate for NAD glycohydrolases (e.g., CD38) | Resistant to cleavage by NAD glycohydrolases | [5][7] |
| Redox Activity | Acts as a coenzyme in redox reactions (NAD+/NADH) | Retains redox activity (this compound/Carba-NADH) | [5][7] |
| Enzyme Inhibition | Natural substrate | Non-covalent inhibitor of some NAD-consuming enzymes | [5][7] |
Experimental Protocols: A Methodological Overview
The synthesis and analysis of this compound involve specific chemical and analytical techniques. The following provides a generalized overview of key experimental protocols.
Synthesis of this compound
An improved synthesis method involves a pyrophosphate coupling reaction that achieves approximately a 60% yield.[1][3]
Workflow for this compound Synthesis:
A simplified workflow for the chemical synthesis of this compound.
Structural and Functional Characterization
1. X-ray Crystallography: This technique is employed to determine the three-dimensional structure of this compound in complex with target enzymes, such as SIRT3 and SIRT5.[1][3] This provides critical insights into the binding mode of the analog and the enzyme's active site.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 2D NMR are used to confirm the chemical structure of synthesized this compound and its intermediates.[1]
3. Enzyme Kinetics Assays: To evaluate the functional consequences of the structural modification, kinetic parameters such as Km and Vmax are determined for enzymes like alcohol dehydrogenase using this compound as a substrate.[5] These studies have shown that for some dehydrogenases, the kinetic parameters of this compound are comparable to those of NAD+.[5][7]
4. NAD Glycohydrolase Activity Assay: The resistance of this compound to enzymatic cleavage is confirmed by incubating it with NAD glycohydrolases (e.g., from Bungarus fasciatus venom or human CD38) and monitoring for the absence of degradation products.[5]
Impact on NAD+ Signaling Pathways
NAD+ is a critical signaling molecule involved in numerous cellular processes, acting as a substrate for enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs).[8][9] Because this compound is resistant to the nicotinamide displacement reactions catalyzed by these enzymes, it serves as an unreactive analog that can be used to study their mechanisms.[2][3]
Simplified NAD+ Consumption Pathway and the Role of this compound:
This compound acts as a stable analog to study NAD-dependent enzyme pathways.
By binding to the active site of these enzymes without being consumed, this compound allows researchers to trap and study the enzyme-cofactor complex, providing a snapshot of the initial binding event.[1][3] This is invaluable for understanding the catalytic mechanisms of sirtuins and other NAD-dependent enzymes.
Conclusion
The replacement of a single oxygen atom with a methylene group in the ribose moiety of NAD+ to create this compound results in a molecule with significantly enhanced chemical stability and resistance to enzymatic degradation. These properties make this compound an indispensable tool for researchers and drug developers. Its ability to act as a stable, non-reactive analog of NAD+ facilitates detailed structural and functional studies of NAD-dependent enzymes, ultimately aiding in the elucidation of their roles in health and disease and in the design of novel therapeutic agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of this compound and the structures of its ternary complexes with SIRT3 and SIRT5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Carbanicotinamide adenine dinucleotide: synthesis and enzymological properties of a carbocyclic analogue of oxidized nicotinamide adenine dinucleotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. carba Nicotinamide Adenine Dinucleotide Phosphate: Robust Cofactor for Redox Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carbanicotinamide Adenine Dinucleotide | High Purity [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Carba-NAD: An In-depth Technical Guide to a Non-reactive Substrate Analogue
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Carba-NAD (carbanicotinamide adenine dinucleotide), a crucial tool in the study of NAD⁺-dependent enzymes. Due to its unique chemical structure, this compound serves as an unreactive analogue of nicotinamide adenine dinucleotide (NAD⁺), making it an invaluable asset for investigating the roles of NAD⁺ in various biological processes. This guide details its properties, applications, and the experimental protocols for its use.
Core Concepts: The Unreactive Nature of this compound
This compound is a synthetic analogue of NAD⁺ where the ribose moiety of the nicotinamide riboside is replaced by a 2,3-dihydroxycyclopentane ring.[1] This seemingly subtle modification has a profound impact on its chemical reactivity. The substitution of the ribofuranose oxygen with a methylene group renders the glycosidic bond to the nicotinamide ring resistant to enzymatic cleavage.[2][3] This resistance to hydrolysis by NAD⁺-consuming enzymes, such as NAD glycohydrolases, sirtuins, and poly(ADP-ribose) polymerases (PARPs), is the cornerstone of its utility in research.[2][3]
While being catalytically inert in reactions that involve the transfer of the ADP-ribose moiety, this compound often retains the ability to bind to the NAD⁺ binding sites of these enzymes.[3][4] This allows it to act as a competitive inhibitor or a stable ligand for structural and biophysical studies, effectively "trapping" the enzyme in its NAD⁺-bound state.
Quantitative Data Summary
The following tables summarize the available quantitative data on the interaction of this compound and its diastereomer, pseudothis compound, with various NAD⁺-dependent enzymes.
Table 1: Inhibition Constants (Kᵢ and IC₅₀)
| Enzyme | Analogue | Inhibition Type | Kᵢ / IC₅₀ (µM) | Species | Reference(s) |
| CD38 (recombinant) | pseudothis compound | Competitive | 148 | Human | [1][5] |
| CD38 (cell-surface) | pseudothis compound | Competitive | 180 | Human (Jurkat cells) | [1][5] |
| NAD⁺ glycohydrolase | pseudothis compound | Non-competitive | Kᵢs = 47, Kᵢᵢ = 198 | Dog (spleen) | [1][5] |
| CD38 | This compound | No significant inhibition up to 1000 µM | Mouse | [1][5] | |
| cADP-ribose synthetase | This compound | No significant inhibition up to 1000 µM | Aplysia californica | [1][5] | |
| PARP-1 | This compound | Modest inhibition | > 685 | Not specified | [6] |
Table 2: Kinetic Parameters (Kₘ and Vₘₐₓ) for Dehydrogenases
| Enzyme | Substrate | Kₘ | Vₘₐₓ | Conditions | Reference(s) |
| Alcohol Dehydrogenase | This compound | Similar to NAD⁺ | Similar to NAD⁺ | Not specified | [7] |
| Alcohol Dehydrogenase | Ethanol | 9.7 mM | 50 µmoles min⁻¹ | pH 9.0 | [8] |
| Alcohol Dehydrogenase | 2-Propanol | 210 mM | 33 µmoles min⁻¹ | pH 9.0 | [8] |
| Alcohol Dehydrogenase | Ethanol | 21.5 mM | 0.426 (units not specified) | pH 8.0, 25°C | [9] |
Note: Specific Kₘ and Vₘₐₓ values for this compound with various dehydrogenases are not widely reported in the literature. The available data suggests that this compound can act as a substrate for some dehydrogenases with kinetics comparable to NAD⁺.
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound.
Enzyme Inhibition Assay: CD38 Hydrolase Activity
This protocol describes a fluorescence-based assay to determine the inhibitory effect of this compound on the NAD⁺ hydrolase activity of CD38.[10][11][12]
Materials:
-
Recombinant human CD38 enzyme
-
This compound
-
1,N⁶-etheno-NAD⁺ (ε-NAD⁺) as the fluorescent substrate
-
Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in assay buffer.
-
Prepare a working solution of recombinant CD38 in assay buffer.
-
Prepare a working solution of ε-NAD⁺ in assay buffer.
-
-
Assay Setup:
-
To the wells of the 96-well plate, add 50 µL of assay buffer (for blank and no-inhibitor controls) or 50 µL of this compound solution at various concentrations.
-
Add 50 µL of the CD38 enzyme solution to all wells except the blank.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
-
-
Initiate Reaction:
-
Add 100 µL of the ε-NAD⁺ substrate solution to all wells.
-
-
Measurement:
-
Immediately measure the increase in fluorescence intensity (Excitation: 300 nm, Emission: 410 nm) over time in a kinetic mode.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time plot.
-
Plot the percentage of inhibition against the concentration of this compound to determine the IC₅₀ value.
-
To determine the inhibition constant (Kᵢ), perform the assay with varying concentrations of both ε-NAD⁺ and this compound and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.
-
Sirtuin Activity Assay
This protocol outlines a method to study the interaction of this compound with sirtuins, for example, in a competition assay format to screen for inhibitors.[13][14][15]
Materials:
-
Recombinant human SIRT3 enzyme
-
This compound
-
Fluorogenic sirtuin substrate (e.g., a peptide with an acetylated lysine residue and a fluorescent reporter)
-
NAD⁺
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Developer solution (containing a protease to cleave the deacetylated fluorescent product)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Prepare stock solutions of this compound, SIRT3 substrate, and NAD⁺ in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add varying concentrations of a test inhibitor.
-
Add a fixed concentration of this compound to act as a stable NAD⁺ analogue.
-
Add the SIRT3 enzyme to all wells.
-
Incubate at 37°C for 10 minutes.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the fluorogenic SIRT3 substrate and NAD⁺.
-
Incubate at 37°C for 30-60 minutes.
-
-
Development:
-
Stop the reaction and initiate fluorescence development by adding the developer solution.
-
Incubate at 37°C for 15 minutes.
-
-
Measurement:
-
Measure the fluorescence intensity (e.g., Excitation: 360 nm, Emission: 460 nm).
-
-
Data Analysis:
-
The degree of inhibition by the test compound can be determined by the reduction in fluorescence, indicating that this compound is displaced from the enzyme's active site.
-
X-Ray Crystallography of Sirtuin-Carba-NAD Complexes
This protocol provides a general workflow for the co-crystallization of a sirtuin enzyme with this compound and a peptide substrate to determine its three-dimensional structure.[3][16][17]
Materials:
-
Purified recombinant SIRT3 or SIRT5 protein
-
This compound
-
Acetylated peptide substrate specific for the sirtuin
-
Crystallization screening solutions
-
Cryoprotectant
-
X-ray diffraction equipment
Procedure:
-
Complex Formation:
-
Incubate the purified sirtuin protein with a molar excess of the acetylated peptide substrate and this compound on ice for at least 30 minutes to allow for complex formation.
-
-
Crystallization Screening:
-
Set up crystallization trials using the vapor diffusion method (hanging or sitting drop) by mixing the protein-ligand complex solution with a variety of crystallization screening solutions.
-
Incubate the crystallization plates at a constant temperature (e.g., 20°C) and monitor for crystal growth.
-
-
Crystal Optimization and Harvesting:
-
Optimize initial crystal hits by refining the concentrations of precipitants, pH, and additives.
-
Carefully harvest well-formed crystals and briefly soak them in a cryoprotectant solution to prevent ice formation during data collection.
-
-
X-ray Diffraction Data Collection:
-
Flash-cool the cryo-protected crystal in a stream of liquid nitrogen.
-
Mount the crystal on a goniometer and collect X-ray diffraction data using a synchrotron or in-house X-ray source.
-
-
Structure Determination and Refinement:
-
Process the diffraction data to determine the unit cell parameters and space group.
-
Solve the crystal structure using molecular replacement with a known sirtuin structure as a search model.
-
Build and refine the atomic model of the sirtuin-peptide-Carba-NAD complex against the experimental data.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows related to this compound.
References
- 1. Inhibition of the intrinsic NAD+ glycohydrolase activity of CD38 by carbocyclic NAD analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bohr.winthrop.edu [bohr.winthrop.edu]
- 3. Synthesis of this compound and the structures of its ternary complexes with SIRT3 and SIRT5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structures of human sirtuin 3 complexes with ADP-ribose and with this compound+ and SRT1720: binding details and inhibition mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of the intrinsic NAD+ glycohydrolase activity of CD38 by carbocyclic NAD analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NAD+ analog reveals PARP-1 substrate-blocking mechanism and allosteric communication from catalytic center to DNA-binding domains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. carba Nicotinamide Adenine Dinucleotide Phosphate: Robust Cofactor for Redox Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. ijsra.net [ijsra.net]
- 10. Measuring CD38 Hydrolase and Cyclase Activities: 1,N6-Ethenonicotinamide Adenine Dinucleotide (ε-NAD) and Nicotinamide Guanine Dinucleotide (NGD) Fluorescence-based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. benchchem.com [benchchem.com]
- 13. Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A one-step specific assay for continuous detection of sirtuin 2 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Live-Cell Imaging of Sirtuin Activity Using a One-Step Fluorescence Probe | Springer Nature Experiments [experiments.springernature.com]
- 16. Studying Protein–Ligand Interactions Using X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]
- 17. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Binding of Carba-NAD to Sirtuins
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sirtuins, a class of NAD⁺-dependent protein deacylases, are critical regulators of cellular metabolism, stress responses, and aging. Understanding their catalytic mechanism is paramount for the development of therapeutic modulators. Carba-NAD (cNAD), a non-hydrolyzable analogue of NAD⁺, has emerged as an indispensable tool for these investigations. By replacing the ribosidic oxygen with a methylene group, cNAD acts as an unreactive substrate analogue, effectively trapping sirtuins in a state that mimics the initial enzyme-substrate complex.[1] This guide provides a comprehensive overview of the binding of this compound to various sirtuin isoforms, summarizing key quantitative data, detailing experimental protocols for its study, and visualizing the underlying mechanisms and workflows.
Introduction to this compound as a Mechanistic Probe
The catalytic cycle of sirtuins involves the binding of both an acylated peptide substrate and the cofactor NAD⁺. This is followed by the cleavage of the glycosidic bond in NAD⁺, releasing nicotinamide and forming a key O-alkylamidate intermediate.[2] The reaction completes with the formation of the deacetylated peptide and 2'-O-acetyl-ADP-ribose. Due to the transient nature of the initial NAD⁺-bound complex, studying its structure and dynamics is challenging.
This compound circumvents this issue. Its carbon-for-oxygen substitution at the ribose moiety renders it inert to the nicotinamide displacement reaction that initiates catalysis.[1] This allows researchers to capture high-resolution snapshots of the ternary complex (Sirtuin-Peptide-cNAD), providing critical insights into the substrate recognition and the conformational state of the enzyme immediately before catalysis.[1][2] Structural studies using cNAD have been instrumental in supporting an SN1-like mechanism for the cleavage of the nicotinamide-ribosyl bond, involving an oxocarbenium intermediate.[3]
Quantitative Binding Data
Microscale Thermophoresis (MST) has been a key technique for quantifying the binding affinity of this compound to sirtuins, typically in the context of a ternary complex with an acetylated peptide substrate. The following table summarizes available data for human SIRT3.
| Sirtuin Isoform | Peptide Substrate | Modulator | Binding Affinity (Kd) of this compound | Reference |
| Human SIRT3 | Ac-MnSOD | None | 130 ± 10 µM | [4] |
| Human SIRT3 | Ac-MnSOD | Honokiol (6.25 µM) | 260 ± 20 µM | [4] |
| Human SIRT3 | p53-AMC | None | 150 ± 10 µM | [4] |
| Human SIRT3 | p53-AMC | Honokiol (6.25 µM) | 330 ± 30 µM | [4] |
Note: The data indicates that the modulator Honokiol decreases the binding affinity (increases the Kd) of this compound to the SIRT3-peptide complex.
Structural Insights and Signaling Pathways
X-ray crystallography of sirtuins in complex with this compound and a peptide substrate has revealed the precise interactions that govern substrate binding and position the cofactor for catalysis. These structures provide a static image of the pre-catalytic state.
Sirtuin Catalytic Cycle and the Role of this compound
The following diagram illustrates the NAD⁺-dependent deacetylation mechanism and highlights the step at which this compound stalls the reaction, allowing for structural and biophysical analysis.
References
Methodological & Application
Application Notes and Protocols for Utilizing Carba-NAD in Sirtuin Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuins are a class of NAD⁺-dependent protein deacetylases that play crucial roles in cellular metabolism, stress responses, and aging. Their involvement in various pathological conditions, including cancer, neurodegenerative diseases, and metabolic disorders, has made them attractive targets for drug discovery. Accurate and robust methods for assessing sirtuin activity and identifying modulators are therefore of paramount importance.
Carba-NAD (carbanicotinamide adenine dinucleotide) is a non-hydrolyzable analog of NAD⁺. In this analog, the ribose sugar of the nicotinamide riboside moiety is replaced by a cyclopentane ring. This modification renders this compound resistant to cleavage by sirtuins, effectively stalling the deacetylation reaction. While this property makes it unsuitable for direct measurement of enzymatic turnover, it provides a powerful tool for developing competitive binding assays to screen for sirtuin inhibitors. By forming a stable ternary complex with the sirtuin enzyme and an acetylated peptide substrate, this compound facilitates the identification of compounds that disrupt this interaction.
These application notes provide detailed protocols for employing this compound in sirtuin inhibitor screening assays, primarily focusing on a fluorescence polarization (FP) format. Additionally, we present quantitative data for known sirtuin inhibitors and visualize key sirtuin signaling pathways to provide a comprehensive resource for researchers in this field.
Data Presentation: Quantitative Analysis of Sirtuin Inhibitors
The following tables summarize the inhibitory potency (IC₅₀ values) of various compounds against different sirtuin isoforms. While the specific assay formats may vary between studies, they generally rely on principles of competitive inhibition.
Table 1: IC₅₀ Values of Selected SIRT1 Inhibitors
| Compound | IC₅₀ (µM) | Assay Type/Notes |
| Ex-527 | 0.09 ± 0.03 | Continuous deacetylation assay with non-modified p53-derived peptide[1] |
| Nicotinamide | 68.1 ± 1.8 | Fluorimetric assay |
| Suramin | 0.297 | In vitro deacetylation assay[2] |
| Cambinol | 56 | In vitro deacetylation assay[2] |
Table 2: IC₅₀ Values of Selected SIRT2 Inhibitors
| Compound | IC₅₀ (µM) | Assay Type/Notes |
| AGK2 | 3.5 | In vitro deacetylation assay[3] |
| Suramin | 1.15 | In vitro deacetylation assay[2] |
| Cambinol | 59 | In vitro deacetylation assay[2] |
| Ro 31-8220 | 0.8 | Fluorescent deacetylation assay, competitive with NAD⁺ |
Table 3: IC₅₀ Values of Selected SIRT3 Inhibitors
| Compound | IC₅₀ (µM) | Assay Type/Notes |
| Ex-527 | 22.4 ± 2.7 | Continuous deacetylation assay with non-modified ACS2-derived peptide[1] |
| Nicotinamide | 36.7 ± 1.3 | Fluorimetric assay |
| ELT-11c | 0.004 | Encoded Library Technology (ELT) screen[4] |
Table 4: IC₅₀ Values of Selected SIRT5 Inhibitors
| Compound | IC₅₀ (µM) | Assay Type/Notes |
| Suramin | 22 | In vitro deacetylation assay[2] |
| Compound 47 | 0.210 | Competitive against a succinylated substrate |
| Compound 58 | 0.310 | Acylated substrate-competitive inhibitor |
Experimental Protocols
Protocol 1: Sirtuin Inhibitor Screening using Fluorescence Polarization (FP)
This protocol describes a competitive binding assay to identify inhibitors of sirtuin enzymes using this compound and a fluorescently labeled peptide substrate. The principle lies in the change in polarization of emitted light from a fluorescent probe. A small, fluorescently labeled peptide tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the larger sirtuin-Carba-NAD complex, its tumbling is restricted, leading to an increase in polarization. Test compounds that inhibit the binding of the peptide to the sirtuin complex will result in a decrease in fluorescence polarization.
Materials:
-
Purified recombinant sirtuin enzyme (e.g., SIRT1, SIRT2, or SIRT3)
-
This compound
-
Fluorescently labeled acetylated peptide substrate (e.g., a p53-derived peptide with a fluorescein or TAMRA label)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂
-
Test compounds dissolved in DMSO
-
Black, low-volume 384-well microplates
-
Fluorescence plate reader capable of measuring fluorescence polarization
Procedure:
-
Reagent Preparation:
-
Prepare a 2X stock solution of the sirtuin enzyme and this compound in Assay Buffer. The final concentration of the sirtuin enzyme should be in the low nanomolar range (e.g., 10-50 nM), and the final concentration of this compound should be in the low micromolar range (e.g., 1-10 µM). The optimal concentrations should be determined empirically for each sirtuin-peptide pair.
-
Prepare a 2X stock solution of the fluorescently labeled peptide in Assay Buffer. The final concentration should be in the low nanomolar range (e.g., 5-20 nM) and should be optimized to give a stable and robust FP signal.
-
Prepare serial dilutions of the test compounds in DMSO. Then, dilute these stocks into Assay Buffer to create a 4X working solution. The final DMSO concentration in the assay should not exceed 1%.
-
-
Assay Protocol:
-
Add 5 µL of the 4X test compound solution to the wells of a 384-well plate. For control wells, add 5 µL of Assay Buffer with the corresponding DMSO concentration.
-
Add 10 µL of the 2X sirtuin/Carba-NAD solution to all wells.
-
Mix the plate gently on a plate shaker for 1 minute.
-
Incubate the plate at room temperature for 15-30 minutes to allow for the binding of the test compounds to the sirtuin.
-
Add 5 µL of the 2X fluorescently labeled peptide solution to all wells to initiate the binding reaction.
-
Mix the plate gently on a plate shaker for 1 minute.
-
Incubate the plate at room temperature for 60-120 minutes, protected from light, to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization on a plate reader using appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., 485 nm excitation and 535 nm emission for fluorescein).
-
-
Data Analysis:
-
The fluorescence polarization (P) is calculated using the following formula: P = (I_parallel - G * I_perpendicular) / (I_parallel + G * I_perpendicular) where I_parallel is the intensity of the emitted light parallel to the excitation light plane, I_perpendicular is the intensity of the emitted light perpendicular to the excitation light plane, and G is the G-factor of the instrument.
-
Determine the percent inhibition for each test compound concentration relative to the high (no inhibitor) and low (no enzyme) controls.
-
Plot the percent inhibition as a function of the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Ex-527 inhibits Sirtuins by exploiting their unique NAD+-dependent deacetylation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sirtuin activators and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current Trends in Sirtuin Activator and Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sirtuin activators and inhibitors: Promises, achievements, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Carba-NAD in X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carba-NAD, a synthetic analog of nicotinamide adenine dinucleotide (NAD+), serves as an invaluable tool in the field of X-ray crystallography for structural biology and drug discovery. In this compound, the ribose moiety linked to the nicotinamide is replaced by a carbocyclic sugar. This modification renders the molecule resistant to enzymatic cleavage by NAD+-consuming enzymes, making it a stable mimic of the natural cofactor.[1][2][3][4][5][6][7][8] This inert nature allows for the trapping of enzyme-substrate or enzyme-inhibitor complexes in a state suitable for crystallization and subsequent high-resolution structural determination. These "snapshots" of molecular interactions provide critical insights into enzyme mechanisms, substrate recognition, and the binding modes of potential therapeutic agents.
This document provides detailed application notes and experimental protocols for the use of this compound in X-ray crystallography, with a focus on its successful application in elucidating the structures of sirtuins.
Key Applications of this compound in X-ray Crystallography
-
Trapping Enzyme-Ligand Complexes: this compound's resistance to hydrolysis allows researchers to form stable ternary complexes of NAD+-dependent enzymes, their substrates (or substrate analogs), and the this compound cofactor. This has been particularly successful for the sirtuin family of deacetylases.
-
Elucidating Catalytic Mechanisms: By providing a stable representation of the cofactor-bound state, this compound has been instrumental in understanding the deacetylation mechanism of sirtuins like SIRT3 and SIRT5.[1][2][3][7][8] The resulting crystal structures reveal the precise coordination of the substrate and cofactor within the active site.
-
Structure-Based Drug Design: The high-resolution crystal structures of enzyme-Carba-NAD-ligand complexes provide a detailed blueprint for the design and optimization of small molecule inhibitors or activators. For example, the structure of SIRT3 in complex with this compound and the activator SRT1720 has revealed a novel inhibitor binding site and mechanism.[9]
-
Comparative Structural Analysis: this compound can be used to compare the cofactor binding modes across different members of an enzyme family, highlighting subtle differences that can be exploited for the development of selective inhibitors.
Case Study: Sirtuin Deacetylation
Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in metabolism, aging, and cancer. The use of this compound has been pivotal in capturing the ternary complexes of human SIRT3 and SIRT5 with their respective peptide substrates. The resulting crystal structures (PDB IDs 4FVT and 4G1C) have provided unprecedented views of the sirtuin active site with both substrate and a cofactor mimic bound, revealing key interactions that drive catalysis.[1][2][3][6][7][8][10][11][12]
Sirtuin Deacetylation Signaling Pathway
The following diagram illustrates the key steps in the sirtuin-mediated deacetylation reaction, which is halted by the use of this compound, allowing for structural studies of the initial enzyme-substrate-cofactor complex.
Caption: Sirtuin deacetylation pathway trapped by this compound.
Quantitative Data Summary
The following tables summarize the crystallographic data for key structures obtained using this compound.
Table 1: Crystallographic Data for Sirtuin-Carba-NAD Complexes
| PDB ID | Protein | Ligands | Resolution (Å) | R-work | R-free |
| 4FVT [3][12] | Human SIRT3 | Acetylated ACS2 peptide, this compound | 2.47 | 0.202 | 0.249 |
| 4G1C [10][11] | Human SIRT5 | Succinylated IDH2 peptide, this compound | 1.94 | 0.194 | 0.242 |
Experimental Protocols
The following are generalized protocols for the use of this compound in X-ray crystallography, based on published methodologies for sirtuins. Researchers should optimize these protocols for their specific target protein.
Protocol 1: Protein Expression and Purification
This protocol is based on the expression of human SIRT3 (residues 118-399) in E. coli.
-
Cloning and Expression:
-
Clone the gene of interest (e.g., human SIRT3-(118–399)) into a suitable expression vector, such as a modified pET21b vector with an N-terminal hexahistidine tag and a TEV protease cleavage site.[13]
-
Transform the expression plasmid into a suitable E. coli strain (e.g., BL21-Gold(DE3)).[13]
-
Grow the cells in LB medium containing the appropriate antibiotic at 37°C with shaking until the OD600 reaches 0.6-0.8.[13]
-
Induce protein expression with an appropriate inducer (e.g., IPTG) and continue to grow the cells at a lower temperature (e.g., 18°C) overnight.
-
-
Cell Lysis and Initial Purification:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM TCEP).
-
Lyse the cells by sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation.
-
Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column extensively with a wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole, 1 mM TCEP).
-
Elute the protein with an elution buffer containing a higher concentration of imidazole (e.g., 250-500 mM).
-
-
Tag Cleavage and Further Purification:
-
Dialyze the eluted protein against a buffer suitable for TEV protease cleavage (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM TCEP).
-
Add TEV protease and incubate overnight at 4°C.
-
Pass the dialyzed sample through the Ni-NTA column again to remove the cleaved tag and TEV protease.
-
Collect the flow-through containing the purified protein.
-
Perform size-exclusion chromatography (gel filtration) as a final polishing step to ensure homogeneity. The choice of buffer will depend on the downstream application (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM TCEP).
-
Concentrate the purified protein to a suitable concentration for crystallization (e.g., 5-10 mg/mL).
-
Protocol 2: Co-crystallization with this compound and Substrate Peptide
This protocol describes the setup of hanging drop vapor diffusion experiments for co-crystallization.
-
Preparation of Ligand Stocks:
-
Synthesize or purchase this compound. Prepare a stock solution (e.g., 100 mM) in a suitable buffer (e.g., 10 mM HEPES pH 7.4) and adjust the pH if necessary.[13]
-
Synthesize or purchase the desired substrate peptide (e.g., an acetylated peptide for sirtuins). Prepare a stock solution (e.g., 40 mM) in a buffer such as 20 mM Tris-HCl pH 7.0, 200 mM NaCl.[13]
-
-
Complex Formation:
-
Mix the purified protein with the substrate peptide and this compound in a molar ratio that favors complex formation (e.g., 1:5:10 protein:peptide:this compound).
-
Incubate the mixture on ice for at least 30 minutes to allow for complex formation.
-
-
Crystallization Screening:
-
Use commercially available or in-house prepared crystallization screens to screen a wide range of conditions.
-
Set up hanging or sitting drops by mixing the protein-ligand complex solution with the reservoir solution in a 1:1 or 2:1 ratio.
-
Incubate the crystallization plates at a constant temperature (e.g., 18°C or 20°C).
-
Monitor the drops for crystal growth over several days to weeks.
-
-
Crystal Optimization:
-
Once initial crystal hits are identified, optimize the crystallization conditions by varying the precipitant concentration, pH, and concentrations of the protein and ligands.
-
Example Crystallization Conditions for SIRT3-Carba-NAD-Peptide Complex:
-
Protein Complex: SIRT3-(118-399) at 6 mg/ml, acetylated AceCS2 peptide at 0.965 mM, and this compound at ~2 mM.
-
Reservoir Solution: 0.2 M lithium sulfate monohydrate, 25% (w/v) PEG 3350, and 0.1 M Bis-Tris, pH 5.5.[13]
-
Method: Hanging drop vapor diffusion at 18°C.[13]
Experimental Workflow for this compound in X-ray Crystallography
The following diagram outlines the general workflow for a typical X-ray crystallography project utilizing this compound.
Caption: General workflow for using this compound in X-ray crystallography.
Application to Other NAD+-Dependent Enzymes: A Note on PARP-1
While this compound has been highly effective for studying sirtuins, its utility can vary for other NAD+-dependent enzymes. For instance, studies on Poly(ADP-ribose) polymerase-1 (PARP-1) have shown that this compound does not bind with appreciable affinity.[2] In this case, another non-hydrolyzable NAD+ analog, benzamide adenine dinucleotide (BAD), proved to be a more suitable tool for structural and functional studies of PARP-1.[2] This highlights the importance of empirically testing different NAD+ analogs for a given target enzyme to identify the most effective tool for structural studies.
Conclusion
This compound is a powerful and proven tool for the structural elucidation of NAD+-dependent enzymes, particularly the sirtuin family. Its inability to be hydrolyzed allows for the stabilization and crystallization of enzyme-ligand complexes, providing high-resolution insights into molecular recognition and catalysis. The detailed protocols and data presented here serve as a comprehensive guide for researchers aiming to leverage this compound in their structural biology and drug discovery efforts. Careful optimization of protein preparation, complex formation, and crystallization conditions will be key to successfully applying this valuable chemical probe.
References
- 1. researchgate.net [researchgate.net]
- 2. NAD+ analog reveals PARP-1 substrate-blocking mechanism and allosteric communication from catalytic center to DNA-binding domains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rcsb.org [rcsb.org]
- 4. Catalysis and mechanistic insights on Sirtuin activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms and Molecular Probes of Sirtuins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of this compound and the structures of its ternary complexes with SIRT3 and SIRT5. | Semantic Scholar [semanticscholar.org]
- 8. Synthesis of this compound and the structures of its ternary complexes with SIRT3 and SIRT5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. rcsb.org [rcsb.org]
- 11. 4g1c - Human SIRT5 bound to Succ-IDH2 and this compound - Summary - Protein Data Bank Japan [pdbj.org]
- 12. 4fvt - Human SIRT3 bound to Ac-ACS peptide and this compound - Summary - Protein Data Bank Japan [pdbj.org]
- 13. Crystal Structures of Human SIRT3 Displaying Substrate-induced Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Carba-NAD in Enzyme Kinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide adenine dinucleotide (NAD⁺) is a pivotal coenzyme in a vast array of enzymatic reactions essential for cellular metabolism, signaling, and DNA repair.[1][2] However, the inherent instability of NAD⁺ can present challenges in in vitro enzyme kinetic studies, particularly under harsh experimental conditions. Carba-NAD, a synthetic analog of NAD⁺, offers a robust alternative. In this compound, the ribose moiety associated with the nicotinamide ring is replaced by a carbocyclic ring, a modification that confers significantly enhanced stability against enzymatic and chemical degradation without drastically altering its function as a cofactor for many NAD⁺-dependent enzymes.[3]
These application notes provide a comprehensive protocol for utilizing this compound in enzyme kinetic studies, a summary of comparative kinetic data, and visualizations of relevant biological pathways and experimental workflows.
Data Presentation: Comparative Enzyme Kinetics
The following table summarizes the kinetic parameters of various NAD⁺-dependent dehydrogenases with both the natural cofactor (NAD⁺) and its carbocyclic analog (this compound). This data facilitates the direct comparison of enzyme performance with both cofactors. It is important to note that while many enzymes readily accept this compound, the kinetic parameters (Kₘ and Vₘₐₓ) can vary.
| Enzyme | Organism | Substrate | Cofactor | Kₘ (mM) | Vₘₐₓ (relative to NAD⁺) | Reference |
| Alcohol Dehydrogenase | Yeast | Ethanol | NAD⁺ | 0.4 | 1.0 | [4] |
| This compound | close to NAD⁺ | close to NAD⁺ | [5] | |||
| Alcohol Dehydrogenase | Horse Liver | Ethanol | NAD⁺ | 0.048 - 64 | 1.0 | [6] |
| This compound | close to NAD⁺ | close to NAD⁺ | [5] | |||
| Lactate Dehydrogenase | Bovine Heart | Lactate | NAD⁺ | ~8.98 | 1.0 | [7] |
| This compound | N/A | N/A | ||||
| Glucose-6-Phosphate Dehydrogenase | E. coli | Glucose-6-Phosphate | NADP⁺ | 0.13 | 1.0 | [8] |
| Carba-NADP | N/A | N/A | ||||
| Glutamate Dehydrogenase | Bovine Liver | Glutamate | NAD⁺ | 1.92 | 1.0 | [9] |
| This compound | N/A | N/A |
Note: "N/A" indicates that specific quantitative data for this compound with this enzyme was not available in the searched literature. The values for NAD⁺ are provided for comparative context from various sources.
Experimental Protocols
This section outlines a detailed methodology for conducting enzyme kinetic studies using this compound. The protocol is based on standard spectrophotometric assays for NAD⁺-dependent dehydrogenases.
Principle
The kinetic parameters of an enzyme with this compound can be determined by monitoring the change in absorbance at 340 nm, which corresponds to the formation or consumption of the reduced form, Carba-NADH.[10] The initial reaction rates are measured at various substrate and cofactor concentrations to determine the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ).
Materials
-
Enzyme of interest (e.g., Alcohol Dehydrogenase)
-
This compound (and NAD⁺ for comparison)
-
Substrate (e.g., Ethanol)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
UV-transparent cuvettes or microplates
-
Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm
-
Pipettes and tips
-
Deionized water
Procedure
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in the reaction buffer. The concentration should be accurately determined spectrophotometrically.
-
Prepare a series of dilutions of the substrate in the reaction buffer.
-
Prepare a stock solution of the enzyme in a suitable buffer and store it on ice. The final enzyme concentration in the assay should be in the linear range of the assay.
-
-
Assay Setup:
-
Set up a series of reactions in cuvettes or a microplate. Each reaction should have a final volume of, for example, 1 mL.
-
To each cuvette/well, add the reaction buffer, a fixed concentration of this compound, and varying concentrations of the substrate.
-
Include a blank control containing all components except the enzyme.
-
-
Kinetic Measurement:
-
Equilibrate the reaction mixtures to the desired temperature (e.g., 25°C or 37°C) in the spectrophotometer.
-
Initiate the reaction by adding a small volume of the enzyme stock solution to each cuvette/well.
-
Immediately start monitoring the change in absorbance at 340 nm over time (e.g., every 5-10 seconds for 3-5 minutes).
-
-
Data Analysis:
-
Calculate the initial velocity (v₀) for each reaction from the linear portion of the absorbance versus time plot. The rate can be calculated using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for NADH at 340 nm is 6220 M⁻¹cm⁻¹.[10]
-
Plot the initial velocities (v₀) against the corresponding substrate concentrations.
-
Fit the data to the Michaelis-Menten equation to determine the Kₘ and Vₘₐₓ values.[11] This can be done using non-linear regression software or by using a linearized plot such as the Lineweaver-Burk plot (1/v₀ vs. 1/[S]).[12]
-
Mandatory Visualizations
Signaling Pathway: NAD⁺ Salvage Pathway
The following diagram illustrates the NAD⁺ salvage pathway, a key route for NAD⁺ biosynthesis in cells.[5][13][14] This pathway is crucial for maintaining the cellular NAD⁺ pool, which is consumed by enzymes like sirtuins and PARPs. The use of this compound can be instrumental in studying the kinetics of enzymes within this and related pathways.
Caption: NAD⁺ Salvage Pathway.
Experimental Workflow: Enzyme Kinetic Study
This diagram outlines the logical flow of an enzyme kinetic experiment using this compound, from reagent preparation to data analysis.
Caption: Enzyme Kinetic Study Workflow.
References
- 1. safranerio.fr [safranerio.fr]
- 2. Kinetic characterization of lactate dehydrogenase in normal and malignant human breast tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijsra.net [ijsra.net]
- 5. researchgate.net [researchgate.net]
- 6. Relationship between kinetics of liver alcohol dehydrogenase and alcohol metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigation of glucose 6-phosphate dehydrogenase (G6PD) kinetics for normal and G6PD-deficient persons and the effects of some drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetic values of purified and displayed G6PD - Bacteria Escherichia coli - BNID 114106 [bionumbers.hms.harvard.edu]
- 9. Determination of Glutamate Dehydrogenase Activity and Its Kinetics in Mouse Tissues using Metabolic Mapping (Quantitative Enzyme Histochemistry) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. guweb2.gonzaga.edu [guweb2.gonzaga.edu]
- 11. graphmatik.io [graphmatik.io]
- 12. bohr.winthrop.edu [bohr.winthrop.edu]
- 13. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
Application of Carba-NAD in the Development of Enzyme Inhibitors: Technical Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction to Carba-NAD: A Stable Analog for Studying NAD⁺-Dependent Enzymes
This compound (Carbanicotinamide Adenine Dinucleotide) is a synthetic analog of β-Nicotinamide Adenine Dinucleotide (NAD⁺) characterized by the substitution of the ribose moiety linked to the nicotinamide with a carbocyclic ring.[1] This structural modification, specifically the replacement of an oxygen atom with a methylene group, confers remarkable stability to the molecule.[2][3] Unlike the native NAD⁺, this compound is resistant to enzymatic cleavage by NAD⁺ glycohydrolases (NADases) and other NAD⁺-consuming enzymes.[1][3] This resistance to degradation makes this compound an invaluable tool for the biochemical and structural investigation of NAD⁺-dependent enzymes and a scaffold for the development of specific inhibitors.[4] Its primary applications lie in its use as a non-reactive substrate analog to study enzyme mechanisms and as a direct inhibitor of certain NADases.[5][6]
Target Enzyme Families and Applications
This compound and its diastereomers have been successfully employed to probe the function and inhibition of several key NAD⁺-dependent enzyme families that are implicated in a multitude of cellular processes and are prominent targets for drug discovery.
CD38 and NAD⁺ Glycohydrolases: Modulators of Calcium Signaling
Background: CD38 is a multifunctional ectoenzyme that plays a critical role in calcium signaling by catalyzing the synthesis of cyclic ADP-ribose (cADPR) and nicotinic acid adenine dinucleotide phosphate (NAADP) from NAD⁺ and NADP⁺, respectively.[6][7] It also possesses a significant NAD⁺ glycohydrolase activity, breaking down NAD⁺ to ADP-ribose and nicotinamide.[8] Dysregulation of CD38 activity is associated with various pathological conditions, including cancer, metabolic disorders, and inflammatory diseases.[9]
Application of this compound Analogs: Due to its stability, this compound is not hydrolyzed by CD38, allowing it to act as a competitive inhibitor.[10] Studies have shown that diastereomers of this compound can exhibit potent and differential inhibition of CD38 and other NADases, making them useful probes for dissecting the function of these enzymes in different species and cell types.[11]
CD38 Signaling Pathway and Inhibition Point:
Caption: CD38 signaling and the inhibitory action of this compound.
Poly(ADP-ribose) Polymerases (PARPs): Guardians of Genomic Integrity
Background: PARPs, particularly PARP1, are key enzymes in the DNA damage response.[5] Upon detecting a DNA single-strand break, PARP1 binds to the damaged site and synthesizes long chains of poly(ADP-ribose) (PAR) using NAD⁺ as a substrate.[3][12] This PARylation event serves as a scaffold to recruit other DNA repair proteins.[3] PARP inhibitors are a clinically successful class of anti-cancer drugs, especially for tumors with deficiencies in homologous recombination repair (e.g., BRCA mutations), a concept known as synthetic lethality.[5]
Application of this compound: this compound has been investigated as a tool to study PARP enzymes. However, research indicates that this compound is a poor inhibitor of PARP1, showing only modest inhibition at high concentrations.[6] It does not bind with appreciable affinity to the PARP-1 catalytic domain.[6] Therefore, its utility in this context is not as a potent inhibitor for therapeutic development but rather as a non-hydrolyzable analog for comparative structural and mechanistic studies against other NAD⁺ analogs that do bind and inhibit PARP1.[6]
PARP1 Signaling in DNA Repair:
References
- 1. Mechanism of Sirt1 NAD+-dependent Protein Deacetylase Inhibition by Cysteine S-Nitrosation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structures of human sirtuin 3 complexes with ADP-ribose and with this compound+ and SRT1720: binding details and inhibition mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carbanicotinamide Adenine Dinucleotide | High Purity [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. journals.iucr.org [journals.iucr.org]
- 6. NAD+ analog reveals PARP-1 substrate-blocking mechanism and allosteric communication from catalytic center to DNA-binding domains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structural basis for nicotinamide cleavage and ADP-ribose transfer by NAD+-dependent Sir2 histone/protein deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of Inhibition of the Human Sirtuin Enzyme SIRT3 by Nicotinamide: Computational and Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative analysis of NAD synthesis-breakdown fluxes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural Basis for Nicotinamide Inhibition and Base Exchange in Sir2 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural Basis for Sirtuin Activity and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Carba-NAD in High-Throughthroughput Screening for Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction
Carba-NAD, or carbanicotinamide adenine dinucleotide, is a chemically stabilized analog of β-Nicotinamide Adenine Dinucleotide (NAD+).[1] Its defining structural feature is the replacement of a ribose oxygen with a methylene group in the nicotinamide riboside moiety.[2][3][4] This modification renders the molecule resistant to enzymatic cleavage by NAD+-consuming enzymes, such as NAD glycohydrolases, sirtuins, and poly(ADP-ribose) polymerases (PARPs).[1][2][5] This inherent stability makes this compound an invaluable tool in drug discovery, particularly for high-throughput screening (HTS) applications, where it serves as a non-reactive substrate analog to study enzyme mechanisms and identify novel inhibitors.[1][4]
Key Features and Advantages in HTS:
-
Enhanced Stability: this compound exhibits significantly greater metabolic stability compared to native NAD+, which is rapidly hydrolyzed in physiological conditions.[1] This is crucial for long-duration experiments and ensures consistency in HTS assays.[1]
-
Enzyme Resistance: The non-hydrolyzable cyclopentane ring prevents cleavage by NAD glycohydrolases, allowing it to function as a stable inhibitor or probe.[1][2]
-
Mechanism of Action Studies: As an unreactive analog, this compound allows for the formation and study of stable enzyme-substrate-cofactor ternary complexes, providing critical snapshots for structural biology and understanding enzyme function.[3][6][7]
-
Versatile Tool: It can be used as a co-substrate for various dehydrogenases and as an inhibitor or mechanistic probe for NAD+-consuming enzymes like CD38, sirtuins, and PARPs.[1]
Applications in High-Throughput Screening
This compound is primarily utilized in HTS campaigns targeting NAD+-consuming enzymes. Its stability and predictable interaction make it a reliable control and tool for assay development.
CD38 and other NAD+ Glycohydrolases (ARTs)
CD38 is a multifunctional enzyme and the primary NADase in many mammalian tissues; its activity is implicated in conditions like cancer, aging, and metabolic diseases.[8][9] this compound and its diastereomer, pseudothis compound, act as non-covalent inhibitors of the NAD+ glycohydrolase activity of human CD38.[8][10] This makes this compound an excellent tool for HTS assays designed to discover novel CD38 inhibitors.
Quantitative Data: Inhibition of NAD+ Glycohydrolases
| Compound | Enzyme Target | Inhibition Type | Ki / IC50 | Source Species | Citation |
| This compound | NAD Glycohydrolase | Non-covalent | ≤100 µM | Bungarus fasciatus (venom) | [1][2] |
| This compound | CD38 | Non-covalent | ≤100 µM | Human | [1] |
| Pseudothis compound | CD38 (recombinant) | Competitive | Ki = 148 µM | Human | [10][11] |
| Pseudothis compound | CD38 (native, on Jurkat cells) | Competitive | Ki = 180 µM | Human | [10][11] |
| Pseudothis compound | NAD+ Glycohydrolase | Non-competitive | Kis = 47 µM, Kii = 198 µM | Dog (spleen) | [10][11] |
| This compound / Pseudothis compound | CD38 / cADP-ribose synthetase | No significant inhibition | >1 mM | Mouse / Aplysia californica | [10][11] |
Sirtuins (SIRTs)
Sirtuins are a class of NAD+-dependent protein deacylases that are therapeutic targets for metabolic diseases, cancer, and aging.[6][7][12] this compound is an unreactive substrate analog for these enzymes.[3][6] It binds to sirtuins in a manner similar to NAD+ but is inert in the nicotinamide displacement reaction.[3] This allows for the crystallization and structural analysis of the SIRT/substrate/Carba-NAD ternary complex, providing a snapshot of the reactive state that is otherwise too short-lived to capture.[3][7] In HTS, it can be used to validate the NAD+ binding site as the target of potential inhibitors.
Poly(ADP-ribose) Polymerases (PARPs)
PARPs are crucial for DNA repair, and their inhibitors are used in cancer therapies.[1][13] this compound was initially considered a tool for studying PARP-1. However, recent studies indicate that this compound does not bind to PARP-1 with appreciable affinity and shows only modest inhibition at high concentrations.[14] Therefore, its utility as a direct tool for PARP-1 HTS may be limited, and other analogs like Benzamide Adenine Dinucleotide (BAD) may be more suitable.[14] Researchers should interpret results from PARP-1 functional analyses using this compound with caution.[14]
Experimental Protocols
The following are generalized protocols for HTS assays where this compound can be applied. Specific concentrations and incubation times should be optimized for the particular enzyme and detection system.
Protocol 1: HTS for CD38 Glycohydrolase Inhibitors (Fluorescence-Based)
This assay measures the hydrolysis of a fluorescent NAD+ analog, N6-etheno-NAD (ε-NAD), which becomes highly fluorescent upon cleavage. This compound can be used as a positive control for inhibition.
Materials:
-
Assay Buffer: e.g., 20 mM Tris, pH 7.4
-
Test compounds dissolved in DMSO
-
This compound (for control)
-
384-well black, flat-bottom plates
-
Fluorescence plate reader (Excitation ~300 nm, Emission ~410 nm)[16]
Procedure:
-
Plate Preparation: Add 2 µL of test compound dilutions or control (DMSO for negative control, this compound for positive control) to the wells of a 384-well plate.
-
Enzyme Addition: Prepare a solution of CD38 enzyme in Assay Buffer. Add 10 µL of the enzyme solution to each well.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow compounds to bind to the enzyme.
-
Reaction Initiation: Prepare a solution of ε-NAD substrate in Assay Buffer. Add 10 µL of the substrate solution to each well to initiate the reaction. Final volume should be ~22 µL.
-
Signal Detection: Immediately place the plate in a fluorescence plate reader. Monitor the increase in fluorescence intensity over 30-60 minutes in kinetic mode. Alternatively, take an endpoint reading after a fixed incubation time.
-
Data Analysis: Calculate the rate of reaction (slope of fluorescence vs. time) or the endpoint fluorescence. Determine the percent inhibition for each test compound relative to the DMSO (0% inhibition) and this compound (100% inhibition reference) controls.
Protocol 2: HTS for Sirtuin Inhibitors (Bioluminescence-Based)
This assay measures the amount of NAD+ remaining after a sirtuin-catalyzed deacetylation reaction. A decrease in sirtuin activity by an inhibitor results in more NAD+ remaining, leading to a higher luminescent signal.[17] this compound can be used to confirm that inhibitors are acting at the NAD+ binding site.
Materials:
-
Recombinant human SIRT1 (or other sirtuin) enzyme[17]
-
Acetylated peptide substrate (e.g., fluorophore-labeled p53-derived peptide)[17]
-
NAD+
-
Assay Buffer: e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2
-
Test compounds dissolved in DMSO
-
This compound (for mechanistic studies)
-
NAD+ detection reagent kit (e.g., NAD-Glo™)
-
384-well white, opaque plates
-
Luminescence plate reader
Procedure:
-
Plate Preparation: Add 2 µL of test compound dilutions or controls to the wells of a 384-well plate.
-
Reaction Mix Preparation: Prepare a master mix containing SIRT1 enzyme, acetylated peptide substrate, and NAD+ in Assay Buffer.
-
Reaction Initiation: Add 20 µL of the reaction master mix to each well.
-
Sirtuin Reaction: Incubate the plate at 37°C for 60 minutes.
-
Reaction Termination & Detection: Add 22 µL of the NAD+ detection reagent to each well. This reagent stops the sirtuin reaction and initiates the luminescence reaction.
-
Signal Development: Incubate the plate at room temperature for 15-30 minutes to allow the luminescent signal to stabilize.
-
Signal Detection: Measure luminescence using a plate reader.
-
Data Analysis: A higher luminescent signal corresponds to a higher concentration of remaining NAD+, indicating greater inhibition of sirtuin activity. Calculate percent inhibition relative to controls. To confirm the mechanism, run a secondary assay where hit compounds are competed against varying concentrations of this compound.
Disclaimer: These protocols are intended as a general guide. Researchers must develop and validate specific assays based on their individual experimental requirements and available instrumentation. This product is intended for research purposes by trained professionals in a controlled laboratory environment.[1]
References
- 1. Carbanicotinamide Adenine Dinucleotide | High Purity [benchchem.com]
- 2. Carbanicotinamide adenine dinucleotide: synthesis and enzymological properties of a carbocyclic analogue of oxidized nicotinamide adenine dinucleotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CAS 112345-60-5 | this compound [daltonresearchmolecules.com]
- 5. This compound⁺ - NAD, ADPR and cADPR Analogues BIOLOG Life Science Institute [biolog.de]
- 6. Synthesis of this compound and the structures of its ternary complexes with SIRT3 and SIRT5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of this compound and the structures of its ternary complexes with SIRT3 and SIRT5. | Semantic Scholar [semanticscholar.org]
- 8. The Pharmacology of CD38/NADase: An emerging target for cancer and aging diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. amsbio.com [amsbio.com]
- 10. Inhibition of the intrinsic NAD+ glycohydrolase activity of CD38 by carbocyclic NAD analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. portlandpress.com [portlandpress.com]
- 12. mdpi.com [mdpi.com]
- 13. Small-molecule collection and high-throughput colorimetric assay to identify PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NAD+ analog reveals PARP-1 substrate-blocking mechanism and allosteric communication from catalytic center to DNA-binding domains - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. researchgate.net [researchgate.net]
- 17. High-throughput assays for sirtuin enzymes: a microfluidic mobility shift assay and a bioluminescence assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Laboratory Synthesis of Carba-NAD
Introduction
Carbanicotinamide adenine dinucleotide (Carba-NAD) is a robust synthetic analog of nicotinamide adenine dinucleotide (NAD+). In this compound, the ribose sugar linked to the nicotinamide group is replaced by a 2,3-dihydroxycyclopentane ring.[1][2] This structural modification, specifically the substitution of a methylene group for the oxygen atom in the furanose ring, renders the molecule resistant to cleavage by NAD-consuming enzymes such as NAD glycohydrolases and ADP-ribosyl transferases.[3][4][5] Its stability makes this compound an invaluable tool for researchers, scientists, and drug development professionals as an unreactive substrate analog to study the kinetics and mechanisms of NAD-dependent enzymes, including sirtuins and poly(ADP-ribose) polymerases (PARPs).[6][7][8]
This document provides detailed application notes and protocols for the two primary methods of this compound synthesis: multi-step chemical synthesis and a more efficient enzymatic approach.
Method 1: Chemical Synthesis of this compound
Chemical synthesis of this compound is a well-established but challenging route. It typically involves a multi-step process that has been reported to have low overall yields.[1] The main difficulties arise from the formation of diastereomeric mixtures that require careful chromatographic separation and the sensitivity of key intermediates.[4][6] However, recent improvements, such as new pyrophosphate coupling methods, have significantly increased yields.[9][10]
Logical Workflow for Chemical Synthesis
Caption: General workflow for the multi-step chemical synthesis of this compound.
Experimental Protocol: Chemical Synthesis
This protocol is a composite representation based on described chemical synthesis routes.[4][6][10]
Step 1: Pyridinium Ring Formation and Phosphorylation
-
Start with a suitable carbocyclic precursor, such as (+/-)-4β-amino-2α,3α-dihydroxy-1β-cyclopentanemethanol.[4]
-
Introduce the nicotinamide pyridinium ring onto the amino group of the carbocyclic precursor.
-
Selectively phosphorylate the 5'-hydroxyl group of the resulting carbocyclic nicotinamide nucleoside analog to yield racemic carbanicotinamide 5'-mononucleotide.
Step 2: Coupling with Adenosine 5'-Monophosphate (AMP)
-
Activate the racemic carbanicotinamide 5'-mononucleotide.
-
Couple the activated mononucleotide with AMP using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or by employing an improved pyrophosphate coupling method.[6][9] This reaction forms a mixture of two diastereomers of protected this compound.
Step 3: Separation and Deprotection
-
Separate the two diastereomers using column chromatography, for example, with a DEAE-Sephadex A-25 column.[4][6]
-
Collect the fraction corresponding to the desired diastereomer, which is typically identified by its ability to act as a substrate for a dehydrogenase enzyme.[4]
-
Perform the final deprotection of the hydroxyl groups. A common reagent for this step is tetra-n-butylammonium fluoride (TBAF).[6]
Step 4: Purification
-
Purify the final this compound product using high-performance liquid chromatography (HPLC).
-
Lyophilize the pure fractions to obtain this compound as a stable powder.
Data Summary: Chemical Synthesis
| Parameter | Value/Comment | Reference(s) |
| Starting Material | Carbocyclic ribose analogue | [4] |
| Coupling Agent | N,N'-dicyclohexylcarbodiimide (DCC) | [6] |
| Separation Method | DEAE-Sephadex A-25 Chromatography | [4][6] |
| Deprotection Agent | Tetra-n-butylammonium fluoride (TBAF) | [6] |
| Final Purification | HPLC | [6] |
| Overall Yield (Traditional) | 8–12% | [6] |
| Overall Yield (Improved) | ~60% (with pyrophosphate coupling) | [7][9][10] |
| Final Purity | >95% | [6] |
Method 2: Enzymatic Synthesis of this compound
Enzymatic synthesis provides a more efficient and cost-effective alternative to the challenging chemical route.[1] This method leverages the specificity of enzymes to overcome the major drawbacks of chemical synthesis, namely low yields and the formation of racemic mixtures. The process is highly stereospecific, scalable, and results in significantly higher overall yields.[6]
Logical Workflow for Enzymatic Synthesis
Caption: Workflow for the two-step, one-pot enzymatic synthesis of this compound.
Experimental Protocol: Enzymatic Synthesis
This protocol describes a one-pot reaction where both enzymatic steps occur in the same mixture.[2]
Step 1: Reaction Setup
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5-8.0).
-
To the buffer, add the starting material, 3-Carbamoyl-1-(2,3-dihydroxy-4-hydroxymethyl-cyclopentyl)-pyridinium, to a final concentration of 2-5 mM.
-
Add ATP to a final concentration of 6-10 mM.
-
Add MgCl₂ to a final concentration of 5-10 mM.
Step 2: Enzymatic Conversion
-
Initiate the first reaction by adding a nicotinamide ribosyl kinase (NRK) enzyme (e.g., from H. sapiens or S. cerevisiae) to a final concentration of 5 µM.[1][11] This step phosphorylates the carba-nicotinamide precursor.
-
Simultaneously, add a nicotinamide mononucleotide adenylyltransferase (NMN-AT) enzyme to a final concentration of 5 µM to the same reaction mixture.[1][11] This enzyme will immediately convert the phosphorylated intermediate and ATP into this compound.
-
Incubate the reaction mixture at room temperature or 30°C for 4-12 hours.
Step 3: Monitoring and Purification
-
Monitor the reaction progress by taking aliquots at various time points and analyzing them via HPLC (UV absorbance at 260 nm).
-
Once the reaction is complete, terminate it by heat inactivation or by adding a quenching agent.
-
Purify the resulting this compound from the reaction mixture using ion-exchange chromatography.[6]
-
Desalt and lyophilize the purified fractions to obtain the final product.
Data Summary: Enzymatic Synthesis
| Parameter | Optimal Value/Comment | Reference(s) |
| Enzyme 1 | Nicotinamide Ribosyl Kinase (NRK) | [1][2] |
| Enzyme 2 | Nicotinamide Mononucleotide Adenylyltransferase (NMN-AT) | [1][2] |
| Key Substrates | Carba-nicotinamide precursor, ATP | [11] |
| pH | 7.5–8.0 | [6] |
| Stereospecificity | High (eliminates need for diastereomer separation) | [6] |
| Purification | Ion-exchange resins | [6] |
| Overall Yield | 60–70% | [6] |
| Thermostability | Product retains 95% activity after 24h at 50°C | [6] |
Application in Research: Studying NAD-Dependent Signaling
This compound's primary application is as a stable, non-reactive analog to probe the function of NAD-dependent enzymes that are central to cellular signaling and metabolism.
-
Sirtuins (SIRTs): These are NAD-dependent protein deacylases. This compound has been used to crystallize ternary complexes with SIRT3 and SIRT5, providing critical snapshots of their catalytic mechanism.[7][12][13]
-
Poly(ADP-ribose) Polymerases (PARPs): PARPs are critical for DNA repair and are activated by DNA strand breaks.[6] As this compound is resistant to the glycosidic bond cleavage required for ADP-ribosylation, it can be used to study PARP binding and inhibition without being consumed.
-
CD38: This transmembrane protein is an ADP-ribosyl cyclase that converts NAD+ into signaling molecules.[11] this compound can be used to study its binding site and mechanism.
Contextual Diagram: NAD+ Metabolism and this compound Targets
Caption: Role of NAD+ in cellular pathways and its relationship to this compound.
References
- 1. EP2459728A1 - Enzymatic synthesis of this compound - Google Patents [patents.google.com]
- 2. WO2011012270A1 - Enzymatic synthesis of this compound - Google Patents [patents.google.com]
- 3. Carbocyclic nucleoside - Wikipedia [en.wikipedia.org]
- 4. Carbanicotinamide adenine dinucleotide: synthesis and enzymological properties of a carbocyclic analogue of oxidized nicotinamide adenine dinucleotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound⁺ - NAD, ADPR and cADPR Analogues BIOLOG Life Science Institute [biolog.de]
- 6. Carbanicotinamide Adenine Dinucleotide | High Purity [benchchem.com]
- 7. scite.ai [scite.ai]
- 8. CAS 112345-60-5 | this compound [daltonresearchmolecules.com]
- 9. Synthesis of this compound and the structures of its ternary complexes with SIRT3 and SIRT5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of this compound and the structures of its ternary complexes with SIRT3 and SIRT5. | Semantic Scholar [semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Utilizing Carba-NAD to Trap Enzyme-Ligand Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide adenine dinucleotide (NAD⁺) is a pivotal coenzyme in a vast array of enzymatic reactions essential for cellular metabolism, signaling, and DNA repair. The dynamic nature of NAD⁺-dependent enzymes often presents a challenge for structural and functional studies, as enzyme-ligand complexes can be transient. Carba-NAD, a synthetic analog of NAD⁺, offers a powerful solution to this challenge. In this compound, the ribose moiety linked to the nicotinamide is replaced by a carbocyclic ring, rendering the glycosidic bond resistant to cleavage by NAD⁺-consuming enzymes such as sirtuins, poly(ADP-ribose) polymerases (PARPs), and CD38.[1][2] This increased stability makes this compound an invaluable tool for trapping and stabilizing enzyme-ligand complexes, thereby facilitating detailed structural and functional characterization.[1][3][4]
These application notes provide a comprehensive overview of the use of this compound in trapping enzyme-ligand complexes, complete with detailed protocols for key experiments and a summary of relevant quantitative data.
Principle of this compound-Mediated Trapping
The core principle behind using this compound lies in its ability to mimic the natural coenzyme NAD⁺ in binding to the active site of NAD⁺-dependent enzymes without being consumed. The substitution of the ribose oxygen with a methylene group prevents the cleavage of the nicotinamide group, effectively locking the enzyme in a stable complex with this compound and a substrate or ligand.[3][4] This "trapped" ternary complex is then amenable to various downstream applications, including X-ray crystallography, cryo-electron microscopy, and biophysical characterization.
Applications
-
Structural Biology: this compound is instrumental in obtaining high-resolution crystal structures of enzyme-ligand-coenzyme ternary complexes, providing critical insights into reaction mechanisms and informing structure-based drug design.[3][4][5]
-
Enzyme Inhibition Studies: As a stable NAD⁺ analog, this compound can act as a competitive or non-competitive inhibitor of certain NAD⁺-dependent enzymes, allowing for the determination of binding affinities and inhibition constants.[6]
-
Biophysical Assays: this compound facilitates the study of enzyme-ligand interactions using techniques such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Microscale Thermophoresis (MST), enabling the precise measurement of binding thermodynamics and kinetics.
-
Drug Discovery: By stabilizing enzyme-ligand complexes, this compound aids in the screening and characterization of small molecule inhibitors and activators that target the NAD⁺ binding pocket or allosteric sites.
Data Presentation
The following tables summarize the quantitative data for the interaction of this compound and its related analog, pseudothis compound, with various NAD⁺-dependent enzymes.
Table 1: Inhibition Constants of this compound Analogs with CD38 [6]
| Enzyme Source | Analog | Inhibition Type | Kᵢ (µM) |
| Human CD38 (recombinant) | pseudothis compound | Competitive | 148 |
| Human CD38 (Jurkat cells) | pseudothis compound | Competitive | 180 |
| Dog Spleen NAD⁺ Glycohydrolase | pseudothis compound | Non-competitive | 47 (Kᵢₛ), 198 (Kᵢᵢ) |
Note: this compound showed no significant inhibition of mouse CD38 or Aplysia californica cADP-ribose synthetase at concentrations up to 1 mM.[6]
Table 2: Kinetic Parameters of this compound with Alcohol Dehydrogenase [7]
| Enzyme Source | Substrate | Kₘ (mM) | Vₘₐₓ (relative to NAD⁺) |
| Yeast Alcohol Dehydrogenase | This compound | ~ NAD⁺ | ~ NAD⁺ |
| Horse Liver Alcohol Dehydrogenase | This compound | ~ NAD⁺ | ~ NAD⁺ |
Table 3: Interaction of this compound with PARP1
| Technique | Observation | Reference |
| PARP1 Automodification Assay | Modest inhibition only at high concentrations (685 µM). | [8] |
| Differential Scanning Fluorimetry (DSF) | Little to no increase in the melting temperature of PARP1 CAT domain. | [8] |
Note: These findings suggest that this compound does not bind to PARP1 with appreciable affinity and is not a suitable tool for trapping this specific enzyme.[8]
Experimental Protocols
Protocol 1: Trapping a Sirtuin-Peptide-Carba-NAD Ternary Complex for X-ray Crystallography
This protocol is a generalized procedure based on the successful crystallization of SIRT3 and SIRT5 ternary complexes.[3][4][5]
Materials:
-
Purified sirtuin enzyme (e.g., SIRT3, SIRT5)
-
Synthetic acetylated peptide substrate
-
This compound
-
Crystallization buffer (to be optimized for each target)
-
Cryoprotectant solution
-
Crystallization plates (e.g., sitting or hanging drop)
Procedure:
-
Complex Formation:
-
Prepare a concentrated solution of the purified sirtuin enzyme in a suitable buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl).
-
Add the acetylated peptide substrate to the enzyme solution at a 3-5 fold molar excess. Incubate on ice for 30 minutes to allow for binary complex formation.
-
Add this compound to the enzyme-peptide solution at a 5-10 fold molar excess over the enzyme concentration. Incubate on ice for another 30 minutes.
-
-
Crystallization Screening:
-
Centrifuge the ternary complex solution at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to remove any precipitate.
-
Set up crystallization trials using the vapor diffusion method (sitting or hanging drop). Mix the ternary complex solution with various crystallization screen solutions in a 1:1 or 2:1 ratio.
-
Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks.
-
-
Crystal Harvesting and Cryo-protection:
-
Once suitable crystals have grown, carefully transfer them to a cryoprotectant solution to prevent ice formation during flash-cooling. The cryoprotectant is typically the mother liquor supplemented with a cryoprotectant agent (e.g., glycerol, ethylene glycol) at a final concentration of 20-30%.
-
Soak the crystals in the cryoprotectant solution for a short period (e.g., 10-30 seconds).
-
-
Data Collection:
-
Flash-cool the cryo-protected crystals in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Protocol 2: PARP Trapping Assay (Fluorescence Polarization-Based)
This protocol is adapted from commercially available PARP trapping assay kits and the principles of fluorescence polarization to assess the ability of compounds to trap PARP on DNA. While this compound is not effective for PARP1, this protocol serves as a template for studying other NAD⁺-dependent enzymes where this compound might be a more effective trapping agent.
Materials:
-
Purified PARP enzyme (e.g., PARP2)
-
Fluorescently labeled DNA substrate (e.g., a nicked duplex oligonucleotide)
-
NAD⁺
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl₂, 1 mM DTT)
-
Test compounds (and this compound as a potential control)
-
96- or 384-well black microplate
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Assay Setup:
-
Prepare a master mix containing the assay buffer and the fluorescently labeled DNA substrate at the desired final concentration.
-
Dispense the master mix into the wells of the microplate.
-
Add the test compounds or this compound at various concentrations to the respective wells. Include a "no inhibitor" control (vehicle only) and a "no NAD⁺" control.
-
-
Enzyme Addition:
-
Add the purified PARP enzyme to all wells except for the blank.
-
Incubate the plate at room temperature for 15-30 minutes to allow for enzyme-DNA binding and interaction with the inhibitors.
-
-
Reaction Initiation:
-
Add NAD⁺ to all wells except for the "no NAD⁺" control to initiate the PARylation reaction.
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the fluorescence polarization of each well using a plate reader.
-
-
Data Analysis:
-
The "no NAD⁺" control represents the maximum polarization (trapped state).
-
The "no inhibitor" control represents the minimum polarization (dissociated state after auto-PARylation).
-
Calculate the percentage of PARP trapping for each compound concentration relative to the controls.
-
Protocol 3: Isothermal Titration Calorimetry (ITC) for Measuring Binding Affinity
This protocol outlines the use of ITC to determine the thermodynamic parameters of this compound binding to an NAD⁺-dependent enzyme.
Materials:
-
Purified enzyme in a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)
-
This compound solution in the same buffer
-
Isothermal titration calorimeter
Procedure:
-
Sample Preparation:
-
Dialyze the purified enzyme extensively against the ITC buffer to ensure a perfect buffer match.
-
Dissolve this compound in the final dialysis buffer.
-
Degas both the enzyme and this compound solutions immediately before the experiment.
-
-
ITC Experiment:
-
Load the enzyme solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe. The concentration of this compound in the syringe should be 10-20 times higher than the enzyme concentration in the cell.
-
Set the experimental parameters (temperature, stirring speed, injection volume, and spacing).
-
Perform a series of injections of this compound into the enzyme solution, recording the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat-change peaks to obtain the heat released or absorbed per injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kₔ), binding enthalpy (ΔH), and stoichiometry (n).
-
Calculate the change in Gibbs free energy (ΔG) and entropy (ΔS) from the obtained values.
-
Mandatory Visualizations
Caption: Mechanism of enzyme-ligand trapping by this compound.
Caption: Workflow for X-ray crystallography using this compound.
Caption: Principle of the fluorescence polarization-based PARP trapping assay.
References
- 1. carba Nicotinamide Adenine Dinucleotide Phosphate: Robust Cofactor for Redox Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis for nicotinamide cleavage and ADP-ribose transfer by NAD+-dependent Sir2 histone/protein deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of this compound and the structures of its ternary complexes with SIRT3 and SIRT5. | Semantic Scholar [semanticscholar.org]
- 4. Synthesis of this compound and the structures of its ternary complexes with SIRT3 and SIRT5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. Carbanicotinamide adenine dinucleotide: synthesis and enzymological properties of a carbocyclic analogue of oxidized nicotinamide adenine dinucleotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NAD+ analog reveals PARP-1 substrate-blocking mechanism and allosteric communication from catalytic center to DNA-binding domains - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Carba-NAD in Competitive Binding Assays for NAD+-Dependent Enzymes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme in cellular metabolism and a substrate for several key enzyme families, including sirtuins (SIRTs), poly(ADP-ribose) polymerases (PARPs), and CD38/NAD-glycohydrolases. These enzymes play crucial roles in a myriad of cellular processes, from DNA repair and gene expression to metabolic regulation and aging, making them attractive targets for therapeutic intervention. The study of these enzymes and the development of small molecule modulators require robust and reliable assay methodologies.
Carba-NAD (carbanicotinamide adenine dinucleotide) is a non-hydrolyzable analog of NAD+ in which the ribose moiety of the nicotinamide riboside is replaced by a cyclopentane ring. This structural modification renders this compound resistant to enzymatic cleavage by NAD+-consuming enzymes, making it an invaluable tool for biochemical and biophysical studies. Its stability allows it to act as a competitive inhibitor, binding to the NAD+ active site without being consumed. This property is particularly useful in developing competitive binding assays to screen for and characterize inhibitors of NAD+-dependent enzymes.
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in competitive binding assays for NAD+-dependent enzymes.
Principle of Competitive Binding Assays with this compound
Competitive binding assays are a fundamental tool in drug discovery for determining the affinity of a test compound for a target protein. In the context of NAD+-dependent enzymes, these assays typically involve a labeled probe that binds to the NAD+ binding site and a competitor (the test compound) that displaces the probe. This compound can be effectively used in a competitive assay format to identify and characterize compounds that bind to the NAD+ pocket of these enzymes.
The general principle involves incubating the target enzyme with a fixed concentration of a fluorescently labeled NAD+ analog (tracer) and varying concentrations of a test compound. The binding of the tracer to the enzyme results in a high signal (e.g., high fluorescence polarization), while displacement of the tracer by a competing compound leads to a decrease in the signal. By measuring the signal at different competitor concentrations, an inhibition curve can be generated, and the half-maximal inhibitory concentration (IC50) can be determined. The IC50 value is a measure of the potency of the test compound.
Alternatively, this compound itself can be used as the competitor against a labeled probe to determine its own binding affinity or to validate an assay system.
Quantitative Data: Binding Affinities of this compound and its Analogs
The following tables summarize the reported binding affinities (Ki) and half-maximal inhibitory concentrations (IC50) of this compound and its diastereomer, pseudothis compound, for various NAD+-dependent enzymes. This data is essential for designing and interpreting competitive binding assays.
Table 1: Inhibition Constants (Ki) for CD38
| Compound | Enzyme | Species | Assay Conditions | Ki (µM) | Reference |
| pseudothis compound | CD38 (recombinant extracellular domain) | Human | Competitive inhibition of NAD+ glycohydrolase activity | 148 | [1][2] |
| pseudothis compound | CD38 (native, on Jurkat cells) | Human | Competitive inhibition of NAD+ glycohydrolase activity | 180 | [1][2] |
| pseudothis compound | Spleen NAD+ glycohydrolase | Dog | Non-competitive inhibition | Kis = 47, Kii = 198 | [1][2] |
| This compound | CD38 | Mouse | No significant inhibition up to 1 mM | >1000 | [1][2] |
Table 2: Interaction Data for Sirtuins
| Compound | Enzyme | Species | Method | Notes | Reference |
| This compound | SIRT3 | Human | X-ray Crystallography | Forms a ternary complex with SIRT3 and a peptide substrate. | |
| This compound | SIRT5 | Human | X-ray Crystallography | Forms a ternary complex with SIRT5 and a peptide substrate. | |
| This compound | SIRT3 | Human | Microscale Thermophoresis (MST) | Binding to SIRT3/Ac-MnSOD complex was measured. |
Table 3: Interaction Data for PARP-1
| Compound | Enzyme | Species | Method | Notes | Reference |
| This compound | PARP-1 | Chicken | X-ray Crystallography | The catalytic domain was crystallized in the presence of this compound. | |
| This compound | PARP-1 | Human | Differential Scanning Fluorimetry (DSF) | Showed little influence on the melting temperature, suggesting weak binding. |
Experimental Protocols
Protocol 1: Fluorescence Polarization (FP) Competitive Binding Assay
This protocol describes a competitive binding assay using fluorescence polarization to screen for inhibitors of a generic NAD+-dependent enzyme.
Materials and Reagents:
-
Purified NAD+-dependent enzyme (e.g., SIRT1, PARP-1, CD38)
-
Fluorescently labeled NAD+ analog (e.g., etheno-NAD+ or a custom-synthesized fluorescent probe)
-
This compound (for assay validation or as a control competitor)
-
Test compounds (dissolved in DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT, 0.01% BSA)
-
384-well, black, low-volume microplates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorescent NAD+ analog in the assay buffer. The final concentration in the assay should be in the low nanomolar range and determined empirically to give an optimal signal-to-noise ratio.
-
Prepare a stock solution of the NAD+-dependent enzyme in the assay buffer. The optimal concentration should be determined by titration to achieve a significant shift in polarization upon binding to the fluorescent probe.
-
Prepare serial dilutions of the test compounds and this compound in assay buffer containing a constant concentration of DMSO (e.g., 1%).
-
-
Assay Setup:
-
Add 5 µL of the test compound or this compound dilution to the wells of the 384-well plate.
-
Add 5 µL of the enzyme solution to each well.
-
Include control wells:
-
No inhibitor control (maximum polarization): Add 5 µL of assay buffer with DMSO instead of the test compound.
-
No enzyme control (minimum polarization): Add 5 µL of assay buffer instead of the enzyme solution.
-
-
Gently mix the plate and incubate for 30 minutes at room temperature to allow for binding equilibration.
-
-
Initiation and Measurement:
-
Add 10 µL of the fluorescent NAD+ analog solution to all wells.
-
Gently mix the plate and incubate for 60 minutes at room temperature, protected from light.
-
Measure the fluorescence polarization on a suitable plate reader.
-
-
Data Analysis:
-
Subtract the background polarization (wells with only the fluorescent probe) from all other readings.
-
Normalize the data by setting the no inhibitor control as 100% binding and the no enzyme control as 0% binding.
-
Plot the normalized polarization values against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each test compound.
-
Protocol 2: General Spectrophotometric Competitive Binding Assay
This protocol outlines a general method for a competitive binding assay using a chromogenic substrate for an NAD+-dependent dehydrogenase.
Materials and Reagents:
-
Purified NAD+-dependent dehydrogenase
-
NAD+
-
This compound
-
Test compounds
-
Chromogenic substrate for the dehydrogenase (e.g., a tetrazolium salt like WST-1 or MTT that gets reduced by NADH to a colored formazan product)
-
Enzyme coupling reagent (if necessary, e.g., diaphorase)
-
Assay Buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM MgCl2)
-
96-well, clear, flat-bottom microplates
-
Spectrophotometer (plate reader)
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of NAD+, this compound, and test compounds in the assay buffer.
-
Prepare a stock solution of the enzyme in the assay buffer.
-
Prepare a solution of the chromogenic substrate and coupling enzyme (if required) in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 20 µL of varying concentrations of the test compound or this compound.
-
Add 20 µL of a fixed, non-saturating concentration of NAD+ (e.g., at its Km value).
-
Add 20 µL of the enzyme solution to each well.
-
Include control wells:
-
No inhibitor control: Add assay buffer instead of the test compound.
-
No enzyme control: Add assay buffer instead of the enzyme.
-
-
Incubate the plate for 15 minutes at 37°C.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 40 µL of the chromogenic substrate solution to all wells.
-
Immediately measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1) in a kinetic mode for 15-30 minutes, taking readings every minute.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V0) for each well from the linear portion of the kinetic curve (change in absorbance per unit time).
-
Normalize the velocities relative to the no-inhibitor control (100% activity).
-
Plot the percentage of enzyme activity against the logarithm of the competitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Signaling Pathways
References
Application Notes and Protocols for the Investigation of Carba-NAD with PARP Enzymes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes integral to numerous cellular processes, most notably DNA repair and programmed cell death.[1] These enzymes utilize nicotinamide adenine dinucleotide (NAD+) as a substrate to catalyze the transfer of ADP-ribose units onto target proteins, forming poly(ADP-ribose) (PAR) chains.[2] This post-translational modification serves as a signal to recruit other DNA repair proteins.[1] The critical role of PARP enzymes in cellular function has made them attractive targets for therapeutic intervention, particularly in oncology.[3]
The study of PARP enzymes often involves the use of NAD+ analogs to probe their mechanism of action and to develop inhibitors. Carba-NAD (carbocyclic nicotinamide adenine dinucleotide) is a non-hydrolyzable NAD+ analog where the ribose moiety of nicotinamide is replaced by a carbocyclic sugar.[4][5] While initially considered a potential tool for studying PARP enzymes, recent evidence suggests that this compound does not bind efficiently to PARP-1 and may be poorly suited for functional analysis of this key enzyme.[4] In contrast, another NAD+ analog, benzamide adenine dinucleotide (BAD), has been identified as a more appropriate non-hydrolyzable analog for studying PARP-1.[4]
These application notes provide a detailed experimental framework for studying the interaction of this compound with PARP enzymes, with a focus on comparative analysis alongside a more effective analog like BAD. The following protocols are designed to enable researchers to independently verify and explore the binding and inhibitory characteristics of this compound in relation to PARP enzymes.
Signaling Pathway of PARP-1 in DNA Damage Repair
The activation of PARP-1 is an immediate cellular response to single-strand DNA breaks (SSBs).[1] Upon detection of a SSB, PARP-1 binds to the damaged DNA, leading to a conformational change that stimulates its catalytic activity.[6] PARP-1 then synthesizes PAR chains on itself and other nuclear proteins, which in turn recruit components of the base excision repair (BER) machinery, such as XRCC1, DNA ligase III, and DNA polymerase beta, to the site of damage.[1][6]
Figure 1. PARP-1 signaling pathway in response to DNA damage.
Data Presentation
Table 1: Comparative Inhibitory Activity of NAD+ Analogs on PARP-1
| Compound | Concentration (µM) | PARP-1 Inhibition | Reference |
| This compound | 685 | Modest | [4] |
| BAD | 50 | Significant | [4] |
Table 2: Comparative Binding Affinity of NAD+ Analogs to PARP-1 Catalytic Domain (CAT ΔHD)
| Compound | Concentration (µM) | Change in Melting Temperature (TM) | Interpretation | Reference |
| This compound | Highest tested | < 1°C | Negligible binding | [4] |
| BAD | Highest tested | ~10°C | Substantial binding | [4] |
Experimental Protocols
Protocol 1: In Vitro PARP-1 Inhibition Assay (Automodification)
This protocol is designed to assess the inhibitory effect of this compound on the automodification activity of PARP-1, using BAD as a comparator.
Materials:
-
Recombinant human PARP-1 enzyme
-
Activated DNA (e.g., calf thymus DNA treated with DNase I)
-
NAD+
-
This compound
-
Benzamide adenine dinucleotide (BAD)
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)
-
SDS-PAGE gels and reagents
-
Western blotting apparatus and reagents
-
Anti-PAR antibody
-
Chemiluminescent substrate
Procedure:
-
Prepare a reaction mixture containing recombinant PARP-1 and activated DNA in the reaction buffer.
-
Add varying concentrations of this compound or BAD to the reaction mixtures. Include a control with no analog.
-
Initiate the reaction by adding a fixed concentration of NAD+ (e.g., 50 µM).
-
Incubate the reactions at 30°C for a specified time (e.g., 15 minutes).
-
Stop the reactions by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and probe with an anti-PAR antibody to detect automodified PARP-1.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
Quantify the band intensities to determine the extent of inhibition.
Figure 2. Workflow for the in vitro PARP-1 inhibition assay.
Protocol 2: Differential Scanning Fluorimetry (DSF) for Binding Assessment
This protocol measures the change in the melting temperature (TM) of the PARP-1 catalytic domain in the presence of this compound or BAD to assess binding.
Materials:
-
Recombinant PARP-1 catalytic domain (e.g., CAT ΔHD)
-
This compound
-
Benzamide adenine dinucleotide (BAD)
-
SYPRO Orange dye
-
DSF buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl)
-
Real-time PCR instrument capable of thermal melts
Procedure:
-
Prepare a master mix containing the PARP-1 catalytic domain and SYPRO Orange dye in DSF buffer.
-
Aliquot the master mix into a 96-well PCR plate.
-
Add serial dilutions of this compound or BAD to the wells. Include a no-ligand control.
-
Seal the plate and centrifuge briefly.
-
Place the plate in a real-time PCR instrument.
-
Run a thermal melt program, gradually increasing the temperature (e.g., from 25°C to 95°C) while monitoring fluorescence.
-
Analyze the melt curves to determine the TM for each condition. An increase in TM indicates ligand binding and stabilization of the protein.
Protocol 3: Fluorescence Polarization (FP) DNA Competition Assay
This protocol assesses the effect of NAD+ analogs on the interaction of PARP-1 with DNA.[4]
Materials:
-
Full-length recombinant PARP-1
-
Fluorescently labeled DNA substrate (e.g., a single-strand break mimic)
-
Unlabeled competitor DNA
-
This compound
-
Benzamide adenine dinucleotide (BAD)
-
FP buffer (e.g., 25 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1% (v/v) Tween-20)
-
Microplate reader with FP capabilities
Procedure:
-
Incubate PARP-1 with the fluorescently labeled DNA in the FP buffer in the presence or absence of this compound or BAD.
-
Measure the initial fluorescence polarization.
-
Add an excess of unlabeled competitor DNA to the wells.
-
Monitor the decrease in fluorescence polarization over time as the fluorescently labeled DNA is displaced.
-
Analyze the dissociation kinetics to determine the effect of the NAD+ analogs on PARP-1's affinity for DNA. A slower dissociation rate in the presence of an analog suggests that it stabilizes the PARP-1:DNA complex.
Conclusion
The provided protocols offer a comprehensive framework for investigating the interaction of this compound with PARP enzymes. The existing literature strongly suggests that this compound is not an effective tool for studying PARP-1 due to its poor binding affinity.[4] Therefore, it is recommended that studies involving this compound be designed as comparative analyses, using a more suitable analog like BAD as a positive control. This approach will not only allow for a thorough characterization of this compound's interaction with PARP enzymes but also provide a more nuanced understanding of the structural requirements for ligand binding to the NAD+ pocket of these important therapeutic targets.
References
- 1. PARP assay [assay-protocol.com]
- 2. researchgate.net [researchgate.net]
- 3. Structural Implications for Selective Targeting of PARPs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NAD+ analog reveals PARP-1 substrate-blocking mechanism and allosteric communication from catalytic center to DNA-binding domains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. carba Nicotinamide Adenine Dinucleotide Phosphate: Robust Cofactor for Redox Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Poly (ADP-ribose) polymerase - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Carba-NAD Solutions: Technical Support Center
Welcome to the Technical Support Center for Carba-NAD. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solution and to troubleshoot common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and how does it differ from standard NAD+?
A1: this compound (Carbanicotinamide Adenine Dinucleotide) is a chemically modified analog of β-Nicotinamide Adenine Dinucleotide (NAD+).[1] The key difference lies in the replacement of the β-D-ribose sugar attached to the nicotinamide group with a 2,3-dihydroxycyclopentane ring.[2] This structural modification, specifically the substitution of a ribose oxygen with a methylene group, makes the N-glycosidic bond resistant to hydrolysis.[1][2][3]
Q2: What are the main advantages of using this compound in my experiments?
A2: The primary advantage of this compound is its significantly enhanced stability, particularly against enzymatic degradation by NAD-consuming enzymes like NAD glycohydrolases and ADP-ribosyl transferases.[1][2][4][5] This resistance to cleavage makes it a valuable tool for studying NAD+-dependent biological processes without the complication of rapid cofactor depletion.[1] Its robustness also makes it suitable for applications under harsh experimental conditions, such as elevated temperatures.[2][3][6]
Q3: I am observing unexpected results in my assay. Could my this compound be degrading?
A3: While this compound is substantially more stable than NAD+, its degradation is not impossible under certain conditions. Factors that influence the stability of natural NAD(P)H, such as extreme temperatures, pH, high ionic strength, and the presence of specific anions, can also affect this compound, albeit to a lesser extent.[2] It is crucial to verify the integrity of your this compound solution if you encounter inconsistent results.
Q4: How should I properly store my this compound solutions?
A4: For optimal stability, aqueous solutions of this compound should be stored at low temperatures. While specific recommendations for this compound are not as extensively documented as for NAD+, general guidelines for NAD+ solutions can be adapted. For instance, aqueous solutions of NAD+ are stable for at least 6 months when stored as single-use aliquots at -70°C at a pH between 2 and 6.[7] For short-term storage (up to 2 weeks), 0°C is generally acceptable for neutral or slightly acidic solutions.[7] It is advisable to avoid repeated freeze-thaw cycles.[8]
Q5: Can I use standard spectrophotometric methods to quantify this compound?
A5: Similar to NAD+, this compound in its oxidized form absorbs light in the UV region around 260 nm. The reduced form, Carba-NADH, exhibits an additional absorption peak at approximately 340 nm.[5][9] While spectrophotometry can be used for a quick estimation of concentration, it may not distinguish between the intact molecule and certain degradation products.[10] For accurate quantification and stability assessment, chromatographic methods like HPLC are recommended.[11]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no enzymatic activity with this compound as a cofactor. | 1. Enzyme incompatibility: Not all dehydrogenases accept this compound as a substrate with the same efficiency as NAD+.[2][5]2. Incorrect concentration: Your this compound stock solution may have degraded or been prepared incorrectly. | 1. Verify from literature or preliminary experiments that your enzyme of interest is active with this compound.[2][6]2. Re-quantify your this compound solution using a reliable method like HPLC or a fresh enzymatic assay with a known compatible enzyme. |
| Inconsistent or non-reproducible results between experiments. | 1. Solution instability: Improper storage conditions (e.g., wrong pH, temperature, repeated freeze-thaw cycles) may be causing gradual degradation.[7][8]2. Buffer effects: Certain buffers, particularly those containing phosphate, can accelerate the degradation of NAD cofactors.[2][10][12] | 1. Prepare fresh this compound solutions from a solid stock for each set of experiments. Store solutions in single-use aliquots at -70°C.[7]2. Consider using buffers known to be more favorable for NAD+ stability, such as Tris or HEPES, especially for long-term experiments.[10][12] |
| High background signal in fluorescence-based assays. | 1. Intrinsic fluorescence of degradation products: Some degradation products of NAD analogs can be fluorescent.2. Contamination: The this compound solution might be contaminated. | 1. Analyze the purity of your this compound stock by HPLC to check for fluorescent degradation products.2. Use high-purity reagents and sterile techniques when preparing solutions. |
Quantitative Data on Stability
The following table summarizes the comparative stability of Carba-NADP+ and NADP+ under elevated temperatures, highlighting the enhanced robustness of the carba-analog.
| Cofactor | Temperature (°C) | Half-life (hours) | Stability Improvement |
| NADP+ | 50 | 40 | - |
| Carba-NADP+ | 50 | > 1200 | > 30-fold |
| NADP+ | 90 | Not Reported | - |
| Carba-NADP+ | 90 | ~24 (for 50% remaining) | Significantly more stable |
Data extracted from a study on Carba-NADP+ stability in potassium phosphate buffer (100 mM, pH 7.0).[2]
Experimental Protocols
Protocol: Assessing this compound Stability by HPLC
This protocol provides a general framework for evaluating the stability of this compound in a specific buffer solution over time.
1. Materials:
-
This compound
-
Buffer of interest (e.g., 100 mM potassium phosphate, pH 7.0)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 150 mm x 4.6 mm, 5 µm)
-
Mobile phase: e.g., a mixture of methanol and a suitable buffer (e.g., 20 mM potassium phosphate, pH 8.0) in a 5:95 (v/v) ratio.[11]
-
Thermomixer or incubator
2. Procedure:
-
Prepare Stock Solution: Dissolve a known amount of this compound in the buffer of interest to a final concentration of, for example, 10 mg/mL.[2]
-
Incubation: Place the stock solution in a thermomixer or incubator set to the desired temperature (e.g., 50°C).[2]
-
Sampling: At predetermined time points (e.g., 0, 24, 48, 72, 96 hours), withdraw an aliquot of the solution.
-
HPLC Analysis:
-
Dilute the sample to an appropriate concentration for HPLC analysis.
-
Inject the sample onto the HPLC system.
-
Run the analysis with a flow rate of approximately 1 mL/min and monitor the absorbance at 260 nm.[11]
-
-
Data Analysis:
-
Identify the peak corresponding to intact this compound based on its retention time (determined from a fresh, unincubated sample).
-
Integrate the peak area for this compound at each time point.
-
Calculate the percentage of remaining this compound relative to the time zero sample.
-
Plot the percentage of remaining this compound against time to determine the degradation kinetics and half-life.
-
Visualizations
Caption: Structural basis of this compound stability.
Caption: Workflow for this compound stability testing.
References
- 1. Carbanicotinamide Adenine Dinucleotide | High Purity [benchchem.com]
- 2. carba Nicotinamide Adenine Dinucleotide Phosphate: Robust Cofactor for Redox Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portal.fis.tum.de [portal.fis.tum.de]
- 4. This compound⁺ - NAD, ADPR and cADPR Analogues BIOLOG Life Science Institute [biolog.de]
- 5. Carbanicotinamide adenine dinucleotide: synthesis and enzymological properties of a carbocyclic analogue of oxidized nicotinamide adenine dinucleotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. carba Nicotinamide Adenine Dinucleotide Phosphate: Robust Cofactor for Redox Biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. neb.com [neb.com]
- 9. NAD Analogs in Aid of Chemical Biology and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. docs.nrel.gov [docs.nrel.gov]
- 11. researchgate.net [researchgate.net]
- 12. research-hub.nrel.gov [research-hub.nrel.gov]
Technical Support Center: Chemical Synthesis of Carba-NAD
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chemical synthesis of Carba-NAD (carbanicotinamide adenine dinucleotide).
Frequently Asked Questions (FAQs)
Q1: What makes the chemical synthesis of this compound so challenging?
The chemical synthesis of this compound is widely considered a difficult process due to several factors. Historically, the synthesis involves at least eight steps and is often plagued by low overall yields.[1][2] Key challenges include the construction of the pyrophosphate bond, the potential for creating diastereomers that require complex purification, and the need for multi-step sequences that can be cumbersome and expensive.[1][3]
Q2: What are the main strategies for forming the critical pyrophosphate bond?
The formation of the pyrophosphate linkage between the carba-nicotinamide mononucleotide (carba-NMN) and adenosine monophosphate (AMP) is a critical and often low-yielding step. An improved method utilizes a nonaqueous buffering system to achieve a more reliable and reproducible coupling, with yields for this specific step reported at approximately 60%.[4][5][6] Other coupling reagents, such as 1,1'-carbonyldiimidazole (CDI), are also used in the synthesis of NAD analogues and can be considered as an alternative approach.
Q3: Why is diastereomer formation an issue and how can it be addressed?
When the synthesis begins with a racemic carbocyclic precursor, two diastereomers of the final this compound product are formed.[1] These diastereomers have different biological activities, with typically only one being a substrate for enzymes like alcohol dehydrogenase.[1] Their separation is a significant purification challenge and is usually accomplished using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).[1]
Q4: Are there alternatives to a fully chemical synthesis?
Yes. Due to the significant challenges of chemical synthesis, enzymatic and chemoenzymatic routes have been developed. These methods can offer substantially higher overall yields (60-70%), avoid the need for separating diastereomers due to enzymatic stereospecificity, and simplify purification, making them a cost-effective and less cumbersome alternative.[1][7]
Synthesis Strategy Yield Comparison
The following table summarizes approximate yields for different this compound synthesis strategies to aid in methodological selection.
| Synthesis Strategy | Number of Steps (Approx.) | Key Challenges | Reported Yield |
| Traditional Chemical Synthesis | 8+ | Low overall yield, pyrophosphate coupling, purification | Very Low[1][2] |
| Improved Chemical Synthesis | 6 | Pyrophosphate coupling reliability | ~60% (for coupling step)[4][5][6] |
| Enzymatic Synthesis | 2 (core steps) | Enzyme availability and stability | 60-70% (overall) |
Troubleshooting Guides
Problem 1: Low Yield in the Pyrophosphate Coupling Step
Symptoms:
-
HPLC or TLC analysis shows significant amounts of unreacted carba-NMN and/or AMP starting materials.
-
Mass spectrometry reveals multiple side products instead of the desired this compound mass.
-
The final isolated yield of this compound is well below the expected ~60%.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Moisture Contamination | The pyrophosphate coupling reaction is highly sensitive to moisture. Ensure all glassware is oven-dried, use anhydrous solvents (e.g., DMF), and run the reaction under an inert atmosphere (Argon or Nitrogen). |
| Inefficient Activation of Phosphate | If using a coupling agent like CDI, ensure its quality and stoichiometry. The activation of the mononucleotide phosphate to its imidazolide intermediate is critical. Monitor this activation step by HPLC before adding the second nucleotide. |
| Incorrect Stoichiometry | Carefully check the molar ratios of the carba-NMN, AMP derivative (e.g., AMP morpholidate), and coupling reagents. An excess of one reagent may lead to side reactions. |
| Suboptimal Reaction Conditions | Optimize reaction time and temperature. These reactions are typically run at room temperature for extended periods (24-72 hours). Monitor the reaction progress by HPLC to determine the optimal endpoint. |
| Degradation of Reagents | Ensure the stability and purity of the nucleotide starting materials. Degradation can lead to failed coupling and the formation of impurities. |
Problem 2: Poor Separation of this compound Diastereomers by HPLC
Symptoms:
-
A single, broad peak is observed on the HPLC chromatogram instead of two distinct peaks for the diastereomers.
-
Co-elution of diastereomers results in a final product that is not stereochemically pure.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inappropriate HPLC Column | Standard C18 columns may not provide sufficient resolution. Consider using a column with a different stationary phase, such as one designed for hydrophilic compounds or with alternative chemistry (e.g., pentabromobenzyl-modified silica). |
| Suboptimal Mobile Phase | Systematically vary the mobile phase composition. For reversed-phase HPLC, adjust the organic modifier (e.g., acetonitrile, methanol) gradient and the ionic strength or pH of the aqueous buffer (e.g., potassium phosphate, triethylammonium acetate). |
| Flow Rate and Temperature | Optimize the flow rate (lower flow rates often increase resolution) and column temperature. Temperature can significantly affect the interaction between the analytes and the stationary phase. |
| Ion-Pairing Reagent | For highly polar molecules like nucleotides, adding an ion-pairing reagent (e.g., tetrabutylammonium hydrogen sulfate) to the mobile phase can improve retention and resolution. |
| Sample Overload | Injecting too much sample can lead to peak broadening and poor separation. Reduce the injection volume or the concentration of the sample. |
Experimental Protocols & Visualizations
Improved 6-Step Chemical Synthesis Workflow
An improved, protecting-group-free synthesis has been developed to streamline the production of this compound.[5] The workflow addresses key challenges, particularly in the final pyrophosphate coupling step.
Caption: Workflow for the 6-step chemical synthesis of this compound.
Protocol: Pyrophosphate Coupling of Carba-NMN and AMP
This key step involves the reaction of a carba-nicotinamide mononucleotide (carba-NMN) derivative with an activated adenosine monophosphate (AMP) derivative. The following is a generalized methodology based on improved protocols.
-
Preparation of Reagents:
-
Dissolve carba-NMN (1 equivalent) in anhydrous dimethylformamide (DMF).
-
In a separate flask, prepare the AMP morpholidate by reacting AMP with morpholine and a coupling agent like dicyclohexylcarbodiimide (DCC), or use commercially available AMP morpholidate.
-
Prepare a nonaqueous buffering agent, such as pyridinium tosylate, to maintain pH control during the reaction.
-
-
Coupling Reaction:
-
Combine the carba-NMN solution with the AMP morpholidate (typically 1.5-2.0 equivalents) under an inert argon atmosphere.
-
Add the pyridinium tosylate buffer to the reaction mixture.
-
Stir the reaction at room temperature for 24-72 hours.
-
-
Monitoring:
-
Periodically take aliquots from the reaction mixture and analyze by reversed-phase HPLC to monitor the formation of this compound and the consumption of starting materials.
-
-
Workup and Purification:
-
Once the reaction is complete, quench any remaining activating agents.
-
Remove the solvent under reduced pressure.
-
Purify the crude product using ion-exchange chromatography followed by preparative HPLC to isolate the pure this compound.
-
Troubleshooting Flowchart: Pyrophosphate Coupling
This diagram provides a logical workflow for diagnosing issues in the critical coupling step.
Caption: Troubleshooting flowchart for the pyrophosphate coupling reaction.
References
- 1. Carbanicotinamide adenine dinucleotide: synthesis and enzymological properties of a carbocyclic analogue of oxidized nicotinamide adenine dinucleotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US8580949B2 - Enzymatic synthesis of this compound - Google Patents [patents.google.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Synthesis of this compound and the structures of its ternary complexes with SIRT3 and SIRT5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. carba Nicotinamide Adenine Dinucleotide Phosphate: Robust Cofactor for Redox Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EP2459728A1 - Enzymatic synthesis of this compound - Google Patents [patents.google.com]
Technical Support Center: Overcoming Poor Binding of Carba-NAD to PARP-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the binding of Carba-NAD to Poly(ADP-ribose) polymerase 1 (PARP-1).
Frequently Asked Questions (FAQs)
Q1: We are not observing any significant binding or inhibition of PARP-1 in our assays when using this compound. Is this expected?
A: Yes, this is an expected result. Extensive research has demonstrated that this compound does not bind to PARP-1 with any appreciable affinity and is therefore poorly suited as a tool for understanding PARP-1 function.[1] In functional assays, this compound exhibits only modest, if any, signs of PARP-1 inhibition, and only at very high concentrations (e.g., 685 μM).[1] Biophysical methods, such as Differential Scanning Fluorimetry (DSF), have shown that this compound causes a negligible thermal shift (<1 °C) in the PARP-1 catalytic domain, further indicating a lack of significant binding.[1]
Q2: Why does this compound exhibit such poor binding to PARP-1?
A: The poor binding of this compound is attributed to its chemical structure. In this compound, the oxygen atom in the nicotinamide ribose is replaced by a carbon atom.[1] This substitution is believed to alter the conformation of the ribose sugar in such a way that the local geometry is no longer suitable for efficient binding within the PARP-1 active site or for the subsequent chemical reaction.[1]
Q3: Are there alternative non-hydrolyzable NAD+ analogs that are more suitable for studying PARP-1?
A: Yes, Benzamide Adenine Dinucleotide (BAD) is a widely recommended and appropriate non-hydrolyzable NAD+ analog for PARP-1 studies.[1] Unlike this compound, BAD has been shown to bind effectively to the activated form of PARP-1 and act as a competitive inhibitor.[1] It has been successfully used to study the substrate-blocking mechanism of PARP-1 and allosteric communication within the enzyme.[1]
Q4: What kind of results should we expect when using a more suitable NAD+ analog like BAD?
A: In contrast to this compound, BAD effectively inhibits DNA-dependent PARP-1 automodification activity, with inhibition observed at concentrations equimolar with NAD+.[1] Isothermal Titration Calorimetry (ITC) experiments have shown that BAD binds to the PARP-1:DNA complex with a dissociation constant (Kd) in the low micromolar range.[1] Furthermore, DSF experiments reveal a substantial increase in the thermal stability (TM) of the PARP-1 catalytic domain in the presence of BAD, confirming direct binding.[1]
Troubleshooting Guides
Issue: No detectable binding of this compound to PARP-1 in a binding assay (e.g., SPR, FP, ITC).
-
Root Cause: As established, this compound has very low to no affinity for PARP-1. The lack of a signal is the expected scientific outcome.
-
Troubleshooting Steps:
-
Confirm Instrument and Protein Integrity: Run a positive control experiment with a known PARP-1 inhibitor (e.g., Olaparib) or a more suitable NAD+ analog like BAD to ensure that the PARP-1 enzyme is active and the experimental setup is functioning correctly.
-
Switch to a Validated Ligand: For studying the NAD+ binding site, it is strongly recommended to switch to Benzamide Adenine Dinucleotide (BAD) as a non-hydrolyzable analog.
-
Re-evaluate Experimental Goals: If the goal is to inhibit PARP-1, consider using established and potent PARP inhibitors. If the aim is to study the NAD+ binding pocket with a non-reactive analog, BAD is the appropriate tool.
-
Issue: Inconsistent or non-reproducible results in PARP-1 activity assays with this compound.
-
Root Cause: The observed minor inhibition at high concentrations of this compound can be inconsistent due to its poor binding characteristics. This may not be a true, specific inhibitory effect.
-
Troubleshooting Steps:
-
Perform a Dose-Response with a Control: Conduct a dose-response curve with a known inhibitor to verify the assay's dynamic range and sensitivity.
-
Use a More Potent Analog: Replace this compound with BAD to observe clear, dose-dependent inhibition of PARP-1 activity.
-
Check for Aggregation: At high concentrations, this compound may exhibit non-specific effects. Ensure the compound is fully solubilized and consider including detergents like Tween-20 at low concentrations (e.g., 0.01%) in the assay buffer to mitigate potential aggregation.
-
Data Presentation
Table 1: Comparison of this compound and Benzamide Adenine Dinucleotide (BAD) Interaction with PARP-1
| Parameter | This compound | Benzamide Adenine Dinucleotide (BAD) | Reference(s) |
| PARP-1 Inhibition | Modest inhibition only at high concentrations (e.g., 685 µM) | Effective inhibition starting at concentrations equimolar with NAD+ (50 µM) | [1] |
| Binding Affinity (Kd) | Not reported; presumed to be very weak | ~1.8 µM (to PARP-1 in complex with DNA) | [1] |
| Thermal Shift (ΔTM) in DSF | < 1 °C (negligible) | ~10 °C (significant) | [1] |
| Suitability for PARP-1 Studies | Poorly suited | Appropriate and recommended | [1] |
Experimental Protocols
Methodology 1: Differential Scanning Fluorimetry (DSF) for Ligand Binding
This protocol is adapted for testing the binding of NAD+ analogs to the PARP-1 catalytic domain (CAT).
-
Reagent Preparation:
-
PARP-1 CAT Domain: Prepare a stock solution of purified PARP-1 CAT domain (wild-type or ΔHD) at a concentration of 10 µM in DSF buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).
-
Ligands: Prepare stock solutions of this compound and BAD in DSF buffer. Create a serial dilution to achieve a range of final assay concentrations (e.g., from 1 µM to 4 mM).
-
Fluorescent Dye: Prepare a working solution of a thermal shift dye (e.g., SYPRO Orange) according to the manufacturer's instructions.
-
-
Assay Setup (in a 96-well qPCR plate):
-
To each well, add 20 µL of the 10 µM PARP-1 CAT solution to reach a final concentration of 5 µM.
-
Add 20 µL of the serially diluted ligand solutions to the respective wells. For the no-ligand control, add 20 µL of DSF buffer.
-
Add 10 µL of the fluorescent dye working solution to each well.
-
Seal the plate securely.
-
-
Data Acquisition:
-
Place the plate in a real-time PCR instrument.
-
Set the instrument to perform a melt curve analysis, increasing the temperature from 25 °C to 95 °C at a ramp rate of 1 °C/minute.
-
Monitor the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen dye.
-
-
Data Analysis:
-
The melting temperature (TM) is the temperature at which 50% of the protein is unfolded, corresponding to the peak of the first derivative of the fluorescence curve.
-
Calculate the thermal shift (ΔTM) by subtracting the TM of the no-ligand control from the TM of each ligand-containing sample.
-
Expected Result for this compound: A ΔTM of less than 1 °C.
-
Expected Result for BAD: A significant, concentration-dependent positive ΔTM.
-
Methodology 2: Isothermal Titration Calorimetry (ITC) for Binding Affinity
This protocol is designed to measure the binding affinity of NAD+ analogs to the PARP-1:DNA complex.
-
Sample Preparation:
-
PARP-1:DNA Complex: Prepare a solution of full-length PARP-1 complexed with a DNA duplex containing a single-strand break at a concentration of 10-20 µM in ITC buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl, 1 mM TCEP).
-
Ligand: Prepare a solution of this compound or BAD at a concentration of 100-200 µM in the same ITC buffer. Ensure the buffer is identical to the protein buffer to minimize heats of dilution.
-
Degas all solutions immediately before use.
-
-
ITC Experiment Setup:
-
Load the PARP-1:DNA complex into the sample cell of the ITC instrument.
-
Load the ligand solution into the injection syringe.
-
Set the experimental temperature (e.g., 25 °C) and stirring speed.
-
-
Data Acquisition:
-
Perform an initial injection of a small volume (e.g., 0.4 µL) to remove any air from the syringe, and discard this data point during analysis.
-
Proceed with a series of injections (e.g., 19 injections of 2 µL each) with sufficient spacing to allow the signal to return to baseline.
-
-
Data Analysis:
-
Integrate the heat change for each injection peak.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Expected Result for this compound: No significant heat changes upon injection, indicating no binding.
-
Expected Result for BAD: A clear sigmoidal binding curve that can be fit to determine the binding parameters.
-
Visualizations
Caption: PARP-1 activation pathway and modes of interaction for this compound and BAD.
Caption: Troubleshooting workflow for experiments involving this compound and PARP-1.
References
Technical Support Center: Optimizing Carba-NAD Concentration in Enzyme Assays
Welcome to the technical support center for Carba-NAD (Carbanicotinamide adenine dinucleotide). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the use of this compound in enzyme assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from NAD+?
A: this compound is a synthetic analog of β-Nicotinamide Adenine Dinucleotide (NAD+). The key structural difference is the replacement of the ribose sugar attached to the nicotinamide ring with a carbocyclic ring.[1][2] This modification confers significantly higher stability to the molecule by making it resistant to cleavage by NAD glycohydrolases.[2] While NAD+ is rapidly degraded by these enzymes, this compound's resistance allows for its use in long-duration experiments and as a tool to study NAD+-dependent enzymes without rapid depletion of the cofactor.[3]
Q2: What are the main advantages of using this compound in enzyme assays?
A: The primary advantages of using this compound include:
-
Enhanced Stability: this compound is significantly more resistant to chemical and enzymatic degradation compared to NAD+, especially at elevated temperatures and non-neutral pH.[4][5] This makes it ideal for assays requiring longer incubation times or harsh conditions.
-
Resistance to NADases: It is not hydrolyzed by NAD glycohydrolases, which are present in many biological preparations and can interfere with NAD+-dependent assays.[2]
-
Enzyme Inhibition Studies: Due to its stability, this compound can be used as a non-covalent inhibitor to study the function of NAD-glycohydrolases and ADP-ribosyl transferases.[2][4]
Q3: Can this compound completely replace NAD+ in all enzyme assays?
A: Not necessarily. While many NAD(P)+-dependent oxidoreductases can utilize this compound(P)H, the efficiency can vary.[4] For some enzymes, like yeast and horse liver alcohol dehydrogenase, the kinetic parameters (Km and Vmax) are very similar to those of NAD+.[2] However, for other enzymes, the activity with this compound may be reduced.[4] It is essential to empirically determine the suitability and optimal concentration of this compound for each specific enzyme and assay conditions.
Q4: How should I store this compound solutions?
A: For long-term storage, this compound powder should be stored at -20°C.[6] Stock solutions can be prepared in high-purity water or a suitable buffer and should be stored in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. The stability of NAD+ analogs is generally better in slightly acidic to neutral pH buffers, with Tris buffer showing good stability for NAD+ and NADH over extended periods.[7][8]
Q5: At what wavelength should I monitor Carba-NADH production?
A: Similar to NADH, the reduced form, Carba-NADH, can be monitored by the increase in absorbance at 340 nm.[9][10] Carba-NADH also exhibits fluorescence, with a reported 50% increase in quantum efficiency compared to NADH under certain conditions, which may offer enhanced sensitivity in fluorescence-based assays.[3]
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in enzyme assays.
| Problem | Possible Cause | Troubleshooting Steps |
| No or very low enzyme activity | 1. Enzyme incompatibility: The enzyme may not efficiently use this compound as a cofactor. | • Check the literature to see if your enzyme has been tested with this compound. • Perform a side-by-side comparison with NAD+ to determine relative activity.[4] |
| 2. Incorrect this compound concentration: The concentration may be too low (below the Km) or too high (causing substrate inhibition in some cases). | • Titrate this compound over a wide concentration range (e.g., 0.1x to 10x the expected Km) to find the optimal concentration.[6] | |
| 3. Degraded this compound: Improper storage or handling may have led to degradation. | • Prepare fresh this compound solutions from powder. • Verify the concentration of your stock solution spectrophotometrically. | |
| 4. Incorrect assay conditions: pH, temperature, or buffer composition may not be optimal for the enzyme with this compound. | • Optimize pH and temperature for your specific enzyme. • Be aware that some buffer components can interfere with enzyme activity. Tris and HEPES are generally suitable for NAD(H) stability.[7][8] | |
| High background signal | 1. Contamination of reagents: Reagents may be contaminated with other enzymes or substances that react with this compound. | • Use high-purity reagents and water. • Run a "no enzyme" control to check for non-enzymatic reduction of this compound. |
| 2. Autofluorescence/Absorbance of compounds: If using a fluorescence or absorbance-based assay, other components in the reaction mixture might interfere. | • Run a "no this compound" control to assess background fluorescence or absorbance. • Check for potential interference from buffers, substrates, or test compounds at the assay wavelength.[11][12] | |
| Inconsistent or non-linear reaction rates | 1. Pipetting errors: Inaccurate pipetting can lead to variability. | • Use calibrated pipettes and prepare a master mix for reagents to ensure consistency across wells.[13] |
| 2. Temperature fluctuations: Inconsistent temperature can affect enzyme kinetics. | • Ensure all reagents and the reaction plate are at the desired assay temperature before starting the reaction.[14] | |
| 3. Substrate/Cofactor depletion: The reaction is not proceeding under initial velocity conditions. | • Ensure that less than 10-15% of the substrate and cofactor are consumed during the measurement period. • If necessary, reduce the enzyme concentration or the reaction time.[6] | |
| 4. Presence of inhibitors in the sample: Samples may contain endogenous inhibitors of the enzyme. | • If using complex biological samples, consider a sample preparation step (e.g., deproteinization) to remove potential interfering substances.[13] |
Data Presentation: Enzyme Kinetics with this compound(P)H vs. NAD(P)H
The following table summarizes a comparison of relative activities of various oxidoreductases with Carba-NADP+ versus NADP+. This data is crucial for determining if this compound is a suitable substitute for your enzyme of interest.
| Enzyme | Substrate | Relative Activity (Carba-NADP+ vs. NADP+) |
| Glucose Dehydrogenase (Bacillus subtilis) | D-Glucose | ~100% |
| Glucose-6-phosphate Dehydrogenase (Leuconostoc mesenteroides) | G6P | ~70% |
| 6-Phosphogluconate Dehydrogenase (Saccharomyces cerevisiae) | 6-PG | ~50% |
| Alcohol Dehydrogenase (Thermoanaerobium brockii) | 2-Pentanol | ~110% |
| Aldehyde Dehydrogenase (Saccharomyces cerevisiae) | Acetaldehyde | ~10% |
| Formate Dehydrogenase (Candida boidinii) | Formate | <1% |
| Data adapted from a study on Carba-NADP+ with over 27 oxidoreductases. The relative activity can vary depending on the specific enzyme and substrate.[4] |
Experimental Protocols
General Protocol for a Dehydrogenase Assay using this compound
This protocol provides a general framework for a continuous spectrophotometric assay monitoring the production of Carba-NADH at 340 nm.
1. Reagent Preparation:
- Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl or HEPES, pH 7.0-8.5). Ensure the buffer components do not interfere with the assay.[7][8]
- This compound Stock Solution: Prepare a 10 mM stock solution of this compound in high-purity water. Store in aliquots at -20°C.
- Substrate Stock Solution: Prepare a stock solution of the specific substrate for your dehydrogenase at a concentration that allows for a range of final assay concentrations (e.g., 100 mM).
- Enzyme Solution: Prepare a stock solution of the dehydrogenase at a suitable concentration in assay buffer containing a stabilizing agent if necessary (e.g., BSA or glycerol). Store on ice.
2. Assay Procedure:
- Set up a 96-well UV-transparent microplate.
- Prepare a reaction master mix containing the assay buffer, this compound, and substrate at their final desired concentrations. For optimization, it is recommended to test a range of this compound concentrations (e.g., 50 µM to 1 mM).
- Add the master mix to each well.
- Include appropriate controls:
- No Enzyme Control: Master mix without the enzyme.
- No Substrate Control: Master mix without the substrate.
- No Cofactor Control: Master mix without this compound.
- Equilibrate the plate to the desired assay temperature (e.g., 25°C or 37°C).
- Initiate the reaction by adding the enzyme solution to each well.
- Immediately place the plate in a microplate reader and begin kinetic measurements of absorbance at 340 nm.[9][10] Record readings every 15-30 seconds for 5-10 minutes.
3. Data Analysis:
- Subtract the absorbance of the "no enzyme" control from the experimental wells.
- Determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.
- Use the Beer-Lambert law (A = εcl) to convert the rate of change in absorbance to the rate of Carba-NADH formation. The molar extinction coefficient (ε) for NADH at 340 nm is 6220 M⁻¹cm⁻¹.
Visualizations
Experimental Workflow for Dehydrogenase Assay Optimization
Caption: Workflow for optimizing a dehydrogenase assay using this compound.
Signaling Pathway: Role of PARP1 in DNA Damage Response
This compound has been investigated as a tool to study NAD+-dependent enzymes like Poly(ADP-ribose) polymerases (PARPs). However, studies have shown that this compound does not efficiently bind to or inhibit PARP-1, suggesting it is not a suitable tool for studying this specific enzyme's function.[1][15] The following diagram illustrates the general role of PARP1 in the DNA damage response, a pathway where NAD+ analogs are often employed.
Caption: Simplified PARP1 signaling pathway in response to DNA damage.
Logical Relationship: Troubleshooting Low Enzyme Activity
This diagram outlines the logical steps to troubleshoot low or no enzyme activity when using this compound.
Caption: Decision tree for troubleshooting low enzyme activity with this compound.
References
- 1. NAD+ analog reveals PARP-1 substrate-blocking mechanism and allosteric communication from catalytic center to DNA-binding domains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbanicotinamide adenine dinucleotide: synthesis and enzymological properties of a carbocyclic analogue of oxidized nicotinamide adenine dinucleotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carbanicotinamide Adenine Dinucleotide | High Purity [benchchem.com]
- 4. carba Nicotinamide Adenine Dinucleotide Phosphate: Robust Cofactor for Redox Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism of Sirt1 NAD+-dependent Protein Deacetylase Inhibition by Cysteine S-Nitrosation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of NAD+ in regulating cellular and metabolic signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. agilent.com [agilent.com]
- 11. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. docs.abcam.com [docs.abcam.com]
- 14. An enzymatic assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the chemical quantitation of NAD(+): application to the high-throughput screening of small molecules as potential inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. PARP assay [assay-protocol.com]
Troubleshooting Carba-NAD Precipitation in Crystallization Trials: A Technical Support Guide
For researchers, scientists, and drug development professionals utilizing Carba-NAD in crystallization trials, encountering precipitation can be a significant bottleneck. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges and streamline your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in crystallization?
This compound is a synthetic analog of nicotinamide adenine dinucleotide (NAD+). In this compound, a methylene group replaces the oxygen atom in the ribose moiety of the nicotinamide riboside, making it resistant to cleavage by NAD glycohydrolases.[1] This increased stability makes it an excellent tool for structural studies of NAD+-dependent enzymes, acting as an unreactive substrate analog.[2]
Q2: My protein-Carba-NAD complex is precipitating immediately upon mixing. What are the likely causes?
Immediate precipitation upon mixing the protein and this compound can be attributed to several factors:
-
High Protein Concentration: The addition of any ligand can sometimes reduce the overall solubility of a protein.[3]
-
Low this compound Solubility: The concentration of this compound in your stock solution or the final experimental concentration might be too high for the specific buffer conditions, leading to its precipitation and potentially co-precipitating the protein.
-
Inappropriate Buffer Conditions: The pH, ionic strength, or specific ions in your buffer may negatively impact the solubility of the protein, this compound, or the complex.
Q3: I observe precipitation in my crystallization drops over time. What does this indicate?
Precipitation that develops over time in crystallization drops is often a result of the solution reaching a state of supersaturation too quickly, favoring amorphous precipitation over ordered crystal growth. This can be influenced by:
-
Precipitant Concentration: The concentration of your precipitating agent may be too high, causing the protein-ligand complex to "crash" out of solution.
-
Temperature Fluctuations: Changes in temperature can affect the solubility of both the protein and this compound, leading to precipitation.
-
Ligand Instability: While this compound is more stable than NAD+, prolonged incubation under non-ideal conditions (e.g., extreme pH, high temperature) could potentially lead to degradation products that affect crystallization.
Q4: How can I improve the solubility of this compound for my experiments?
Several strategies can be employed to enhance the solubility of this compound:
-
Solvent Choice: While aqueous buffers are preferred, creating a concentrated stock solution of this compound in an organic solvent like DMSO can be effective.[4] Most crystallization setups can tolerate small percentages (1-5%) of DMSO.[5] Other solvents like polyethylene glycol (PEG) 400 or diols have also been used to increase ligand solubility.[5]
-
pH Adjustment: The solubility of molecules with ionizable groups is often pH-dependent. Experimenting with a pH range around the pKa of this compound's phosphate groups may improve its solubility.
-
Use of Additives: Certain additives can act as solubilizing agents. Limited additive screens can be employed to identify conditions that improve ligand solubility.[6]
Troubleshooting Guide
Issue 1: Immediate Precipitation Upon Mixing Protein and this compound
This is a common issue that can often be resolved by systematically adjusting the parameters of complex formation.
Figure 1. Troubleshooting workflow for immediate precipitation.
| Step | Action | Rationale | Recommendations |
| 1 | Reduce Protein Concentration | High protein concentrations can lead to aggregation when a ligand is introduced.[3] | Halve the protein concentration and observe the effect. It may be necessary to work with a more dilute protein solution (e.g., 1-2 mg/mL) for initial complex formation.[3] |
| 2 | Reduce this compound Concentration | The ligand itself may be precipitating due to low solubility in the experimental buffer. | Start with a this compound concentration that is 10-fold higher than the protein's dissociation constant (Kd), if known.[7] If the Kd is unknown, aim for a 5-10 fold molar excess over the protein concentration. |
| 3 | Modify Buffer Conditions | pH and ionic strength can significantly impact the solubility of both the protein and the ligand. | Screen a range of pH values (e.g., 6.5-8.5). Evaluate the effect of varying the salt concentration (e.g., 50-200 mM NaCl). Consider switching to a different buffer system; Tris buffer at pH 7.5-8.5 has been shown to be favorable for NAD(H) stability.[8][9] |
| 4 | Vary Incubation Temperature | Temperature affects solubility and the kinetics of complex formation. | Try incubating the protein and this compound mixture at different temperatures (e.g., 4°C, room temperature) for 30-60 minutes before setting up crystallization trials.[3] |
Issue 2: Precipitation in Crystallization Drops
The appearance of amorphous precipitate in crystallization drops suggests that the nucleation process is not well-controlled.
Figure 2. Troubleshooting workflow for precipitation in drops.
| Step | Action | Rationale | Recommendations |
| 1 | Decrease Precipitant Concentration | A high concentration of the precipitating agent can drive the protein out of solution too rapidly. | Systematically decrease the precipitant concentration in your screening conditions by 10-20%. |
| 2 | Vary Protein:this compound Ratio | The stoichiometry of the complex can influence its crystallization behavior. | Experiment with different molar ratios of protein to this compound (e.g., 1:2, 1:5, 1:10). |
| 3 | Modify Drop Ratio | The ratio of the protein-ligand solution to the reservoir solution affects the rate of equilibration. | Try different drop ratios, such as 2:1 or 1:2 (protein-ligand:reservoir), to slow down or speed up the equilibration process. |
| 4 | Additive Screening | Small molecules can sometimes stabilize the protein-ligand complex and promote crystallization. | Use a sparse matrix additive screen to test a wide range of chemical additives at low concentrations.[6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh out the desired amount of this compound powder in a microcentrifuge tube.
-
Solubilization:
-
Aqueous Stock: Add a small volume of sterile, nuclease-free water to the powder. Gently vortex or sonicate if necessary to dissolve.[10] A final concentration of 50 mg/mL in water is a reasonable starting point, similar to NAD+.[10] Adjust the pH to ~7.0-7.5 with dilute NaOH or HCl if needed.
-
Organic Stock: If solubility in water is limited, dissolve the this compound powder in 100% DMSO to a high concentration (e.g., 100 mM).[5]
-
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter to remove any potential microbial contamination.
-
Storage:
-
Aqueous Stock: Store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Aqueous solutions of NAD+ at neutral or slightly acidic pH are stable for at least 2 weeks at 0°C and for months at -70°C.[10]
-
DMSO Stock: Store at -20°C.
-
Protocol 2: Co-crystallization of Protein with this compound
-
Protein Preparation: Start with a purified protein solution at a concentration of 5-10 mg/mL in a suitable buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl).
-
Complex Formation:
-
On ice, add the this compound stock solution to the protein solution to achieve the desired molar excess (e.g., 5-fold).
-
If using a DMSO stock of this compound, ensure the final DMSO concentration in the protein solution does not exceed 5%.
-
Incubate the mixture on ice for 30-60 minutes to allow for complex formation.[3]
-
-
Crystallization Setup:
-
Centrifuge the protein-Carba-NAD complex at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to remove any small aggregates.
-
Set up crystallization trials using the hanging drop or sitting drop vapor diffusion method. Mix the protein-ligand complex with the crystallization screen solution in various ratios (e.g., 1:1, 2:1, 1:2).
-
-
Incubation and Monitoring: Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks.
Data Presentation
Table 1: Recommended Starting Concentrations for this compound in Crystallization Trials
| Parameter | Recommendation | Rationale |
| Molar Excess (this compound:Protein) | 5-10 fold | Ensures saturation of the protein's binding site.[7] A higher excess may be needed for weakly binding ligands. |
| Final this compound Concentration (if Kd is unknown) | 0.1 - 1 mM | A common starting range for higher molecular weight ligands.[11] |
| Protein Concentration | 5-10 mg/mL | A typical starting range for soluble proteins. May need to be lowered if precipitation occurs upon ligand addition.[3] |
Table 2: Stability of NAD(H) in Different Buffers (as a proxy for this compound)
| Buffer (50 mM, pH 8.5, 19°C) | NADH Degradation Rate (µM/day) | % NADH Remaining after 43 days |
| Tris | 4 | >90% |
| HEPES | 18 | ~60% |
| Sodium Phosphate | 23 | <50% |
| (Data adapted from a study on NAD+/NADH stability and may serve as a general guideline for this compound)[8][9] |
References
- 1. Carbanicotinamide adenine dinucleotide: synthesis and enzymological properties of a carbocyclic analogue of oxidized nicotinamide adenine dinucleotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CAS 112345-60-5 | this compound [daltonresearchmolecules.com]
- 3. Crystallization of protein–ligand complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | inhibitor/agonist | CAS 112345-60-5 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 5. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]
- 6. journals.iucr.org [journals.iucr.org]
- 7. youtube.com [youtube.com]
- 8. Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research-hub.nrel.gov [research-hub.nrel.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Guidelines for the successful generation of protein–ligand complex crystals - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification Strategies for Synthetic Carba-NAD
Welcome to the technical support center for the purification of synthetic Carba-NAD. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this synthetic NAD+ analog.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying synthetic this compound?
A1: The most common and effective methods for purifying synthetic this compound are High-Performance Liquid Chromatography (HPLC) and Ion-Exchange Chromatography (IEX).[1][2] Often, a combination of these techniques is employed to achieve high purity.[1]
Q2: What are the common impurities encountered during the synthesis of this compound?
A2: Common impurities in chemically synthesized this compound include:
-
Diastereomers: Due to the racemic nature of the cyclopentane backbone used in chemical synthesis, two diastereomers of this compound are produced. These need to be separated chromatographically.[1]
-
Unreacted starting materials and intermediates: Residual reactants from the synthesis, such as adenosine 5'-monophosphate (AMP) and the phosphorylated cyclopentane intermediate, can be present.
-
By-products of side reactions: Undesired products from side reactions during the coupling and deprotection steps can also be impurities.
-
Degradation products: Although this compound is more stable than NAD+, some degradation can occur depending on the handling and storage conditions.
Q3: What is the expected yield and purity for synthetic this compound?
A3: The yield and purity of this compound are highly dependent on the synthesis and purification methods used.
| Synthesis Method | Typical Yield | Final Purity | Reference |
| Chemical Synthesis | 8-12% | >95% (after HPLC) | [1] |
| Enzymatic Synthesis | 60-70% | High | [1] |
Q4: How should I store purified this compound?
A4: For long-term storage, it is recommended to store purified this compound as a lyophilized powder at -20°C or below. For short-term storage in solution, use a buffered solution at a slightly acidic to neutral pH and store at 4°C or -20°C. Avoid multiple freeze-thaw cycles.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of synthetic this compound using HPLC and Ion-Exchange Chromatography.
HPLC Purification Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Broad or Tailing Peaks | 1. Column Overload: Injecting too much sample. 2. Inappropriate Mobile Phase: pH or solvent composition is not optimal. 3. Column Degradation: Loss of stationary phase or contamination. 4. High Dead Volume: Issues with tubing or fittings. | 1. Reduce the injection volume or dilute the sample. 2. Optimize the mobile phase pH and the gradient of the organic solvent. For nucleotides, phosphate buffers are commonly used. 3. Use a guard column and/or replace the analytical column. 4. Check all connections for leaks and minimize tubing length. |
| Poor Resolution of Diastereomers | 1. Suboptimal Mobile Phase: The solvent system is not effective for separating the two forms. 2. Inappropriate Column: The stationary phase is not providing sufficient selectivity. 3. Flow Rate is Too High: Insufficient time for interaction with the stationary phase. | 1. Adjust the mobile phase composition. A shallow gradient of acetonitrile in a triethylammonium acetate or bicarbonate buffer can be effective. 2. Try a different C18 column from another manufacturer or a column with a different stationary phase (e.g., phenyl-hexyl). 3. Reduce the flow rate to improve separation. |
| Low Recovery/Yield | 1. Adsorption to Column: this compound may be irreversibly binding to the column matrix. 2. Precipitation on Column: The sample may be precipitating due to the mobile phase composition. 3. Degradation during Purification: The compound may be unstable under the purification conditions. | 1. Try a different column material or add a competing agent to the mobile phase. 2. Ensure the sample is fully dissolved in a solvent compatible with the mobile phase. Consider sample filtration before injection. 3. Perform the purification at a lower temperature (if possible) and ensure the mobile phase pH is within the stability range of this compound. |
| Unexpected Peaks in Chromatogram | 1. Contamination: Impurities from solvents, glassware, or the sample itself. 2. Carryover: Residual sample from a previous injection. 3. Air Bubbles: Air trapped in the detector flow cell. | 1. Use high-purity solvents and thoroughly clean all glassware. Analyze a blank run to identify system peaks. 2. Implement a robust column washing step between runs. 3. Degas the mobile phase and prime the system to remove any air bubbles. |
Ion-Exchange Chromatography (IEX) Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| This compound Does Not Bind to the Column | 1. Incorrect pH of Binding Buffer: The pH of the buffer is not suitable for charging the this compound molecule. 2. High Salt Concentration in Sample: The ionic strength of the sample is too high, preventing binding. 3. Wrong Type of IEX Resin: Using a cation exchanger when an anion exchanger is needed, or vice versa. | 1. For anion exchange, ensure the buffer pH is above the pI of this compound. For cation exchange, the pH should be below the pI. 2. Desalt or dilute the sample before loading it onto the column. 3. This compound is negatively charged due to its phosphate groups, so an anion exchange resin (e.g., DEAE or Q-sepharose) should be used. |
| Low Recovery/Yield | 1. Elution Buffer Too Weak: The salt concentration or pH of the elution buffer is not sufficient to displace the bound this compound. 2. Precipitation on the Column: The high salt concentration in the elution buffer may cause the sample to precipitate. 3. Slow Elution: The flow rate may be too high for efficient elution. | 1. Increase the salt concentration (e.g., NaCl or ammonium bicarbonate) in the elution buffer or use a steeper gradient. 2. Elute with a gradient rather than a step elution to minimize the risk of precipitation. 3. Reduce the flow rate during the elution step. |
| Poor Resolution | 1. Inappropriate Gradient: The salt gradient is too steep, causing co-elution of impurities. 2. Column Overload: Too much sample has been loaded onto the column. 3. Incorrect Flow Rate: The flow rate is too high, leading to peak broadening. | 1. Use a shallower salt gradient to improve the separation of this compound from closely related impurities. 2. Reduce the amount of sample loaded onto the column. 3. Optimize the flow rate; a lower flow rate generally improves resolution. |
Experimental Protocols
General Protocol for Reversed-Phase HPLC Purification of this compound
This protocol provides a general guideline. Optimization may be required based on the specific crude product and HPLC system.
-
Column: A C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm) is a common choice.
-
Mobile Phase A: 0.1 M Triethylammonium bicarbonate (TEAB) or ammonium acetate, pH 7.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 0% to 50% Mobile Phase B over 20-30 minutes is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 260 nm.
-
Sample Preparation: Dissolve the crude synthetic this compound in Mobile Phase A or water. Filter the sample through a 0.22 µm filter before injection.
-
Fraction Collection: Collect fractions corresponding to the major peak.
-
Post-Purification: Combine the pure fractions and lyophilize to remove the volatile buffer and solvent.
General Protocol for Anion-Exchange Chromatography of this compound
This protocol is a starting point for purification using an anion-exchange resin.
-
Resin: A strong anion exchanger like Q-Sepharose or a weak anion exchanger like DEAE-Sepharose can be used.
-
Binding Buffer (Buffer A): 20 mM Tris-HCl or Ammonium Bicarbonate, pH 7.5-8.0.
-
Elution Buffer (Buffer B): Binding buffer containing 1 M NaCl or 1 M Ammonium Bicarbonate.
-
Equilibration: Equilibrate the column with 5-10 column volumes of Binding Buffer.
-
Sample Loading: Dissolve the crude this compound in Binding Buffer and load it onto the column.
-
Wash: Wash the column with 2-5 column volumes of Binding Buffer to remove unbound impurities.
-
Elution: Elute the bound this compound with a linear gradient of 0-100% Elution Buffer over 10-20 column volumes.
-
Fraction Collection: Collect fractions and monitor the absorbance at 260 nm.
-
Desalting: Pool the fractions containing pure this compound and desalt using a suitable method like size-exclusion chromatography or dialysis.
-
Lyophilization: Lyophilize the desalted solution to obtain the purified this compound as a powder.
Visualizations
Caption: General workflow for the purification of synthetic this compound.
References
potential off-target effects of Carba-NAD in cellular assays
Technical Support Center: Carba-NAD in Cellular Assays
This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of this compound, a non-hydrolyzable NAD+ analog, in cellular assays. It is intended for researchers, scientists, and drug development professionals who may encounter unexpected results or off-target effects during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cellular assays?
This compound is a synthetic analog of nicotinamide adenine dinucleotide (NAD+).[1] In its structure, a 2,3-dihydroxycyclopentane ring replaces the typical β-D-ribose ring of the nicotinamide ribonucleoside moiety.[2] This modification, specifically the replacement of a ribose oxygen with a methylene group, makes the molecule resistant to cleavage by NAD-glycohydrolases, enzymes that would otherwise hydrolyze the bond between nicotinamide and the ribose.[2][3][4] This enhanced stability makes this compound a valuable tool for studying NAD+-dependent enzymes, as it can act as a stable substrate analog or an inhibitor without being consumed by glycohydrolases.[1][3]
Q2: What are the primary known biological interactions of this compound?
This compound is known to interact with several classes of NAD+-dependent enzymes:
-
NAD(P)+-Dependent Dehydrogenases: Many, but not all, dehydrogenases can accept this compound or its phosphorylated form (Carba-NADP+) as a cofactor, though often with altered kinetics (Km and Vmax) compared to the natural NAD(H).[2][3]
-
NAD-Glycohydrolases (e.g., CD38): this compound is resistant to cleavage and can act as an inhibitor of these enzymes.[2][4] It was originally designed for this purpose.[3]
-
Sirtuins (SIRTs): As a non-reactive analog, this compound is used in structural biology studies to form stable complexes with sirtuins (like SIRT3 and SIRT5) and their substrates, providing snapshots of the enzyme mechanism.[1]
-
Poly(ADP-ribose) Polymerases (PARPs): Some research indicates that this compound may enhance the activity of PARPs, which are critical enzymes in the DNA damage response pathway.[4]
Q3: Is this compound cytotoxic?
The direct cytotoxicity of this compound is not extensively documented in the provided search results. However, because it can modulate the activity of essential enzyme families like PARPs and sirtuins, which are involved in DNA repair, metabolism, and cell survival, it has the potential to indirectly affect cell viability.[4][5][6] If unexpected changes in cell health are observed, it is crucial to perform standard cytotoxicity assays.
Troubleshooting Guide
Q4: My dehydrogenase-based assay shows significantly lower activity after substituting NAD+ with this compound. Why is this happening?
This is a common observation. While this compound is a recognized substrate for many dehydrogenases, its structural difference from native NAD+ can alter its binding affinity and the catalytic efficiency of the enzyme.[2][3]
-
Possible Cause: The enzyme's active site may not accommodate the carbocyclic ring of this compound as effectively as the ribose ring of NAD+. This can lead to a higher Michaelis constant (Km) and/or a lower maximum velocity (Vmax).[3][7] The effect is highly enzyme-specific; for instance, while yeast and horse liver alcohol dehydrogenases accept this compound well, many aldehyde dehydrogenases do not.[2][3]
-
Troubleshooting Steps:
-
Re-characterize Enzyme Kinetics: Perform a full kinetic analysis to determine the Km and Vmax of your enzyme with this compound. This will establish a new baseline for your assay.
-
Increase this compound Concentration: If the Km is higher, you may need to use a higher concentration of this compound to saturate the enzyme and achieve a reaction rate comparable to that with NAD+.
-
Validate with a Different Dehydrogenase: If possible, test your this compound preparation with a dehydrogenase known to have good activity with this analog (e.g., horse liver alcohol dehydrogenase) to confirm the analog's integrity.[2]
-
Q5: I am observing unexpected changes in cell viability or proliferation in my cellular assay after introducing this compound. What are the potential off-target effects causing this?
Unexpected effects on cell health could stem from this compound's modulation of key NAD+-dependent signaling pathways.
-
Possible Causes:
-
PARP Modulation: this compound may enhance the activity of PARPs.[4] PARPs are critical for DNA repair, but their overactivation can deplete cellular energy stores (NAD+ and ATP), leading to cell death.[6][8]
-
Sirtuin Pathway Interference: Although considered an unreactive analog for sirtuins, this compound binding could still interfere with normal sirtuin function, affecting pathways that regulate metabolism, stress resistance, and apoptosis.[1][9]
-
Inhibition of CD38/NAD Glycohydrolases: Inhibition of enzymes like CD38 can alter cellular NAD+ levels and calcium signaling, which may impact cell viability.[2][4][6]
-
-
Troubleshooting Workflow: The following diagram outlines a logical workflow to investigate the source of unexpected viability changes.
Q6: How can I determine if this compound is affecting NAD-consuming enzymes like sirtuins or PARPs in my specific cell type?
You will need to perform targeted assays to measure the activity of these enzyme families.
-
Suggested Approach:
-
Treat Cells: Culture your cells with and without this compound at the concentration used in your primary assay. Include a positive control (a known activator or inhibitor of the pathway) and a negative control (vehicle).
-
Measure Downstream Markers:
-
For PARP activity: Use an ELISA or Western blot to measure levels of poly-ADP-ribose (PAR), the product of PARP activity.
-
For Sirtuin activity: Measure the acetylation status of known sirtuin targets (e.g., p53, histones) via Western blot. A decrease in acetylation may suggest sirtuin activation, while an increase could suggest inhibition.
-
-
Perform In Vitro Assays: Conduct a cell-free enzymatic assay using a purified sirtuin or PARP enzyme, its substrate, and varying concentrations of this compound to directly test for inhibition or activation.
-
Data on this compound Interactions
The interaction of this compound with enzymes is context-dependent. The tables below summarize the qualitative and quantitative effects reported.
Table 1: Qualitative Effects of this compound on NAD+-Dependent Enzyme Families
| Enzyme Family | Reported Effect of this compound | Potential Cellular Consequence | Reference(s) |
| Dehydrogenases | Acts as a substrate, but efficiency varies greatly between enzymes. | Altered metabolic flux, potential change in NAD+/NADH ratio. | [2][3] |
| NAD-Glycohydrolases (e.g., CD38) | Non-covalent inhibitor. | Increased cellular NAD+ longevity, altered calcium signaling. | [2][4] |
| Sirtuins (SIRTs) | Unreactive substrate analog; used for structural studies. | Potential competitive inhibition or interference with substrate binding. | [1][10] |
| PARPs | May enhance enzymatic activity. | Altered DNA damage response, potential for energy depletion and cell death. | [4] |
Table 2: Comparative Enzyme Kinetics for this compound(P)H
Quantitative data is sparse and highly enzyme-specific. The general trend is that the oxidation of Carba-NADPH often works well, while the reduction of Carba-NADP+ is more challenging for many enzymes, with activity sometimes reduced by a factor of 2-10.[3]
| Enzyme Type | Cofactor | General Observation on Activity | Reference(s) |
| Alcohol Dehydrogenase | This compound | Km and Vmax values are close to those observed for NAD. | [2] |
| Various Oxidoreductases | Carba-NADP+ (Oxidation) | Oxidation of Carba-NADPH is generally efficient. | [3] |
| Various Oxidoreductases | Carba-NADP+ (Reduction) | Reduction of Carba-NADP+ is less efficient in ~30% of cases tested. | [3] |
| Aldehyde Dehydrogenases | Carba-NADP+ | Generally poor acceptance. | [3] |
Visualizing Potential Off-Target Pathways
The following diagram illustrates the central role of NAD+ and highlights the points where this compound can interfere, leading to potential off-target effects.
References
- 1. Synthesis of this compound and the structures of its ternary complexes with SIRT3 and SIRT5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carbanicotinamide adenine dinucleotide: synthesis and enzymological properties of a carbocyclic analogue of oxidized nicotinamide adenine dinucleotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. carba Nicotinamide Adenine Dinucleotide Phosphate: Robust Cofactor for Redox Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbanicotinamide Adenine Dinucleotide | High Purity [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. The NAD+-Dependent Family of Sirtuins in Cerebral Ischemia and Preconditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activity of select dehydrogenases with Sepharose-immobilized N6-carboxymethyl-NAD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Effects of NAD-Boosting Therapies on Sirtuin Activity and DNA Repair Capacity [dash.harvard.edu]
- 9. researchgate.net [researchgate.net]
- 10. Structural Basis for Nicotinamide Inhibition and Base Exchange in Sir2 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Carba-NAD for Kinetic Analysis: Technical Support Center
Welcome to the technical support center for Carba-NAD. This resource is designed for researchers, scientists, and drug development professionals to ensure the purity and proper handling of this compound for reliable kinetic analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from standard NAD+?
This compound, or carbanicotinamide adenine dinucleotide, is an analog of nicotinamide adenine dinucleotide (NAD+). The key structural difference is the replacement of the β-D-ribose ring connected to the nicotinamide moiety with a 2,3-dihydroxycyclopentane ring.[1][2] This substitution of a ribose oxygen with a methylene group makes the pyridinium-N-glycoside bond non-hydrolyzable.[1][3][4]
Q2: What are the main advantages of using this compound in kinetic assays?
The primary advantage of this compound is its enhanced stability. It is significantly more resistant to degradation at elevated temperatures and low pH compared to native NAD+.[1][3][4] This stability makes it ideal for long-term experiments or assays conducted under harsh conditions. Additionally, its resistance to cleavage by NAD glycohydrolases allows it to be used as a specific inhibitor for studying certain enzymes like ADP-ribosyl transferases.[1][2]
Q3: Can this compound be used with any NAD+-dependent enzyme?
Not necessarily. While this compound is accepted as a cofactor by a wide range of oxidoreductases, its compatibility is enzyme-specific.[1][3][4] For example, it is a suitable substrate for enzymes like yeast and horse liver alcohol dehydrogenase, with kinetic parameters close to those of NAD.[2] However, some enzymes, such as PARP-1, show poor binding and inhibition with this compound, making it an unsuitable analog for those applications.[5] It is crucial to validate its activity with your specific enzyme of interest.
Q4: How should I store this compound solutions?
While this compound is more stable than NAD+, proper storage is still important for maintaining its purity and integrity. For long-term storage, it is recommended to store this compound as a lyophilized powder at -20°C or below. Solutions should be prepared in a buffer at a neutral or slightly acidic pH and stored in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q5: What are the potential impurities in this compound preparations?
Impurities can arise from both chemical and enzymatic synthesis methods.
-
Chemical Synthesis: Can produce two diastereomers due to the racemic nature of the cyclopentane starting material. These diastereomers must be separated chromatographically, as only one is typically active with enzymes.[2][6]
-
Enzymatic Synthesis: This method is generally more stereospecific, leading to higher purity.[6]
-
Precursor Contamination: Impurities in starting materials, such as nicotinic acid in quinolinic acid for de novo synthesis pathways, can lead to misleading results.[7]
-
Degradation Products: Although more stable, improper handling or storage can still lead to some degradation.
Troubleshooting Guide for Kinetic Analysis
This guide addresses common issues encountered when using this compound in enzymatic assays.
| Problem | Potential Cause | Recommended Solution |
| No or Very Low Enzyme Activity | 1. Enzyme does not accept this compound as a cofactor.[5] 2. Incorrect diastereomer of this compound is being used.[2] 3. Degraded this compound or enzyme stock. 4. Suboptimal assay conditions (pH, temperature).[8] | 1. Perform a side-by-side comparison with NAD+ to confirm enzyme compatibility. 2. Verify the purity and stereochemistry of your this compound stock using HPLC. 3. Check the concentration and integrity of this compound and enzyme stocks. Prepare fresh solutions. 4. Optimize assay conditions. Ensure the buffer pH and temperature are suitable for your enzyme. |
| Non-Linear Reaction Progress Curves | 1. Substrate or cofactor depletion.[8][9] 2. Product inhibition.[8] 3. Enzyme instability under assay conditions. 4. Impurities in the this compound preparation are inhibiting the enzyme. | 1. Use a lower enzyme concentration or higher initial this compound concentration. Ensure this compound concentration is well above the Km.[10] 2. Measure only the initial linear rate of the reaction.[11] 3. Perform control experiments without substrate to check for enzyme stability. 4. Analyze the purity of the this compound stock by HPLC. If necessary, re-purify. |
| High Background Signal/Drift | 1. Non-enzymatic reduction/oxidation of this compound. 2. Contaminants in the assay buffer or other reagents. 3. Spectrophotometer instability. | 1. Run a control reaction without the enzyme to measure the rate of non-enzymatic reaction. Subtract this rate from your experimental data.[8] 2. Use high-purity reagents and HPLC-grade water. 3. Allow the spectrophotometer to warm up properly and ensure a stable baseline before starting the assay. |
| Poor Reproducibility Between Experiments | 1. Inconsistent pipetting or reagent preparation.[8] 2. Degradation of stock solutions over time. 3. Variations in temperature between assays.[8] | 1. Ensure accurate and consistent pipetting. Prepare master mixes for reagents where possible. 2. Use freshly prepared or properly stored aliquots for each experiment.[10] 3. Use a temperature-controlled cuvette holder to maintain a constant temperature throughout the assay. |
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues in this compound-based kinetic assays.
Caption: Troubleshooting decision tree for this compound assays.
Data Presentation
Table 1: Comparative Stability of NADP+ vs. Carba-NADP+
This table summarizes the thermal stability of Carba-NADP+ compared to the natural NADP+ cofactor.
| Temperature | Time (hours) | Remaining NADP+ (%) | Remaining Carba-NADP+ (%) | Reference |
| 50 °C | 100 | ~20% | >95% | [1] |
| 90 °C | 24 | Not Reported | >80% | [1] |
| Data derived from experiments conducted in 100 mM potassium phosphate buffer (pH 7.0).[1] |
Table 2: Comparison of this compound Synthesis Methods
| Parameter | Chemical Synthesis | Enzymatic Synthesis | Reference |
| Overall Yield | Low | High (60-70%) | [6] |
| Purity Concerns | Diastereomeric mixture requires separation | Stereospecific, higher purity | [2][6] |
| Scalability | Complex, less scalable | More scalable, avoids chromatography | [6] |
| Time | 14-21 days | 48-72 hours | [6] |
Experimental Protocols
Protocol 1: Purity Analysis of this compound by HPLC
This protocol outlines a general method for assessing the purity of a this compound sample using reverse-phase high-performance liquid chromatography (RP-HPLC).
Objective: To separate this compound from potential impurities, including diastereomers and degradation products.
Materials:
-
This compound sample
-
HPLC system with UV-Vis detector
-
C18 reverse-phase column
-
Mobile Phase A: 0.05 M Phosphate Buffer, pH 7.0[12]
-
Mobile Phase B: 100% Methanol or Acetonitrile[12]
-
HPLC-grade water
Procedure:
-
Sample Preparation: Dissolve the this compound sample in Mobile Phase A to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.[12]
-
HPLC System Equilibration: Equilibrate the C18 column with 100% Mobile Phase A at a flow rate of 1 mL/min until a stable baseline is achieved. Monitor absorbance at 260 nm.[13][14]
-
Injection: Inject 10-20 µL of the prepared sample onto the column.
-
Gradient Elution: Run a linear gradient to separate the components. A typical gradient might be:
-
0-5 min: 100% Mobile Phase A
-
5-25 min: Linear gradient from 0% to 25% Mobile Phase B
-
25-30 min: Linear gradient from 25% to 100% Mobile Phase B
-
30-35 min: Hold at 100% Mobile Phase B
-
35-40 min: Return to 100% Mobile Phase A and re-equilibrate. (Note: The gradient should be optimized based on the specific column and impurities expected).
-
-
Data Analysis: Integrate the peak areas in the resulting chromatogram. Purity is calculated as the area of the this compound peak divided by the total area of all peaks, expressed as a percentage. Retention times for NAD+ and NADH are typically distinct, allowing for their separation.[14]
HPLC Purification and Analysis Workflow
Caption: Workflow for assessing this compound purity via HPLC.
Protocol 2: General Kinetic Assay for an NAD+-Dependent Dehydrogenase
Objective: To determine the kinetic parameters (Km and Vmax) of an enzyme with this compound.
Materials:
-
Purified enzyme of interest
-
High-purity this compound (>95%)
-
Substrate for the enzyme
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Spectrophotometer capable of reading at 340 nm
-
Temperature-controlled cuvette holder
Procedure:
-
Reagent Preparation:
-
Prepare a concentrated stock solution of this compound in the assay buffer and determine its precise concentration spectrophotometrically (using the appropriate extinction coefficient). Store on ice.
-
Prepare a stock solution of the substrate in the assay buffer.
-
Prepare a working solution of the enzyme in assay buffer, keeping it on ice at all times to prevent denaturation.[8]
-
-
Assay Setup:
-
In a cuvette, combine the assay buffer, substrate, and varying concentrations of this compound. The final volume should be just under the total reaction volume (e.g., 990 µL for a 1 mL final volume).
-
Allow the mixture to equilibrate to the desired assay temperature (e.g., 30°C) for 5 minutes in the spectrophotometer.[8]
-
-
Initiating the Reaction:
-
Initiate the reaction by adding a small volume of the enzyme stock solution (e.g., 10 µL) and mix quickly by pipetting.
-
-
Data Collection:
-
Immediately begin monitoring the increase in absorbance at 340 nm, which corresponds to the formation of Carba-NADH.[8]
-
Record data every 5-10 seconds for 3-5 minutes. Ensure the progress curve is linear during the measurement period.
-
-
Controls:
-
Run a control reaction without the enzyme to check for any non-enzymatic reaction.
-
Run a control without the substrate to ensure the enzyme is not exhibiting any substrate-independent activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε₃₄₀ for NADH/Carba-NADH is 6220 M⁻¹cm⁻¹).
-
Repeat the assay with a range of this compound concentrations while keeping the substrate concentration saturating.
-
Plot the initial velocities against the this compound concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
References
- 1. carba Nicotinamide Adenine Dinucleotide Phosphate: Robust Cofactor for Redox Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbanicotinamide adenine dinucleotide: synthesis and enzymological properties of a carbocyclic analogue of oxidized nicotinamide adenine dinucleotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. carba Nicotinamide Adenine Dinucleotide Phosphate: Robust Cofactor for Redox Biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. portal.fis.tum.de [portal.fis.tum.de]
- 5. NAD+ analog reveals PARP-1 substrate-blocking mechanism and allosteric communication from catalytic center to DNA-binding domains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbanicotinamide Adenine Dinucleotide | High Purity [benchchem.com]
- 7. communities.springernature.com [communities.springernature.com]
- 8. home.sandiego.edu [home.sandiego.edu]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. Assays for NAD+-Dependent Reactions and NAD+ Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Single sample extraction and HPLC processing for quantification of NAD and NADH levels in Saccharomyces cerevisiae - UNT Digital Library [digital.library.unt.edu]
- 14. Single sample extraction protocol for the quantification of NAD and NADH redox states in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Protocols for Carba-NAD-Based Enzyme Inhibition Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Carba-NAD in enzyme inhibition studies. The information is tailored for researchers, scientists, and drug development professionals to navigate common challenges and refine their experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used in enzyme inhibition studies?
A1: this compound (Carbanicotinamide Adenine Dinucleotide) is a synthetic analog of nicotinamide adenine dinucleotide (NAD+). In this compound, the ribose sugar attached to the nicotinamide is replaced by a carbocyclic ring.[1] This modification makes the glycosidic bond resistant to cleavage by NAD-consuming enzymes like NAD glycohydrolases, PARPs, and sirtuins.[1][2] Its primary advantage is its stability against enzymatic degradation, allowing it to act as a stable mimic of NAD+ in binding studies and as a competitive or non-competitive inhibitor for various enzymes.[1][3]
Q2: What is the difference between this compound and pseudo-carba-NAD?
A2: this compound and pseudo-carba-NAD are diastereomers that arise during the synthesis of the carbocyclic NAD+ analog.[4] They differ in the stereochemistry of the dihydroxycyclopentane ring that replaces the D-ribose of NAD+.[4] It is crucial to distinguish between them as they can exhibit significantly different inhibitory activities against the same enzyme. For instance, pseudo-carba-NAD is a potent competitive inhibitor of Bungarus fasciatus venom NAD glycohydrolase, while this compound is a poor inhibitor.[4]
Q3: How should I store this compound solutions?
A3: For long-term stability, it is recommended to store this compound as a powder at -20°C or below. For experimental use, prepare fresh solutions in a buffer appropriate for your assay. While this compound is more stable than NAD+, repeated freeze-thaw cycles should be avoided by storing it in single-use aliquots.[5] The stability of NAD+ and its analogs can be influenced by the buffer system, with Tris buffer generally showing good stability.[6]
Q4: Can this compound be used as a substrate by dehydrogenases?
A4: Yes, one of the diastereomers, typically designated as this compound due to its configuration analogous to D-ribose, can act as a substrate for some dehydrogenases, such as yeast and horse liver alcohol dehydrogenase.[2] The reduced form, Carba-NADH, also exhibits fluorescence properties similar to NADH.[2] The other diastereomer, pseudo-carba-NAD, is generally not a substrate for these enzymes.[4]
Troubleshooting Guide
Issue 1: High background fluorescence in my NAD-based assay.
-
Question: I am observing a high background signal in my fluorescence-based enzyme assay when using this compound. What could be the cause, and how can I fix it?
-
Answer: High background fluorescence can obscure your results and reduce the sensitivity of your assay. Here are some common causes and solutions:
-
Autofluorescence of Assay Components: The sample itself, including the enzyme preparation or test compounds, might be autofluorescent.
-
Solution: Always include a control well containing all assay components except the enzyme or substrate to measure the inherent background fluorescence.[7] Subtract this background value from your experimental readings.
-
-
Contaminated Reagents: Buffers, solvents, or the this compound stock itself might be contaminated with fluorescent impurities.
-
Solution: Use high-purity reagents and solvents. Prepare fresh buffers and filter them if necessary. Run a blank with just the buffer and this compound to check for contamination.
-
-
Inappropriate Assay Conditions: Suboptimal pH or the presence of certain ions can increase background fluorescence.
-
Solution: Optimize the pH of your assay buffer. Most NADPH-dependent enzymatic reactions have an optimal pH around 7.5.[5]
-
-
Non-specific Binding: The fluorescent probe or this compound might be binding non-specifically to the assay plate or other components.
-
Solution: Consider using low-binding microplates. Including a small amount of a non-ionic detergent like Triton X-100 or Tween-20 in your assay buffer can help reduce non-specific binding.
-
-
Issue 2: No or very low enzyme inhibition observed with this compound.
-
Question: I am not seeing any significant inhibition of my target enzyme even at high concentrations of this compound. What could be the problem?
-
Answer: A lack of inhibition can be due to several factors related to the inhibitor, the enzyme, or the assay setup:
-
Incorrect Diastereomer: As mentioned in the FAQs, the two diastereomers of this compound can have vastly different inhibitory potencies. You might be using the less active or inactive diastereomer for your specific enzyme.
-
Solution: If you synthesized this compound, ensure proper chromatographic separation of the diastereomers.[2] If purchased, verify the purity and identity of the isomer from the supplier. It may be necessary to test both diastereomers to determine the active inhibitor.
-
-
Enzyme Specificity: Not all NAD-dependent enzymes are inhibited by this compound. For example, this compound is a poor inhibitor of PARP-1.[8]
-
Solution: Review the literature to confirm if this compound is a known inhibitor for your enzyme of interest. Consider using other NAD+ analogs if this compound is not suitable.
-
-
Enzyme Concentration Too High: If the enzyme concentration in your assay is too high, it may require a much higher concentration of the inhibitor to observe a significant effect.
-
Solution: Optimize the enzyme concentration to ensure the reaction rate is in the linear range and sensitive to inhibition.[9]
-
-
Inhibitor Solubility Issues: this compound might not be fully dissolved at the tested concentrations, especially if a high concentration stock was prepared in a buffer in which it has limited solubility.
-
Solution: Ensure this compound is completely dissolved in the assay buffer. A small amount of DMSO or ethanol can be used to aid solubility, but be sure to include a vehicle control in your experiment.[9]
-
-
Issue 3: Inconsistent and variable results between experiments.
-
Question: My results with this compound are not reproducible. What are the likely sources of variability?
-
Answer: Variability in enzyme inhibition assays can arise from several sources:
-
Inconsistent Reagent Preparation: Errors in pipetting, especially for low-volume assays, and inconsistencies in the preparation of buffers and stock solutions can lead to significant variability.[5]
-
Solution: Use calibrated pipettes and prepare master mixes for your reagents to minimize pipetting errors. Ensure all solutions are well-mixed before use.
-
-
Fluctuations in Assay Conditions: Temperature and incubation times are critical parameters in enzyme kinetics.
-
Solution: Maintain a constant temperature throughout the assay using a water bath or incubator. Ensure precise timing of all incubation steps.[9]
-
-
Degradation of Reagents: Repeated freeze-thaw cycles of enzyme or this compound stocks can lead to degradation and loss of activity.
-
Solution: Aliquot your stocks into single-use volumes to avoid multiple freeze-thaw cycles.[5]
-
-
Quantitative Data Summary
The inhibitory activity of this compound and its diastereomer, pseudo-carba-NAD, varies significantly depending on the target enzyme and its source.
| Enzyme | Inhibitor | Inhibition Type | Ki / IC50 | Source Organism |
| NAD Glycohydrolase | pseudo-carba-NAD | Competitive | 35 µM | Bungarus fasciatus (venom) |
| NAD Glycohydrolase | pseudo-carba-NAD | Competitive | 6.7 µM | Cow (brain) |
| NAD Glycohydrolase | pseudo-carba-NAD | Competitive | 31 µM | Sheep (brain) |
| CD38 | pseudo-carba-NAD | Competitive | 148 µM | Human (recombinant) |
| CD38 | pseudo-carba-NAD | Competitive | 180 µM | Human (Jurkat cells) |
| NAD Glycohydrolase | pseudo-carba-NAD | Non-competitive | Kis=47 µM, Kii=198 µM | Dog (spleen) |
| PARP-1 | This compound | - | Modest inhibition at 685 µM | - |
Table based on data from Wall et al., 1998 and Langelier et al., 2018.[8][10]
Experimental Protocols
Protocol 1: NAD Glycohydrolase Inhibition Assay using a Fluorogenic Substrate
This protocol is adapted from methods used for measuring NADase activity.[11][12]
Materials:
-
Purified NAD Glycohydrolase (e.g., CD38)
-
This compound (or pseudo-carba-NAD)
-
1,N6-etheno-NAD (ε-NAD) as the fluorogenic substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well black microplate
-
Fluorescence plate reader (Excitation ~300 nm, Emission ~410 nm)
Procedure:
-
Prepare Reagent Solutions:
-
Prepare a stock solution of ε-NAD in assay buffer.
-
Prepare a stock solution of this compound in assay buffer. Perform serial dilutions to obtain a range of inhibitor concentrations.
-
Dilute the enzyme stock to the desired working concentration in assay buffer. Keep on ice.
-
-
Assay Setup:
-
In a 96-well black microplate, add 20 µL of assay buffer to the blank wells.
-
Add 10 µL of different concentrations of this compound solution to the inhibitor wells. Add 10 µL of assay buffer to the control (no inhibitor) wells.
-
Add 10 µL of the diluted enzyme solution to the inhibitor and control wells. Add 10 µL of assay buffer to the blank wells.
-
Mix gently and pre-incubate the plate at 37°C for 10-15 minutes.
-
-
Initiate the Reaction:
-
Add 10 µL of the ε-NAD solution to all wells to start the reaction. The final volume in each well should be 50 µL.
-
-
Measure Fluorescence:
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Measure the increase in fluorescence intensity over time (kinetic mode) for 30-60 minutes.
-
-
Data Analysis:
-
Subtract the fluorescence of the blank from all readings.
-
Determine the initial reaction rates (V0) from the linear portion of the fluorescence versus time plot.
-
Calculate the percentage of inhibition for each this compound concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of this compound concentration to determine the IC50 value.
-
Protocol 2: Sirtuin Deacetylase Inhibition Assay
This protocol is a general guideline for a fluorescence-based sirtuin inhibition assay.[13]
Materials:
-
Purified Sirtuin (e.g., SIRT1, SIRT3)
-
This compound
-
Fluorogenic sirtuin substrate (e.g., a peptide with an acetylated lysine and a fluorophore/quencher pair)
-
NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a protease to cleave the deacetylated peptide and release the fluorophore)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Reagent Solutions:
-
Prepare stock solutions of the fluorogenic substrate, NAD+, and this compound in assay buffer.
-
Dilute the sirtuin enzyme to the desired concentration in assay buffer.
-
-
Assay Setup:
-
To the wells of a 96-well black microplate, add the assay components in the following order:
-
Assay Buffer
-
This compound at various concentrations (for inhibitor wells) or assay buffer (for control wells).
-
Sirtuin enzyme solution.
-
-
Mix and pre-incubate for 10-15 minutes at the desired temperature (e.g., 37°C).
-
-
Start the Deacetylation Reaction:
-
Add a mixture of the fluorogenic substrate and NAD+ to all wells to initiate the reaction.
-
Incubate for a defined period (e.g., 60 minutes) at the reaction temperature.
-
-
Develop the Signal:
-
Stop the enzymatic reaction and develop the fluorescent signal by adding the developer solution to each well.
-
Incubate for a further 15-30 minutes at the reaction temperature.
-
-
Measure Fluorescence:
-
Read the fluorescence intensity in a plate reader at the appropriate excitation and emission wavelengths for the fluorophore.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme).
-
Calculate the percentage of inhibition for each this compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Visualizations
Caption: General workflow for a this compound based enzyme inhibition assay.
Caption: Troubleshooting logic for this compound enzyme inhibition studies.
References
- 1. Carbanicotinamide Adenine Dinucleotide | High Purity [benchchem.com]
- 2. Carbanicotinamide adenine dinucleotide: synthesis and enzymological properties of a carbocyclic analogue of oxidized nicotinamide adenine dinucleotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Inhibition of NAD glycohydrolase and ADP-ribosyl transferases by carbocyclic analogues of oxidized nicotinamide adenine dinucleotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. research-hub.nrel.gov [research-hub.nrel.gov]
- 7. Background in Fluorescence Imaging | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. NAD+ analog reveals PARP-1 substrate-blocking mechanism and allosteric communication from catalytic center to DNA-binding domains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. superchemistryclasses.com [superchemistryclasses.com]
- 10. Inhibition of the intrinsic NAD+ glycohydrolase activity of CD38 by carbocyclic NAD analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Assays for NAD+-Dependent Reactions and NAD+ Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Inhibitory Effects of Carba-NAD and Other NAD+ Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory effects of Carba-NAD and other notable NAD+ analogs on key enzyme families, including CD38, Poly(ADP-ribose) polymerases (PARPs), and Sirtuins. The information is compiled from experimental data to assist researchers in selecting the appropriate molecular tools for their studies.
Quantitative Data Summary
The inhibitory potencies of various NAD+ analogs against different enzyme targets are summarized in the tables below. These values, primarily presented as IC50 or Kᵢ, offer a quantitative measure for comparing the efficacy of these compounds.
Table 1: Inhibition of CD38 (NAD+ Glycohydrolase)
| Compound | Target Enzyme | Inhibition Constant (Kᵢ) | Inhibition Type | Reference(s) |
| This compound | Mouse CD38 | Not significant up to 1 mM | - | [1] |
| Pseudothis compound | Human CD38 (recombinant) | 148 µM | Competitive | [1][2] |
| Human CD38 (native on Jurkat cells) | 180 µM | Competitive | [1][2] | |
| Dog Spleen NAD+ Glycohydrolase | Kᵢs = 47 µM, Kᵢᵢ = 198 µM | Non-competitive | [1][2] | |
| Mouse CD38 | Not significant up to 1 mM | - | [1] | |
| Nicotinamide Riboside (NR) | CD38 | Inhibitor | Covalent | [3] |
| 78c | Human CD38 | IC₅₀ = 7.3 nM | - | [4] |
| Mouse CD38 | IC₅₀ = 1.9 nM | - | [4] |
Table 2: Inhibition of Poly(ADP-ribose) Polymerases (PARPs)
| Compound | Target Enzyme | IC₅₀ | Notes | Reference(s) |
| This compound | PARP-1 | Modest inhibition only at high concentrations (685 µM) | Does not bind with appreciable affinity | [5] |
| Benzamide Adenine Dinucleotide (BAD) | PARP-1 | Inhibition starts at equimolar concentration with NAD+ (50 µM) | Non-hydrolyzable NAD+ analog | [5] |
| Olaparib | PARP-1 | 1.49 nM | Potent PARP inhibitor | [6] |
Table 3: Inhibition of Sirtuins
| Compound | Target Enzyme | IC₅₀ | Selectivity | Reference(s) |
| This compound | SIRT3, SIRT5 | Used in structural studies as a non-reactive substrate analog | - | |
| Nicotinamide | Pan-Sirtuin | Varies by isoform | Non-competitive | [7] |
| EX-527 (Selisistat) | SIRT1 | 38-98 nM | >200-fold selective for SIRT1 over SIRT2/SIRT3 | [8] |
| Cambinol | SIRT1, SIRT2 | 56 µM (SIRT1), 59 µM (SIRT2) | Weakly selective | [9] |
| Compound 64 | SIRT2 | 48 nM | ~249-fold selective for SIRT2 over SIRT1 | [8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.
CD38 NAD+ Glycohydrolase Inhibition Assay (Fluorometric)
This assay measures the hydrolase activity of CD38 by monitoring the conversion of a fluorescent NAD+ analog, 1,N⁶-etheno-NAD+ (ε-NAD+), to the non-fluorescent product ε-ADPR.
Materials:
-
Recombinant human CD38 enzyme
-
ε-NAD+ substrate
-
Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5)
-
Test inhibitors (this compound, pseudothis compound, etc.) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 300 nm, Emission: 410 nm)
Procedure:
-
Prepare serial dilutions of the test inhibitors in the assay buffer.
-
In a 96-well plate, add the diluted inhibitors to the respective wells. Include a vehicle control (solvent only) and a no-enzyme control.
-
Add the CD38 enzyme to all wells except the no-enzyme control and incubate for a predetermined time (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the ε-NAD+ substrate to all wells.
-
Immediately begin monitoring the decrease in fluorescence in kinetic mode at 37°C for 30-60 minutes.
-
Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence decay curve.
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot percent inhibition versus inhibitor concentration and fit the data to a suitable dose-response model to determine the IC₅₀ value. For Kᵢ determination, perform the assay with varying concentrations of both the substrate and the inhibitor.[10][11]
PARP-1 Inhibition Assay (Fluorometric)
This assay quantifies PARP-1 activity by measuring the consumption of NAD+. The remaining NAD+ is converted to a fluorescent product.
Materials:
-
Recombinant human PARP-1 enzyme
-
Activated DNA (e.g., calf thymus DNA treated with a DNA-damaging agent)
-
β-NAD+
-
Test inhibitors dissolved in DMSO
-
PARP Assay Buffer
-
Developer reagent (for fluorescent conversion of NAD+)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 372 nm, Emission: 444 nm)
Procedure:
-
Prepare serial dilutions of the test inhibitors. The final DMSO concentration in the assay should be kept low (e.g., ≤1%).
-
To each well of a 96-well plate, add the PARP assay buffer, activated DNA, and the test inhibitor.
-
Add the PARP-1 enzyme to initiate the reaction, except in the no-enzyme control wells.
-
Incubate the plate at room temperature for a set time (e.g., 90 minutes) to allow for NAD+ consumption.
-
Stop the enzymatic reaction and initiate the fluorescent development by adding the developer reagent.
-
Incubate for a sufficient time for the fluorescent signal to develop.
-
Read the fluorescence on a microplate reader.
-
The fluorescent signal is inversely proportional to PARP-1 activity. Calculate the percent inhibition for each inhibitor concentration.
-
Determine the IC₅₀ value by plotting percent inhibition against inhibitor concentration.[12][13]
Sirtuin (SIRT1) Deacetylase Inhibition Assay (Fluorometric)
This assay measures the deacetylase activity of SIRT1 using a fluorogenic peptide substrate. Deacetylation of the substrate by SIRT1 allows for its cleavage by a developer, releasing a fluorescent molecule.
Materials:
-
Recombinant human SIRT1 enzyme
-
Fluorogenic SIRT1 peptide substrate
-
NAD+
-
SIRT Assay Buffer
-
Test inhibitors dissolved in DMSO
-
SIRT Developer solution (containing a protease)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 350-380 nm, Emission: 440-460 nm)
Procedure:
-
Prepare serial dilutions of the test inhibitors.
-
In a 96-well plate, add the SIRT assay buffer, NAD+, and the test inhibitor.
-
Add the SIRT1 enzyme to all wells except the blank control.
-
Incubate at 37°C for a short period (e.g., 10-15 minutes).
-
Initiate the deacetylase reaction by adding the fluorogenic SIRT1 peptide substrate.
-
Incubate at 37°C for a defined time (e.g., 30-60 minutes).
-
Stop the reaction and initiate signal development by adding the SIRT developer solution.
-
Incubate at room temperature for 15-30 minutes.
-
Measure the fluorescence using a microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value.[14][15][16]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate key signaling pathways and a general experimental workflow for inhibitor screening.
Caption: CD38 signaling pathway and point of inhibition by NAD+ analogs.
Caption: Role of PARP-1 in DNA damage repair and its inhibition.
Caption: SIRT1-mediated deacetylation pathway and its inhibition.
Caption: General experimental workflow for inhibitor screening.
References
- 1. Inhibition of the intrinsic NAD+ glycohydrolase activity of CD38 by carbocyclic NAD analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of the intrinsic NAD+ glycohydrolase activity of CD38 by carbocyclic NAD analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A potent and specific CD38 inhibitor ameliorates age-related metabolic dysfunction by reversing tissue NAD+ decline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NAD+ analog reveals PARP-1 substrate-blocking mechanism and allosteric communication from catalytic center to DNA-binding domains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structural Basis for Sirtuin Activity and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current Trends in Sirtuin Activator and Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Measuring CD38 Hydrolase and Cyclase Activities: 1,N6-Ethenonicotinamide Adenine Dinucleotide (ε-NAD) and Nicotinamide Guanine Dinucleotide (NGD) Fluorescence-based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Measuring CD38 Hydrolase and Cyclase Activities: 1,N6-Ethenonicotinamide Adenine Dinucleotide (ε-NAD) and Nicotinamide Guanine Dinucleotide (NGD) Fluorescence-based Methods. | Semantic Scholar [semanticscholar.org]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. abcam.com [abcam.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
A Researcher's Guide to Sirtuin Inhibition: Carba-NAD as a Validation Tool and a Comparison of Key Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the validation of sirtuin inhibition, clarifying the role of Carba-NAD as a critical research tool and offering a comparative analysis of prominent sirtuin inhibitors. Experimental data, detailed protocols, and pathway visualizations are presented to facilitate informed decisions in sirtuin-targeted research.
This compound, a synthetic and non-reactive analog of nicotinamide adenine dinucleotide (NAD+), serves as an invaluable tool in the study of sirtuins, a class of NAD+-dependent protein deacetylases.[1] Unlike true inhibitors, this compound is designed to be inert in the nicotinamide displacement reaction that is central to sirtuin activity.[1] Its utility lies in its ability to bind to the sirtuin active site, mimicking the substrate-bound state and thereby enabling the detailed structural and functional analysis of other compounds that genuinely inhibit sirtuin activity. This guide will first elucidate the role of this compound in validating sirtuin inhibition and then provide a comparative overview of established sirtuin inhibitors, supported by quantitative data and experimental methodologies.
The Role of this compound in Sirtuin Research
This compound's primary function in sirtuin research is to facilitate the formation of stable ternary complexes (sirtuin-peptide substrate-Carba-NAD) for structural studies, most notably X-ray crystallography.[1] By replacing the reactive oxygen atom adjacent to the anomeric linkage with a methylene group, this compound prevents the catalytic reaction from proceeding, effectively trapping the enzyme in a substrate-bound conformation.[1] This allows for high-resolution snapshots of how sirtuins engage with their substrates and, more importantly, how inhibitors interact with this complex. For instance, the crystal structure of SIRT3 in complex with this compound and the inhibitor SRT1720 was instrumental in revealing a novel inhibitor binding site and mechanism.[2][3]
Comparative Analysis of Sirtuin Inhibitors
A variety of small molecules have been identified and characterized as inhibitors of sirtuin activity. Their potency and selectivity against different sirtuin isoforms vary significantly, making a direct comparison essential for selecting the appropriate tool for a given research question. The following tables summarize the inhibitory activity (IC50 values) of several well-characterized sirtuin inhibitors against key sirtuin isoforms.
| Inhibitor | SIRT1 IC50 (µM) | SIRT2 IC50 (µM) | SIRT3 IC50 (µM) | SIRT5 IC50 (µM) | Selectivity Profile | Mechanism of Inhibition (in relation to NAD+) |
| Nicotinamide | ~37-88 | ~92 | ~16-37 | N/A | Pan-sirtuin inhibitor | Non-competitive |
| Sirtinol | 40 - 131 | 38 - 59 | No significant inhibition | Weak inhibition | Primarily SIRT1 and SIRT2 | Competitive with substrate, non-competitive with NAD+ |
| EX-527 (Selisistat) | 0.038 - 0.098 | >20 | >20 | No effect | Highly selective for SIRT1 | Uncompetitive |
| AGK2 | >35 | 3.5 | >35 | N/A | Selective for SIRT2 | N/A |
| Cambinol | 56 | 59 | No inhibition | Weak inhibition | SIRT1 and SIRT2 | Competitive with substrate, non-competitive with NAD+ |
| SRT1720 | Activator (EC50 0.16 µM) | N/A | Potent Inhibitor | N/A | SIRT1 activator, SIRT3 inhibitor | Uncompetitive (for SIRT3 inhibition) |
Note: IC50 values can vary depending on the assay conditions, substrate, and enzyme preparation.
Sirtuin Signaling Pathways
Sirtuins are critical regulators of numerous cellular processes, including metabolism, stress responses, and aging. Their inhibition can have profound effects on these pathways. A simplified representation of a key sirtuin signaling pathway involving SIRT1, p53, and FOXO is depicted below.
Experimental Protocols
Fluorometric Sirtuin Deacetylase Activity Assay
This protocol describes a common method for measuring sirtuin activity and its inhibition using a fluorogenic substrate.
1. Reagents and Materials:
-
Recombinant human sirtuin enzyme (e.g., SIRT1, SIRT2, or SIRT3)
-
Sirtuin assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
NAD+ solution (in assay buffer)
-
Fluorogenic sirtuin substrate (e.g., a peptide with an acetylated lysine coupled to a fluorophore like 7-amino-4-methylcoumarin (AMC))
-
Developer solution (e.g., trypsin in a buffer to cleave the deacetylated peptide and release the fluorophore)
-
Test inhibitor compounds (dissolved in DMSO)
-
96-well black microplate
-
Fluorescence plate reader
2. Assay Procedure:
-
Prepare a reaction mixture in each well of the 96-well plate containing the sirtuin assay buffer, NAD+, and the fluorogenic substrate.
-
Add the test inhibitor compound at various concentrations to the respective wells. Include a control with DMSO only.
-
Initiate the reaction by adding the recombinant sirtuin enzyme to each well.
-
Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).
-
Stop the enzymatic reaction and initiate the development step by adding the developer solution to each well.
-
Incubate the plate at 37°C for an additional 10-15 minutes to allow for the cleavage of the deacetylated substrate.
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 350/460 nm for AMC).
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control and determine the IC50 value.
Experimental Workflow for Validating Sirtuin Inhibition
The following diagram illustrates a typical workflow for identifying and validating a novel sirtuin inhibitor, highlighting the role of this compound in structural validation.
References
- 1. Synthesis of this compound and the structures of its ternary complexes with SIRT3 and SIRT5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.iucr.org [journals.iucr.org]
- 3. Structures of human sirtuin 3 complexes with ADP-ribose and with this compound+ and SRT1720: binding details and inhibition mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Carba-NAD vs. NAD+: A Comparative Kinetic Analysis for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced interactions of NAD+ analogs is critical for designing robust experiments and interpreting results. This guide provides a detailed comparative kinetic analysis of Carba-NAD and its natural counterpart, NAD+, supported by experimental data and protocols.
Carbocyclic nicotinamide adenine dinucleotide (this compound or cNAD) is a synthetic analog of nicotinamide adenine dinucleotide (NAD+) where the ribose moiety of the nicotinamide riboside is replaced by a cyclopentane ring.[1] This structural modification renders the N-glycosidic bond resistant to cleavage by NAD+-consuming enzymes, making this compound a valuable tool for studying NAD+-dependent pathways.[1][2] This guide delves into a comparative kinetic analysis of this compound and NAD+ with key enzyme families: dehydrogenases, sirtuins, poly(ADP-ribose) polymerases (PARPs), and CD38.
Quantitative Kinetic Data Comparison
The following tables summarize the available quantitative data for the interaction of this compound and NAD+ with various enzymes.
| Enzyme Family | Specific Enzyme | Molecule | K_m | V_max | k_cat | K_i | K_d |
| Dehydrogenases | Yeast Alcohol Dehydrogenase | NAD+ | ~21.5 mM | ~0.426 µmol/min/mg | - | - | - |
| This compound | "Close to NAD+"[1] | "Close to NAD+"[1] | - | - | - | ||
| Horse Liver Alcohol Dehydrogenase | NAD+ | - | - | - | - | - | |
| This compound | "Close to NAD+"[1] | "Close to NAD+"[1] | - | - | - | ||
| CD38/NAD+ Glycohydrolases | Human CD38 (recombinant) | This compound | - | - | - | 148 µM (competitive)[3] | - |
| Human CD38 (native) | This compound | - | - | - | 180 µM (competitive)[3] | - | |
| Dog Spleen NAD+ Glycohydrolase | This compound | - | - | - | 47 µM (non-competitive, K_is), 198 µM (non-competitive, K_ii)[3] | - | |
| Mouse CD38 | This compound | - | - | - | No significant inhibition[3] | - | |
| Sirtuins | Human SIRT3 | NAD+ | 100-550 µM (for human sirtuins)[4] | - | - | - | - |
| This compound | - | - | - | - | Binding affinity measured, specific K_d value not explicitly stated but used for binding studies[5] | ||
| Poly(ADP-ribose) Polymerases | Human PARP-1 | NAD+ | - | - | - | - | - |
| This compound | - | - | - | Modest inhibition only at high concentrations (685 µM), does not bind efficiently[6] | - |
Key Findings from Kinetic Analysis
-
Dehydrogenases: For redox reactions catalyzed by alcohol dehydrogenases, this compound serves as a competent substrate with kinetic parameters (K_m and V_max) that are comparable to those of NAD+.[1] This suggests that the carbocyclic modification does not significantly impede the binding and turnover by these enzymes.
-
CD38/NAD+ Glycohydrolases: this compound acts as an inhibitor of CD38, an enzyme involved in calcium signaling and NAD+ metabolism. It competitively inhibits human CD38 with K_i values in the micromolar range.[3] Interestingly, its inhibitory profile differs across species, as it is a non-competitive inhibitor of dog spleen NAD+ glycohydrolase and does not significantly inhibit the mouse enzyme.[3]
-
Sirtuins: Sirtuins are a class of NAD+-dependent deacetylases crucial in various cellular processes. While extensive kinetic data for NAD+ with sirtuins is available[4][7], this compound is primarily utilized as a non-reactive analog to study the binding and structural dynamics of sirtuin-ligand complexes.[2][5] Although a specific K_d value for this compound with SIRT3 is not explicitly stated in the available literature, its use in microscale thermophoresis (MST) binding assays confirms its interaction with the enzyme.[5] The general understanding is that this compound is not readily consumed by sirtuins, making it a poor substrate but a useful tool for biophysical studies.
-
Poly(ADP-ribose) Polymerases (PARPs): PARPs are enzymes critical for DNA repair and other cellular processes. Studies have shown that this compound does not bind efficiently to PARP-1 and exhibits only modest inhibition at high concentrations.[6] This suggests that the structural alteration in this compound significantly hinders its interaction with the PARP-1 active site.
Experimental Protocols
Detailed methodologies are crucial for reproducible kinetic analyses. Below are representative protocols for assaying the activity of NAD+-dependent enzymes.
Sirtuin Activity Assay (Fluorometric)
This protocol is adapted from established methods for measuring sirtuin activity by detecting the production of nicotinamide (NAM).
Materials:
-
Purified sirtuin enzyme (e.g., SIRT1, SIRT3)
-
Acetylated peptide substrate (e.g., a p53-derived peptide)
-
NAD+ or this compound
-
Nicotinamidase (e.g., yPnc1)
-
o-phthalaldehyde (OPT)
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare a reaction mixture containing the sirtuin enzyme, acetylated peptide substrate, and nicotinamidase in the reaction buffer.
-
Initiate the reaction by adding varying concentrations of NAD+ or this compound.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and initiate the detection by adding OPT.
-
Incubate for a further 30 minutes at room temperature.
-
Measure the fluorescence (Excitation: 360 nm, Emission: 460 nm).
-
Calculate initial reaction velocities and determine kinetic parameters (K_m, V_max) by fitting the data to the Michaelis-Menten equation.
CD38/NAD+ Glycohydrolase Activity Assay (Fluorometric)
This protocol utilizes a fluorescent analog of NAD+, etheno-NAD+ (ε-NAD+), to continuously monitor enzyme activity.
Materials:
-
Purified CD38 enzyme or cell lysates containing CD38
-
ε-NAD+
-
NAD+ and this compound (for inhibition studies)
-
Assay Buffer: 25 mM Tris-HCl (pH 7.4)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
To determine inhibitory constants, pre-incubate the CD38 enzyme with varying concentrations of this compound in the assay buffer for 15 minutes at 37°C.
-
Initiate the reaction by adding ε-NAD+ to the wells.
-
Immediately begin monitoring the increase in fluorescence (Excitation: 300 nm, Emission: 410 nm) over time in a kinetic mode.
-
Calculate the initial reaction rates from the linear portion of the fluorescence versus time curve.
-
For competitive inhibition, plot 1/rate versus inhibitor concentration to determine the K_i.
PARP Activity Assay (Colorimetric)
This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins.
Materials:
-
Purified PARP enzyme (e.g., PARP-1)
-
Histone-coated 96-well plate
-
Biotinylated NAD+
-
NAD+ and this compound (for inhibition studies)
-
Streptavidin-HRP conjugate
-
HRP substrate (e.g., TMB)
-
Stop solution (e.g., 1 M H2SO4)
-
Plate reader
Procedure:
-
Add the PARP enzyme and varying concentrations of this compound (as an inhibitor) to the histone-coated wells.
-
Initiate the reaction by adding a mixture of NAD+ and biotinylated NAD+.
-
Incubate for 60 minutes at room temperature to allow for poly(ADP-ribosyl)ation of histones.
-
Wash the plate to remove unbound reagents.
-
Add streptavidin-HRP conjugate and incubate for 30 minutes.
-
Wash the plate again.
-
Add the HRP substrate and incubate until color develops.
-
Stop the reaction with the stop solution.
-
Measure the absorbance at 450 nm.
-
Determine the inhibitory effect of this compound by comparing the signal in the presence and absence of the inhibitor.
Visualizing Key Pathways and Workflows
To further clarify the context of this compound and NAD+ in cellular processes and experimental design, the following diagrams are provided.
Caption: NAD+ Salvage and De Novo Synthesis Pathways.
Caption: General Experimental Workflow for Kinetic Analysis.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Catalysis and mechanistic insights on Sirtuin activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. NAD+ analog reveals PARP-1 substrate-blocking mechanism and allosteric communication from catalytic center to DNA-binding domains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structures of human sirtuin 3 complexes with ADP-ribose and with this compound+ and SRT1720: binding details and inhibition mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative analysis of NAD synthesis-breakdown fluxes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sirtuins: Sir2-related NAD-dependent protein deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Experimental Consistency: A Comparative Guide to Carba-NAD
For researchers, scientists, and drug development professionals seeking to enhance the reliability of their experimental findings, Carba-NAD emerges as a pivotal tool for cross-validation. This guide provides an objective comparison of this compound's performance against its natural counterpart, Nicotinamide Adenine Dinucleotide (NAD+), and other alternatives, supported by experimental data and detailed protocols.
This compound, a synthetic analog of NAD+, is distinguished by the substitution of a ribose ring with a cyclopentane ring. This structural modification confers remarkable resistance to enzymatic degradation by NAD+-consuming enzymes such as CD38, Poly (ADP-ribose) polymerases (PARPs), and NAD glycohydrolases.[1] This inherent stability makes this compound an invaluable reagent for dissecting NAD+-dependent biological processes, allowing for the cross-validation of results that might otherwise be confounded by the rapid depletion of NAD+.
Performance Comparison: this compound vs. Alternatives
The primary advantage of this compound lies in its enhanced stability, which translates to more consistent and reliable results in a variety of enzymatic assays. Below is a summary of its performance compared to NAD+ and its phosphorylated counterpart, NADP+.
| Parameter | This compound/Carba-NADP+ | NAD+/NADP+ | Alternative Methods/Substrates | Key Advantages of this compound |
| Enzymatic Stability | Highly resistant to cleavage by NAD glycohydrolases, CD38, and PARPs.[1] | Readily degraded by NAD+-consuming enzymes.[1] | Use of enzyme inhibitors (e.g., nicotinamide) to prevent NAD+ degradation. | Provides a stable baseline for experiments, eliminating the variable of NAD+ depletion. |
| Thermal Stability | carba-NADP+ has a half-life of over 1200 hours at 50°C.[2] | NADP+ has a half-life of approximately 40 hours at 50°C.[2] | N/A | Superior stability under harsh experimental conditions, such as elevated temperatures. |
| pH Stability | Increased stability at low pH.[2] | Less stable at low pH.[3][4] | N/A | Suitable for a wider range of buffer conditions. |
| Enzyme Kinetics (Alcohol Dehydrogenase) | Km and Vmax values are close to those observed for NAD+.[5] | Standard substrate. | N/A | Acts as a reliable substrate mimic for kinetic studies without the concern of degradation. |
| Inhibition of CD38 (Human) | Pseudothis compound competitively inhibits with a Ki of 148 µM (recombinant) and 180 µM (native).[6][7] | N/A | Flavonoids (e.g., apigenin, quercetin), covalent inhibitors (e.g., ara-NAD analogs).[8][9] | Serves as a specific, non-covalent inhibitor for studying human CD38 activity. |
| Inhibition of CD38 (Mouse) | Not a significant inhibitor at concentrations up to 1 mM.[6][7] | N/A | N/A | Highlights species-specific differences in enzyme-inhibitor interactions. |
| Sirtuin Assays | Used as a catalytically inert analog for binding affinity measurements.[10] | Natural substrate for deacetylation reactions.[11] | Fluorogenic peptide substrates.[11] | Enables the study of substrate binding without the confounding factor of the enzymatic reaction. |
| PARP Assays | Does not efficiently bind to PARP-1.[12] | Natural substrate for ADP-ribosylation.[5] | Biotinylated NAD+, fluorogenic NAD+ analogs.[5][12][13] | Can be used as a negative control to confirm PARP-1 specific activity. |
Experimental Protocols
To facilitate the integration of this compound into your research, detailed methodologies for key experiments are provided below.
Sirtuin Activity Assay (Nicotinamide Detection Method)
This protocol measures sirtuin activity by detecting the production of nicotinamide, a byproduct of the deacetylation reaction. Using this compound in a parallel experiment can help validate that the observed activity is dependent on the cleavage of NAD+.
Materials:
-
Sirtuin enzyme (e.g., SIRT1)
-
Acetylated peptide substrate
-
NAD+ and this compound
-
Nicotinamidase (yPnc1)
-
ortho-phthalaldehyde (OPT)
-
Assay Buffer (50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Reaction Setup: In a 96-well plate, prepare reaction wells containing the sirtuin enzyme, acetylated peptide substrate, and either NAD+ or this compound in assay buffer. Include a no-enzyme control.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Nicotinamide Conversion: Add nicotinamidase to each well to convert any nicotinamide produced to nicotinic acid and ammonia. Incubate for a further 30 minutes at 37°C.
-
Fluorescence Development: Add OPT solution to each well. OPT reacts with ammonia to produce a fluorescent product.
-
Detection: Measure the fluorescence at an excitation of ~390 nm and an emission of ~462 nm.
-
Analysis: Compare the fluorescence signal from the NAD+ containing wells to the this compound wells. A significantly lower signal in the this compound wells validates that the measured activity is due to NAD+-dependent deacetylation.[11][14]
PARP Activity Assay (Colorimetric)
This assay measures PARP activity by detecting the incorporation of biotinylated poly(ADP-ribose) onto histone proteins. This compound can be used as a negative control to demonstrate the specificity of the assay for NAD+.
Materials:
-
Histone-coated 96-well plate
-
PARP enzyme
-
Activated DNA
-
Biotinylated NAD+ (Bio-NAD+) and this compound
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Reaction Setup: To the histone-coated wells, add the PARP enzyme, activated DNA, and either Bio-NAD+ or this compound.
-
Incubation: Incubate the plate at room temperature for 1 hour to allow for the poly(ADP-ribosylation) of histones.
-
Washing: Wash the wells multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound reagents.
-
Detection: Add Streptavidin-HRP to each well and incubate for 1 hour. This will bind to the biotinylated ADP-ribose chains.
-
Washing: Repeat the washing step.
-
Signal Development: Add TMB substrate to each well and incubate in the dark until a blue color develops.
-
Stopping the Reaction: Add the stop solution to each well. The color will change to yellow.
-
Measurement: Read the absorbance at 450 nm.
-
Analysis: A strong signal in the Bio-NAD+ wells and a negligible signal in the this compound wells will cross-validate that the measured activity is PARP-dependent.[5]
CD38 Inhibitor Screening Assay (Fluorometric)
This protocol is designed to screen for inhibitors of CD38's cyclase activity using a fluorogenic substrate. This compound can be used as a known, competitive inhibitor for comparison.
Materials:
-
Recombinant human CD38 enzyme
-
Fluorogenic CD38 substrate (e.g., nicotinamide guanine dinucleotide, NGD+)
-
Test inhibitors and this compound
-
Assay Buffer
-
96-well white or black plate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitors and this compound.
-
Enzyme and Inhibitor Incubation: In the plate, add the CD38 enzyme to wells containing the assay buffer and the various concentrations of test inhibitors or this compound. Include a no-inhibitor control.
-
Reaction Initiation: Add the fluorogenic substrate to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a set period, protecting it from light.
-
Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths for the substrate (e.g., Ex/Em = 300/410 nm for NGD+).
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control. The results for the test compounds can be compared to the inhibition profile of this compound.[1][15][16]
Visualizing a Key Experimental Workflow
The following diagram illustrates a typical workflow for cross-validating the specificity of an NAD+-dependent enzyme inhibitor.
Caption: Workflow for inhibitor specificity testing.
This compound in Signaling Pathways
This compound's resistance to degradation allows for clearer investigation of signaling pathways where NAD+ is a key substrate. The diagram below illustrates the central role of NAD+ and how this compound can be used to probe the function of specific enzymes.
References
- 1. benchchem.com [benchchem.com]
- 2. carba Nicotinamide Adenine Dinucleotide Phosphate: Robust Cofactor for Redox Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stability of NADPH: effect of various factors on the kinetics of degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. signosisinc.com [signosisinc.com]
- 6. Inhibition of the intrinsic NAD+ glycohydrolase activity of CD38 by carbocyclic NAD analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of the intrinsic NAD+ glycohydrolase activity of CD38 by carbocyclic NAD analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Pharmacology of CD38/NADase: An emerging target for cancer and aging diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TNB-738, a biparatopic antibody, boosts intracellular NAD+ by inhibiting CD38 ecto-enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorescent detection of PARP activity in unfixed tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. abcam.cn [abcam.cn]
- 16. bpsbioscience.com [bpsbioscience.com]
A Comparative Analysis of Carba-NAD and Nicotinamide Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinities of Carba-NAD and nicotinamide, two critical molecules influencing the activity of NAD⁺-dependent enzymes. This analysis, supported by experimental data and detailed methodologies, is intended to aid researchers in selecting the appropriate molecule for their studies and in the development of novel therapeutics targeting NAD⁺-related pathways.
Introduction to this compound and Nicotinamide
This compound (Carbanicotinamide Adenine Dinucleotide) is a synthetic analog of nicotinamide adenine dinucleotide (NAD⁺). In this compound, the ribose sugar attached to the nicotinamide is replaced by a carbocyclic ring. This structural modification makes this compound resistant to cleavage by NAD⁺ glycohydrolases, enzymes that break down NAD⁺.[1] This resistance allows this compound to act as a stable probe and inhibitor for studying NAD⁺-dependent enzymes.
Nicotinamide , a form of vitamin B3, is a fundamental precursor for the biosynthesis of NAD⁺ within the cell. It also acts as a feedback inhibitor of several NAD⁺-consuming enzymes, particularly sirtuins, by promoting a reverse reaction that regenerates NAD⁺ from a reaction intermediate.[2][3]
Quantitative Comparison of Binding Affinity
The following table summarizes the available quantitative data on the binding affinities of this compound and nicotinamide to various target enzymes. It is important to note that a direct comparison is challenging due to the limited number of studies that have evaluated both compounds against the same target under identical experimental conditions. The data presented here is compiled from various sources and should be interpreted with consideration of the different experimental setups.
| Compound | Target Enzyme | Parameter | Value (µM) | Experimental Context |
| Nicotinamide | Human SIRT1 | IC₅₀ | 50 - 180 | Varies across different studies.[2] |
| Human SIRT1 | IC₅₀ | 68.1 ± 1.8 | Inhibition of deacetylation activity.[4] | |
| Human SIRT3 | IC₅₀ | 36.7 ± 1.3 | Inhibition of deacetylation activity.[4] | |
| This compound | Bungarus fasciatus NAD glycohydrolase | IC₅₀ | ≤ 100 | Noncovalent inhibition.[1] |
| Human PARP-1 | Binding Affinity | Not Appreciable | Differential Scanning Fluorimetry (DSF) showed minimal thermal shift, suggesting poor binding.[5] |
Signaling Pathways and Experimental Workflows
To visualize the roles of these molecules and the methods used to study them, the following diagrams are provided.
Detailed Experimental Protocols
Isothermal Titration Calorimetry (ITC) for Protein-Ligand Interaction
Isothermal Titration Calorimetry directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Principle: A solution of the ligand (e.g., nicotinamide) is titrated into a solution of the target protein (e.g., a sirtuin) in the sample cell of a calorimeter. The heat change upon each injection is measured and plotted against the molar ratio of ligand to protein.
Step-by-Step Protocol:
-
Sample Preparation:
-
Prepare a solution of the purified target protein (e.g., 10-50 µM) and the ligand (e.g., 100-500 µM, typically 10-fold higher than the protein concentration) in the exact same buffer to minimize heats of dilution. Dialysis of the protein against the buffer is recommended.
-
Degas both the protein and ligand solutions to prevent air bubbles in the calorimeter cell and syringe.
-
-
Instrument Setup:
-
Thoroughly clean the sample cell and injection syringe with buffer.
-
Load the protein solution into the sample cell (typically ~200-1400 µL, depending on the instrument).
-
Load the ligand solution into the injection syringe (typically ~40-250 µL).
-
Equilibrate the instrument to the desired experimental temperature (e.g., 25°C).
-
-
Titration:
-
Perform an initial small injection (e.g., 0.5-1 µL) to account for diffusion from the syringe tip, which is typically discarded from the data analysis.
-
Perform a series of subsequent injections (e.g., 2-10 µL each) with sufficient spacing between injections to allow the signal to return to baseline. A total of 20-30 injections is common.
-
-
Control Experiment:
-
Perform a control titration by injecting the ligand solution into the buffer alone (without the protein) to measure the heat of dilution. This value is subtracted from the experimental data.
-
-
Data Analysis:
-
Integrate the area under each injection peak to determine the heat change.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.
-
Differential Scanning Fluorimetry (DSF) for Ligand Binding
Differential Scanning Fluorimetry, or thermal shift assay, measures the change in the thermal stability of a protein upon ligand binding.
Principle: A fluorescent dye that binds to hydrophobic regions of a protein is used. As the protein is heated, it unfolds, exposing its hydrophobic core and causing an increase in fluorescence. The temperature at which 50% of the protein is unfolded is the melting temperature (Tm). Ligand binding typically stabilizes the protein, resulting in an increase in Tm.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the purified target protein (e.g., 1-5 mg/mL).
-
Prepare stock solutions of the ligands (this compound and nicotinamide) at various concentrations.
-
Prepare a stock solution of a fluorescent dye (e.g., SYPRO Orange) and determine the optimal final concentration.
-
-
Assay Setup (in a 96-well or 384-well PCR plate):
-
To each well, add the protein to a final concentration of, for example, 2 µM.
-
Add the ligand to the desired final concentrations. Include a no-ligand control.
-
Add the fluorescent dye to its final concentration.
-
Bring the final volume of each well to a constant volume (e.g., 20-25 µL) with the assay buffer.
-
Seal the plate securely.
-
-
Data Acquisition:
-
Place the plate in a real-time PCR instrument.
-
Set the instrument to monitor the fluorescence of the dye over a temperature gradient (e.g., from 25°C to 95°C with a ramp rate of 1°C/minute).
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature.
-
Fit the resulting melting curve to a Boltzmann equation or by taking the derivative to determine the Tm for each condition.
-
The change in melting temperature (ΔTm) is calculated as the Tm in the presence of the ligand minus the Tm of the protein alone. A significant positive ΔTm indicates ligand binding.
-
Fluorescence Polarization (FP) Competition Assay for Inhibitor Affinity
Fluorescence Polarization is a powerful technique to measure the binding of a small fluorescent molecule (tracer) to a larger protein. In a competition assay, the displacement of the tracer by an unlabeled competitor (e.g., this compound or nicotinamide) is measured.
Principle: When a small fluorescent molecule is excited with polarized light, it tumbles rapidly in solution, and the emitted light is largely depolarized. When bound to a larger protein, its tumbling is slowed, and the emitted light remains more polarized. In a competition assay, the unlabeled inhibitor competes with the fluorescent tracer for binding to the protein, leading to a decrease in fluorescence polarization.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Synthesize or obtain a fluorescently labeled version of a known binder to the target protein (the "tracer").
-
Prepare stock solutions of the purified target protein, the fluorescent tracer, and the unlabeled competitors (this compound and nicotinamide).
-
-
Determine Tracer Binding Affinity (Kd):
-
In a multi-well plate, keep the concentration of the tracer constant (at a low nanomolar concentration) and titrate in increasing concentrations of the target protein.
-
Measure the fluorescence polarization at each protein concentration.
-
Plot the polarization values against the protein concentration and fit the data to a one-site binding model to determine the Kd of the tracer.
-
-
Competition Assay Setup:
-
In a multi-well plate, add the target protein at a concentration that gives a significant polarization signal with the tracer (typically around the Kd of the tracer).
-
Add the fluorescent tracer at a constant concentration (ideally below its Kd).
-
Add a serial dilution of the unlabeled competitor (this compound or nicotinamide). Include controls with no competitor (maximum polarization) and no protein (minimum polarization).
-
Incubate the plate to allow the binding to reach equilibrium.
-
-
Data Acquisition:
-
Measure the fluorescence polarization in each well using a plate reader equipped with polarizing filters.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the competitor concentration.
-
Fit the resulting sigmoidal curve to a suitable competition binding model to determine the IC₅₀ value of the competitor.
-
The IC₅₀ value can be converted to a Ki (inhibition constant), which reflects the binding affinity of the competitor, using the Cheng-Prusoff equation, provided the Kd of the fluorescent tracer is known.
-
Conclusion
Both this compound and nicotinamide are valuable tools for studying the function and regulation of NAD⁺-dependent enzymes. This compound, with its resistance to enzymatic cleavage, serves as a stable analog for structural and inhibitory studies. Nicotinamide, as a natural precursor and feedback inhibitor, is crucial for understanding the physiological regulation of these enzymes.
The choice between these two molecules will depend on the specific research question. For studies requiring a stable, non-hydrolyzable NAD⁺ mimic to probe the active site or to act as a competitive inhibitor, this compound is a suitable choice. For investigations into the physiological regulation and feedback mechanisms of NAD⁺-consuming enzymes, nicotinamide is the more relevant molecule.
The provided experimental protocols offer a starting point for researchers to quantitatively assess the binding affinities of these and other molecules to their protein targets, enabling a deeper understanding of their mechanisms of action and facilitating the development of novel therapeutic agents.
References
- 1. Carbanicotinamide adenine dinucleotide: synthesis and enzymological properties of a carbocyclic analogue of oxidized nicotinamide adenine dinucleotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nicotinamide is an inhibitor of SIRT1 in vitro, but can be a stimulator in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. escholarship.org [escholarship.org]
- 5. Thermodynamic characterization of protein-ligand binding by isothermal titration calorimetry (ITC) [vlabs.iitkgp.ac.in]
Unlocking Enzyme Mechanisms: A Comparative Guide to Carba-NAD and its Alternatives
For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of Nicotinamide Adenine Dinucleotide (NAD)-dependent enzymes is paramount for therapeutic innovation. These enzymes, including sirtuins, PARPs, and dehydrogenases, are central to cellular metabolism, DNA repair, and signaling.[1][2][3] Validating their catalytic processes requires sophisticated tools that can probe enzyme-substrate interactions without being consumed. This guide provides an objective comparison of Carba-NAD, a key tool in this field, with other alternatives, supported by experimental data and detailed protocols.
This compound: A Stable Mimic for Mechanistic Insights
This compound is a non-hydrolyzable analog of NAD+ where a methylene group replaces the oxygen in the ribose moiety linked to the nicotinamide.[4][5][6] This seemingly small modification renders the molecule resistant to the enzymatic cleavage of the nicotinamide group, a critical step in the reactions catalyzed by enzymes like sirtuins and PARPs.[4][5] This stability is its primary advantage, allowing it to act as an unreactive substrate analog.[4][6] Researchers can use this compound to trap an enzyme in its substrate-bound state, making it an invaluable tool for structural and biophysical studies aimed at capturing a "snapshot" of the catalytic mechanism.[1][4][6]
The carbocyclic nature of this compound also confers significantly enhanced thermal and pH stability compared to the natural NAD+ cofactor.[7][8] For instance, at 50°C, NADP+ levels can be reduced by 80% after 100 hours, whereas Carba-NADP+ is barely affected.[7] This robustness makes it suitable for experiments under harsh conditions.[7][8]
The Landscape of Alternatives: Beyond this compound
While this compound is a powerful tool, its utility is not universal, and several alternatives exist, each with specific advantages. The choice of analog often depends on the enzyme family being studied and the specific mechanistic question being asked.
-
Benzamide Adenine Dinucleotide (BAD): This analog features a benzamide moiety in place of the nicotinamide ring, making it a poor leaving group and thus non-hydrolyzable.[9] It has proven particularly effective for studying Poly(ADP-ribose) polymerase-1 (PARP-1). In direct comparisons, BAD was shown to be a potent inhibitor of PARP-1, while this compound exhibited only modest inhibition at much higher concentrations, suggesting it does not bind efficiently to this specific enzyme.[9]
-
Standard Inhibitors: Simple competitive inhibitors, such as nicotinamide itself (a product of the sirtuin and PARP reactions) or clinically approved PARP inhibitors (PARPi), are also used.[10][11][12] These molecules compete with NAD+ for the active site but do not necessarily mimic the entire substrate structure, providing a different mode of mechanistic validation focused on active site occupancy.[12][13]
-
Other Non-hydrolyzable Analogs: Molecules like DADMe-NAD+ have also been used in structural studies to understand the transition state of the deacetylation mechanism in sirtuins.[1]
-
Substrate Modifications: For sirtuins, using thioacetyl-lysine peptides instead of their natural acetylated counterparts can form stalled reaction intermediates, providing direct evidence for the existence of the C1'-S-alkylamidate intermediate.[1]
Quantitative Data Comparison
The effectiveness of NAD+ analogs varies significantly between different enzymes. The following table summarizes key quantitative data for this compound and a primary alternative, BAD, in the context of specific NAD-dependent enzymes.
| Analog | Enzyme Family | Target Enzyme | Parameter | Value | Reference |
| This compound | Dehydrogenases | Horse Liver Alcohol Dehydrogenase | Km, Vmax | Close to values for natural NAD+ | [5] |
| PARPs | PARP-1 | Inhibition | Modest inhibition only at high concentrations (685 µM) | [9] | |
| Sirtuins | SIRT3, SIRT5 | Binding | Forms stable ternary complexes for X-ray crystallography | [4][6] | |
| Benzamide Adenine Dinucleotide (BAD) | PARPs | PARP-1 | Inhibition | Inhibits activity at concentrations equimolar with NAD+ (50 µM) | [9] |
| PARPs | PARP-1 | Binding Affinity (DSF) | Did not show evidence of binding in this assay | [9] |
Key Experimental Protocols
Validating enzyme mechanisms requires a multi-faceted approach. Below are detailed methodologies for key experiments utilizing this compound and its alternatives.
Enzyme Kinetics Assay for Inhibition Studies
This protocol determines the inhibitory potential of an NAD+ analog.
-
Reaction Setup: Prepare a reaction mixture in a suitable buffer (e.g., 50 mM Tris-HCl) containing the enzyme, its substrate (e.g., an acetylated peptide for a sirtuin), and a detection system. For dehydrogenases, the reaction can be monitored directly by the change in absorbance at 340 nm due to NADH production/consumption. For sirtuins, a coupled enzyme system (e.g., with nicotinamidase and glutamate dehydrogenase) can be used to monitor the reaction.[10]
-
Initiation: Start the reaction by adding a fixed concentration of NAD+.
-
Measurement: Record the initial reaction velocity (V₀) using a spectrophotometer or fluorometer.
-
Inhibition Assay: Repeat steps 1-3 in the presence of varying concentrations of the NAD+ analog (e.g., this compound or BAD).
-
Data Analysis: Plot the reaction velocity against the substrate concentration to generate Michaelis-Menten curves.[14] Analyze the data using Lineweaver-Burk or non-linear regression plots to determine the mode of inhibition and calculate the inhibition constant (Ki).[14]
Differential Scanning Fluorimetry (DSF) for Binding Assessment
DSF measures the change in a protein's thermal stability upon ligand binding.[9]
-
Sample Preparation: Mix the purified target enzyme (e.g., PARP-1 catalytic domain) with a fluorescent dye (e.g., SYPRO Orange) in a buffered solution.
-
Ligand Addition: Aliquot the protein-dye mixture into a 96-well PCR plate. Add varying concentrations of the NAD+ analog (e.g., this compound, BAD) to the wells. Include a no-ligand control.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal gradient, typically from 25°C to 95°C, while continuously monitoring fluorescence.
-
Data Analysis: As the protein unfolds, the dye binds to exposed hydrophobic regions, causing an increase in fluorescence. The melting temperature (TM) is the midpoint of this transition. A significant increase in TM in the presence of the analog indicates binding and stabilization.[9]
X-ray Crystallography for Structural Insights
This technique provides a high-resolution 3D structure of the enzyme-analog complex.
-
Complex Formation: Incubate the purified enzyme with its substrate (if applicable) and a molar excess of this compound to form a stable ternary complex.
-
Crystallization: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) using sitting-drop or hanging-drop vapor diffusion methods.
-
Data Collection: Once suitable crystals are obtained, cryo-protect them and collect X-ray diffraction data at a synchrotron source.
-
Structure Determination: Process the diffraction data and solve the crystal structure using molecular replacement, using a known structure of the enzyme as a search model.
-
Analysis: Analyze the resulting electron density maps to model the precise interactions between the enzyme, substrate, and this compound, providing a static picture of the enzyme's active site during catalysis.[4][6]
Visualizing Mechanisms and Workflows
Diagrams are essential for conceptualizing complex biological processes and experimental designs.
Caption: Sirtuin deacetylation reaction pathway.[1][15]
Caption: Experimental workflow for enzyme mechanism validation.
Caption: Logical comparison of NAD+ analogs.
References
- 1. Catalysis and mechanistic insights on Sirtuin activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NAD Analogs in Aid of Chemical Biology and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of this compound and the structures of its ternary complexes with SIRT3 and SIRT5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carbanicotinamide adenine dinucleotide: synthesis and enzymological properties of a carbocyclic analogue of oxidized nicotinamide adenine dinucleotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of this compound and the structures of its ternary complexes with SIRT3 and SIRT5. | Semantic Scholar [semanticscholar.org]
- 7. carba Nicotinamide Adenine Dinucleotide Phosphate: Robust Cofactor for Redox Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. carba Nicotinamide Adenine Dinucleotide Phosphate: Robust Cofactor for Redox Biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NAD+ analog reveals PARP-1 substrate-blocking mechanism and allosteric communication from catalytic center to DNA-binding domains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. digitum.um.es [digitum.um.es]
- 11. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 12. Mechanism of PARP inhibitor resistance and potential overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A two-step mechanism governing PARP1-DNA retention by PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. biorxiv.org [biorxiv.org]
A Comparative Guide to Carba-NAD and Other Non-Hydrolyzable NAD⁺ Analogs for Researchers
For researchers, scientists, and drug development professionals, the study of NAD⁺-dependent enzymes is crucial for understanding a myriad of cellular processes, from DNA repair to metabolic regulation. The transient nature of the natural substrate, NAD⁺, which is readily hydrolyzed by enzymes such as sirtuins, PARPs, and CD38, presents a significant challenge in these investigations. Non-hydrolyzable NAD⁺ analogs are indispensable tools that overcome this limitation, enabling detailed mechanistic and structural studies. This guide provides a comprehensive comparison of Carba-NAD (Carbocyclic NAD⁺) and other key non-hydrolyzable analogs, supported by experimental data and detailed protocols to aid in experimental design and interpretation.
Introduction to Non-Hydrolyzable NAD⁺ Analogs
Nicotinamide adenine dinucleotide (NAD⁺) is a fundamental coenzyme in redox reactions and a critical substrate for several enzyme families that play vital roles in cellular signaling and genome maintenance.[1][2][3] These enzymes, including sirtuins (SIRT1-7), poly(ADP-ribose) polymerases (PARPs), and CD38, cleave the glycosidic bond of NAD⁺ to catalyze their respective reactions.[4][5][6] To study the binding and catalytic mechanisms of these enzymes without substrate turnover, researchers rely on non-hydrolyzable NAD⁺ analogs. These synthetic molecules mimic the structure of NAD⁺ but are resistant to enzymatic cleavage, effectively "trapping" the enzyme-ligand complex for structural and functional analysis.[7][8][9]
This compound, a prominent member of this class, features a carbocyclic ribose mimic where the furanose oxygen of the nicotinamide-ribose moiety is replaced by a methylene group.[8][9][10][11] This modification renders the crucial glycosidic bond resistant to cleavage by NAD⁺-consuming enzymes.[9][10][12] This guide will delve into the properties and applications of this compound and compare its performance with other widely used non-hydrolyzable analogs.
Comparative Analysis of this compound and Alternatives
The choice of a non-hydrolyzable NAD⁺ analog is critical and depends on the specific enzyme under investigation and the experimental goals. The following sections and tables provide a comparative overview of this compound and other analogs.
This compound: A Stable Sirtuin Probe
This compound has proven to be an excellent tool for studying sirtuins, a class of NAD⁺-dependent deacylases involved in aging, metabolism, and cancer.[5][13][14] Its resistance to hydrolysis allows for the formation of stable ternary complexes with sirtuins and their acylated peptide substrates, providing invaluable snapshots of the enzyme's active site.[7][8][9] X-ray crystal structures of SIRT3 and SIRT5 in complex with this compound and peptide substrates have been successfully determined, elucidating the mechanism of sirtuin-mediated deacylation.[7][8]
While highly effective for sirtuin studies, the utility of this compound with other NAD⁺-consuming enzymes, such as PARPs, requires careful consideration.
Performance with PARP Enzymes: A Case for Alternative Analogs
Poly(ADP-ribose) polymerases (PARPs) are central to DNA repair and the maintenance of genomic stability.[15][16] While this compound was initially considered a potential tool for studying PARPs, research has indicated that it may not be the optimal choice for all members of this family. One study demonstrated that this compound exhibits only modest inhibition of PARP-1 activity at high concentrations, suggesting it does not bind efficiently to this enzyme.[17]
In contrast, Benzamide Adenine Dinucleotide (BAD) , another non-hydrolyzable analog where the nicotinamide nitrogen is replaced by a carbon, has been shown to be a more effective tool for studying PARP-1.[17] BAD effectively inhibits PARP-1 automodification activity and has been instrumental in revealing the allosteric regulation of the enzyme.[17] This highlights the importance of empirical validation when selecting an analog for a specific enzyme.
Enhanced Stability of Carba-NADP⁺
The phosphorylated form of this compound, Carba-NADP⁺, exhibits significantly enhanced thermal and pH stability compared to its natural counterpart, NADP⁺.[18] This remarkable stability makes Carba-NADP⁺ a robust cofactor for in vitro biocatalysis applications, especially under harsh reaction conditions where natural NADP⁺ would rapidly degrade.[18]
Quantitative Data Comparison
The following tables summarize key quantitative parameters for this compound and other non-hydrolyzable analogs based on available experimental data.
| Analog | Target Enzyme | Parameter | Value | Reference |
| This compound | Horse Liver Alcohol Dehydrogenase | K_m | Close to NAD⁺ | [10] |
| Horse Liver Alcohol Dehydrogenase | V_max | Close to NAD⁺ | [10] | |
| Bungarus fasciatus NAD glycohydrolase | Inhibition | Noncovalent inhibition at ≤ 100 µM | [10] | |
| PARP-1 | Inhibition | Modest inhibition at 685 µM | [17] | |
| Benzamide Adenine Dinucleotide (BAD) | PARP-1 | Inhibition | Inhibited activity starting at 50 µM | [17] |
| Carba-NADP⁺ | - | Thermal Stability (Half-life at 50°C) | > 1200 hours | [18] |
| NADP⁺ | - | Thermal Stability (Half-life at 50°C) | 40 hours | [18] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these analogs. Below are representative protocols for key experiments.
Sirtuin Deacetylation Assay Using HPLC-MS
This method directly measures the formation of the deacetylated peptide product and is not susceptible to interference from compounds that absorb or fluoresce at similar wavelengths as NADH.[19]
Materials:
-
Purified sirtuin enzyme (e.g., SIRT3)
-
Acylated peptide substrate
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Quenching solution (e.g., 0.1% trifluoroacetic acid in water/acetonitrile)
-
HPLC-MS system
Procedure:
-
Prepare a reaction mixture containing the sirtuin enzyme and the acylated peptide substrate in the assay buffer.
-
Initiate the reaction by adding this compound to the desired final concentration. For control reactions, add buffer without the analog.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a specific time course.
-
Stop the reaction by adding the quenching solution.
-
Analyze the samples by HPLC-MS to separate and quantify the acylated substrate and the deacetylated product.
-
Determine the extent of the reaction by calculating the ratio of product to the sum of product and substrate.
PARP Activity Assay (Automodification)
This assay measures the ability of an analog to inhibit the auto-poly(ADP-ribosyl)ation of PARP-1.
Materials:
-
Purified full-length PARP-1
-
Activated DNA (e.g., DNase I-treated calf thymus DNA)
-
NAD⁺ (biotinylated for detection)
-
Non-hydrolyzable analog (e.g., this compound, BAD)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 4 mM MgCl₂, 250 µM DTT)
-
Streptavidin-HRP conjugate for detection
-
Chemiluminescent substrate
Procedure:
-
Set up reactions containing PARP-1 and activated DNA in the assay buffer.
-
Add the non-hydrolyzable analog at various concentrations.
-
Initiate the automodification reaction by adding biotinylated NAD⁺.
-
Incubate the reactions at 25°C for a defined period (e.g., 10 minutes).
-
Stop the reactions by adding SDS-PAGE loading buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose membrane.
-
Detect the biotinylated PAR chains by incubating the membrane with streptavidin-HRP followed by a chemiluminescent substrate.
-
Quantify the signal to determine the extent of PARP-1 automodification and the inhibitory effect of the analog.
Visualizing Molecular Interactions and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex signaling pathways and experimental procedures discussed.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. NAD Analogs in Aid of Chemical Biology and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Pilot Study Investigating Changes in the Human Plasma and Urine NAD+ Metabolome During a 6 Hour Intravenous Infusion of NAD+ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The NAD+-Dependent Family of Sirtuins in Cerebral Ischemia and Preconditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic potential of NAD-boosting molecules: the in vivo evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of this compound and the structures of its ternary complexes with SIRT3 and SIRT5. | Semantic Scholar [semanticscholar.org]
- 8. Synthesis of this compound and the structures of its ternary complexes with SIRT3 and SIRT5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Carbanicotinamide adenine dinucleotide: synthesis and enzymological properties of a carbocyclic analogue of oxidized nicotinamide adenine dinucleotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Carbanicotinamide Adenine Dinucleotide | High Purity [benchchem.com]
- 12. CAS 112345-60-5 | this compound [daltonresearchmolecules.com]
- 13. Slowing ageing by design: the rise of NAD+ and sirtuin-activating compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sirtuins, NAD⁺, Lifespan Extension, and Aging [nad.com]
- 15. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 16. OR | Free Full-Text | Targeting DNA repair for cancer treatment: Lessons from PARP inhibitor trials [techscience.com]
- 17. NAD+ analog reveals PARP-1 substrate-blocking mechanism and allosteric communication from catalytic center to DNA-binding domains - PMC [pmc.ncbi.nlm.nih.gov]
- 18. carba Nicotinamide Adenine Dinucleotide Phosphate: Robust Cofactor for Redox Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Investigating the Sensitivity of NAD+-dependent Sirtuin Deacylation Activities to NADH - PMC [pmc.ncbi.nlm.nih.gov]
Specificity of Carba-NAD as an Enzyme Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Carba-NAD, a carbocyclic analog of nicotinamide adenine dinucleotide (NAD+), serves as a valuable tool in enzymatic studies due to its resistance to enzymatic cleavage. This guide provides a comprehensive comparison of this compound's specificity as an enzyme inhibitor against key NAD+-dependent enzymes: CD38, Poly(ADP-ribose) polymerases (PARPs), and Sirtuins. We present quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways to aid researchers in assessing its suitability for their experimental needs.
Quantitative Comparison of Inhibitor Potency
The inhibitory potential of this compound varies significantly across different enzyme families. While it is a poor inhibitor of some, its unique structural properties make it an invaluable tool for studying the mechanism of others. The following tables summarize the available quantitative data for this compound and a selection of alternative inhibitors.
Table 1: Inhibition of CD38
| Inhibitor | Type | Mechanism of Action | Ki / IC50 | Species | Reference(s) |
| This compound | NAD+ Analog | Low-affinity, non-covalent | Poor inhibitor | Human | [1] |
| Pseudothis compound | NAD+ Analog (diastereomer of this compound) | Competitive | Ki = 148 µM (recombinant), Ki = 180 µM (native) | Human | [2] |
| Ara-F-NAD | NAD+ Analog | Covalent, Competitive | IC50 = 169 nM | Human | [3] |
| 78c | Small Molecule | Non-covalent | Ki = 9.7 nM (hydrolase), Ki = 100 nM (cyclase) | Human | [4] |
| Apigenin | Flavonoid | Non-covalent | - | - | [5] |
| Quercetin | Flavonoid | Non-covalent | - | - | [5] |
Table 2: Inhibition of PARP-1
| Inhibitor | Type | IC50 | Reference(s) |
| This compound | NAD+ Analog | Modest inhibition only at high concentrations (685 µM) | [6] |
| Olaparib | Small Molecule | 1.49 nM | [7] |
| Talazoparib | Small Molecule | 0.2 nM (PARP-1) | [8] |
| Niraparib | Small Molecule | 2 nM (PARP-1) | [8] |
| Rucaparib | Small Molecule | 0.3 nM (PARP-1) | [8] |
| Veliparib | Small Molecule | 4 nM (PARP-1) | [8] |
| Benzamide | Small Molecule | 3.3 µM | [9] |
Table 3: Interaction with Sirtuins (SIRT1, SIRT2, SIRT3, SIRT5)
This compound is primarily utilized as a non-reactive analog of NAD+ in structural and mechanistic studies of sirtuins, rather than as a potent inhibitor.[10] Its resistance to cleavage allows for the crystallization of sirtuin-substrate-cofactor complexes, providing snapshots of the enzymatic mechanism.[10][11] While specific IC50 or Ki values for this compound against sirtuins are not widely reported, its utility in these studies is well-documented.[6][10][11][12][13][14][15][16][17][18][19] For comparison, a selection of known sirtuin inhibitors is presented below.
| Inhibitor | Target Sirtuin(s) | IC50 | Reference(s) |
| Nicotinamide | Pan-sirtuin inhibitor | 36.7 µM (SIRT3), 68.1 µM (SIRT1) | [18] |
| Suramin | SIRT1, SIRT2, SIRT5 | 297 nM (SIRT1), 1.15 µM (SIRT2), 22 µM (SIRT5) | [20][21] |
| EX-527 (Selisistat) | SIRT1 selective | 38-98 nM | [22][23] |
| AGK2 | SIRT2 selective | 3.5 µM | [23] |
| Tenovin-6 | SIRT1/SIRT2 | - | [17] |
| Cambinol | SIRT1/SIRT2 | - | [2] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of enzyme inhibition. Below are generalized protocols for assaying the inhibitory activity against CD38, PARP, and Sirtuins.
CD38 Inhibition Assay (Fluorometric)
This assay measures the hydrolysis of the fluorescent NAD+ analog, 1,N6-etheno-NAD+ (ε-NAD+), by CD38.
Materials:
-
Recombinant human CD38
-
This compound or other test inhibitors
-
ε-NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the inhibitor in Assay Buffer.
-
To the wells of the microplate, add the inhibitor solutions. Include a "no inhibitor" control.
-
Add the recombinant CD38 enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the ε-NAD+ substrate solution to all wells.
-
Immediately measure the increase in fluorescence (Excitation: ~300 nm, Emission: ~410 nm) over time in a kinetic mode.
-
Calculate the initial reaction rates from the linear portion of the fluorescence versus time curves.
-
Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value by fitting the data to a dose-response curve.[5][24][25]
PARP-1 Inhibition Assay (Colorimetric)
This assay measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins.[26]
Materials:
-
Recombinant human PARP-1
-
This compound or other test inhibitors
-
Histone-coated 96-well plate
-
Biotinylated NAD+
-
Activated DNA (as a PARP-1 activator)
-
Streptavidin-HRP conjugate
-
HRP substrate (e.g., TMB)
-
Stop solution (e.g., 1 M H₂SO₄)
-
Plate reader capable of measuring absorbance
Procedure:
-
Prepare serial dilutions of the inhibitor.
-
Add the inhibitor solutions to the histone-coated wells.
-
Add the PARP-1 enzyme and activated DNA to each well.
-
Initiate the reaction by adding biotinylated NAD+. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Wash the plate to remove unbound reagents.
-
Add Streptavidin-HRP conjugate and incubate.
-
Wash the plate again.
-
Add the HRP substrate and incubate until color develops.
-
Add the stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Calculate the percent inhibition and determine the IC50 value.[4][23]
Sirtuin Inhibition Assay (Fluorometric)
This is a general protocol for measuring the deacetylase activity of sirtuins.
Materials:
-
Recombinant human sirtuin (e.g., SIRT1, SIRT2, or SIRT3)
-
This compound or other test inhibitors
-
Fluorogenic sirtuin substrate (e.g., a peptide with an acetylated lysine and a fluorophore/quencher pair)
-
NAD+
-
Developer solution (containing a protease to cleave the deacetylated peptide)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 137 mM NaCl, 2.7 mM KCl, and 1 mM MgCl₂)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the inhibitor.
-
Add the inhibitor solutions to the wells of the microplate.
-
Add the sirtuin enzyme and the fluorogenic substrate.
-
Initiate the reaction by adding NAD+. Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the deacetylation reaction and initiate the development reaction by adding the developer solution. Incubate at room temperature to allow for cleavage of the deacetylated substrate.
-
Measure the fluorescence intensity (specific excitation and emission wavelengths will depend on the fluorophore used).
-
Calculate the percent inhibition and determine the IC50 value.[18]
Visualizing the Landscape: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental design, the following diagrams were generated using Graphviz.
Signaling Pathways
Experimental Workflow
Conclusion
This compound exhibits a distinct inhibitory profile, acting as a poor inhibitor of CD38 and a very weak inhibitor of PARP-1, while serving as an essential non-reactive analog for mechanistic studies of sirtuins. Its specificity is therefore highly dependent on the target enzyme. For potent inhibition of CD38 and PARPs, other small molecules and NAD+ analogs offer significantly greater efficacy. However, for elucidating the structural and mechanistic details of sirtuin catalysis, this compound remains an indispensable tool for researchers. This guide provides the foundational data and protocols to enable informed decisions regarding the application of this compound in enzymatic research and drug development.
References
- 1. The Pharmacology of CD38/NADase: An emerging target for cancer and aging diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of the NAD+-Dependent Protein Desuccinylase and Demalonylase Sirt5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A potent and specific CD38 inhibitor ameliorates age-related metabolic dysfunction by reversing tissue NAD+ decline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Mechanism of Inhibition of the Human Sirtuin Enzyme SIRT3 by Nicotinamide: Computational and Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Synthesis of this compound and the structures of its ternary complexes with SIRT3 and SIRT5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of this compound and the structures of its ternary complexes with SIRT3 and SIRT5. | Semantic Scholar [semanticscholar.org]
- 12. Mechanism of Sirt1 NAD+-dependent Protein Deacetylase Inhibition by Cysteine S-Nitrosation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.iucr.org [journals.iucr.org]
- 14. Structural Basis for Nicotinamide Inhibition and Base Exchange in Sir2 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Mechanism of Inhibition of the Human Sirtuin Enzyme SIRT3 by Nicotinamide: Computational and Experimental Studies | PLOS One [journals.plos.org]
- 19. biorxiv.org [biorxiv.org]
- 20. Sirtuin activators and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Sirtuin modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Current Trends in Sirtuin Activator and Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
Carba-NAD: A Chemically Stable Analog Inert in Nicotinamide Displacement Reactions
For researchers, scientists, and drug development professionals, the quest for stable and reliable molecular tools is paramount. In the study of NAD-dependent enzymes, the inherent instability of nicotinamide adenine dinucleotide (NAD) can pose significant experimental challenges. Carba-NAD, a carbocyclic analog of NAD, offers a robust alternative, exhibiting remarkable resistance to enzymatic cleavage in nicotinamide displacement reactions. This guide provides a comparative analysis of this compound and NAD, supported by experimental data and detailed protocols, to demonstrate the inert nature of this compound.
At the heart of this compound's stability is a key structural modification: the replacement of the oxygen atom in the ribose moiety adjacent to the nicotinamide with a methylene group.[1][2][3] This seemingly subtle change renders the glycosidic bond resistant to cleavage by NAD-consuming enzymes, making this compound an unreactive substrate analog.[1][2] This inertness is a critical feature for researchers studying the mechanisms of enzymes such as poly(ADP-ribose) polymerases (PARPs) and sirtuins, where the displacement of nicotinamide is a central step in their catalytic cycle.
Comparative Analysis: this compound vs. NAD
The superior stability of this compound and its derivatives has been demonstrated in various studies. For instance, the phosphorylated analog, carba-NADP+, exhibits a half-life over 30 times longer than that of NADP+ at 50°C, highlighting its enhanced thermal stability.[4] This resistance to degradation translates to its performance in enzymatic assays.
| Feature | NAD (Nicotinamide Adenine Dinucleotide) | This compound (Carbanicotinamide Adenine Dinucleotide) |
| Structure | Contains a ribose sugar linked to nicotinamide. | The ribose oxygen adjacent to nicotinamide is replaced by a methylene group.[1][2] |
| Susceptibility to Enzymatic Cleavage | The nicotinamide-ribosyl bond is readily cleaved by NAD-consuming enzymes (e.g., PARPs, sirtuins, NAD glycohydrolases). | Resistant to cleavage of the nicotinamide-cyclopentane bond.[5] |
| Role in Displacement Reactions | Acts as a substrate, donating the ADP-ribose moiety and releasing nicotinamide. | Acts as an unreactive analog, binding to the active site without undergoing displacement.[1][2] |
| Stability | Prone to enzymatic and chemical degradation. | Significantly more stable, particularly against hydrolysis.[4] |
| Application in Enzyme Studies | Substrate for studying enzyme kinetics and activity. | Tool for structural studies (e.g., X-ray crystallography) and as a competitive inhibitor to study enzyme-ligand interactions.[6] |
Experimental Evidence: The Case of PARP-1
A direct comparison of this compound and NAD in the context of Poly(ADP-ribose) Polymerase-1 (PARP-1) activity clearly illustrates the inert nature of the carbocyclic analog. PARP-1 is a key enzyme in DNA repair and other cellular processes, which utilizes NAD as a substrate to synthesize poly(ADP-ribose) chains on target proteins.
In a study investigating the interaction of NAD analogs with PARP-1, this compound exhibited only modest inhibition of PARP-1's automodification activity, even at high concentrations (685 μM).[7] In contrast, other NAD analogs effectively inhibited the enzyme at much lower concentrations.[7] Furthermore, differential scanning fluorimetry (DSF) showed that this compound had little to no influence on the melting temperature of the PARP-1 catalytic domain, suggesting it does not bind with appreciable affinity.[7] This lack of significant binding and inhibition underscores its inertness as a substrate for PARP-1.
Experimental Protocols
To facilitate the independent verification of these findings, detailed experimental protocols are provided below.
Protocol 1: PARP-1 Activity Assay
This protocol is adapted from a study comparing NAD analogs' effects on PARP-1 activity.[7]
Objective: To compare the ability of NAD and this compound to serve as substrates for PARP-1-mediated auto-poly(ADP-ribosyl)ation.
Materials:
-
Recombinant human PARP-1
-
Activated DNA (e.g., DNase I-treated calf thymus DNA)
-
Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 4 mM MgCl₂, 250 µM DTT
-
NAD
-
This compound
-
[³²P]-NAD (for radioactive detection) or anti-PAR antibody (for Western blot detection)
-
SDS-PAGE gels and blotting equipment
-
Scintillation counter or imaging system
Procedure:
-
Prepare a reaction mixture containing PARP-1 (e.g., 100 nM) and activated DNA (e.g., 10 µg/mL) in the reaction buffer.
-
To separate reaction tubes, add either NAD or this compound to the desired final concentration (e.g., a concentration range from 10 µM to 500 µM). Include a no-substrate control.
-
To initiate the reaction, add [³²P]-NAD (to a final concentration of e.g., 1 µM) to each tube. For non-radioactive detection, add unlabeled NAD or this compound.
-
Incubate the reactions at 25°C for a defined period (e.g., 10 minutes).
-
Stop the reactions by adding an equal volume of 2X SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
For radioactive detection: Dry the gel and expose it to a phosphor screen. Quantify the incorporation of ³²P into the PARP-1 band using a phosphorimager.
-
For Western blot detection: Transfer the proteins to a PVDF membrane. Block the membrane and probe with an anti-PAR antibody. Detect the signal using a secondary antibody and an appropriate imaging system.
Expected Results: A strong signal corresponding to auto-poly(ADP-ribosyl)ated PARP-1 will be observed in the presence of NAD. In contrast, little to no signal will be detected in the presence of this compound, demonstrating its inability to act as a substrate.
Protocol 2: Sirtuin Deacetylase Activity Assay
This protocol is a general method to assess sirtuin activity, which can be adapted to compare NAD and this compound.
Objective: To compare the ability of NAD and this compound to support sirtuin-mediated deacetylation of a peptide substrate.
Materials:
-
Recombinant human sirtuin (e.g., SIRT1, SIRT3, or SIRT5)
-
Fluorogenic acetylated peptide substrate (e.g., a p53-derived peptide with a C-terminal fluorophore)
-
Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂
-
NAD
-
This compound
-
Developer solution (containing a protease that cleaves the deacetylated peptide)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
In the wells of a 96-well plate, prepare reaction mixtures containing the sirtuin enzyme (e.g., 1 µg) and the fluorogenic acetylated peptide substrate (e.g., 50 µM) in the reaction buffer.
-
To respective wells, add either NAD or this compound to a final concentration of 1 mM. Include a no-cofactor control.
-
Incubate the plate at 37°C for 45 minutes.
-
Add the developer solution to each well.
-
Incubate at 37°C for 15 minutes.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm).
Expected Results: A significant increase in fluorescence will be observed in the wells containing NAD, indicating deacetylation of the substrate. The wells with this compound will show fluorescence levels similar to the no-cofactor control, confirming its inertness in this reaction.
Signaling Pathways and Experimental Workflows
To visualize the central role of nicotinamide displacement in key NAD-dependent signaling pathways and the experimental approach to confirm this compound's inertness, the following diagrams are provided.
References
- 1. PARP assay [assay-protocol.com]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Kinetic and structural basis for acyl-group selectivity and NAD+-dependence in Sirtuin-catalyzed deacylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbanicotinamide adenine dinucleotide: synthesis and enzymological properties of a carbocyclic analogue of oxidized nicotinamide adenine dinucleotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural Basis for Sirtuin Activity and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NAD+ analog reveals PARP-1 substrate-blocking mechanism and allosteric communication from catalytic center to DNA-binding domains - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Crystallographic Data: A Case Study with Carba-NAD
For researchers, scientists, and drug development professionals, the accurate validation of crystallographic data is paramount to ensure the reliability of structural models and to drive informed decisions in downstream applications. This guide provides a comprehensive comparison of crystallographic data obtained using the stable NAD+ analog, Carba-NAD, with data from structures resolved with NAD+ or its derivatives. We present key validation metrics, detailed experimental protocols, and visual workflows to aid in the critical assessment of protein-ligand crystal structures.
This compound, a non-hydrolyzable analog of nicotinamide adenine dinucleotide (NAD+), has emerged as a valuable tool in structural biology. Its stability against enzymatic cleavage allows for the trapping of protein-ligand complexes that are otherwise transient with the natural cofactor, providing crucial snapshots of enzymatic mechanisms. This is particularly beneficial for enzymes like sirtuins, where the NAD+ molecule is consumed during the reaction.
Comparative Analysis of Crystallographic Data
To objectively assess the quality of crystallographic data obtained with this compound, we have compiled key validation metrics from the Protein Data Bank (PDB) for human sirtuin 3 (SIRT3) and sirtuin 5 (SIRT5) in complex with this compound, and compared them with structures of the same proteins bound to NAD+ or its reaction product, ADP-ribose.
| PDB ID | Protein | Ligand | Resolution (Å) | R-work | R-free | Ramachandran Outliers (%) |
| 4FVT | SIRT3 | This compound | 2.47 | 0.202 | 0.249 | 0.00 |
| 4BN4 | SIRT3 | ADP-ribose | 1.30 | 0.138 | 0.179 | 0.00 |
| 5D7N | SIRT3 | - | 1.83 | 0.175 | 0.203 | 0.00 |
| 8CCZ | SIRT3 | Peptide Inhibitor | 1.95 | 0.227 | 0.276 | 0.00 |
| 4G1C | SIRT5 | This compound | 2.10 | 0.187 | 0.228 | 0.00 |
| 2B4Y | SIRT5 | NAD+ | 1.90 | 0.183 | 0.236 | 0.38 |
| 3RIY | SIRT5 | NAD+ | 2.10 | 0.197 | 0.245 | 0.00 |
This data highlights that structures obtained with this compound exhibit comparable quality metrics to those obtained with the natural ligand or other compounds. The resolution, R-factors, and stereochemical quality, as indicated by the Ramachandran analysis, are all within acceptable ranges for high-quality crystal structures.
Experimental Protocols: A Step-by-Step Guide
The successful generation of high-quality crystallographic data is critically dependent on robust experimental protocols. Below are generalized yet detailed methodologies for protein crystallization with this compound, based on established practices.
Protein Expression and Purification
-
Construct Design and Expression: The gene encoding the target protein (e.g., human SIRT3 or SIRT5) is cloned into a suitable expression vector, often with a polyhistidine tag to facilitate purification. The protein is then overexpressed in a host system, typically E. coli.
-
Cell Lysis and Affinity Chromatography: The bacterial cells are harvested and lysed. The protein of interest is then purified from the cell lysate using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).
-
Size-Exclusion Chromatography: Further purification is achieved by size-exclusion chromatography to isolate the monomeric and properly folded protein, ensuring a homogenous sample for crystallization.
Co-crystallization with this compound
-
Complex Formation: The purified protein is incubated with a molar excess of this compound (typically 2-5 fold) on ice for a designated period (e.g., 1-2 hours) to allow for complex formation.
-
Crystallization Screening: The protein-Carba-NAD complex is then subjected to high-throughput crystallization screening using various commercially available screens that sample a wide range of pH, precipitant, and salt conditions. The sitting-drop or hanging-drop vapor diffusion method is commonly employed.
-
Crystal Optimization: Initial crystal hits are optimized by systematically varying the concentrations of the precipitant, buffer, and additives to obtain diffraction-quality crystals.
Data Collection and Structure Refinement
-
Crystal Harvesting and Cryo-protection: Crystals are carefully harvested from the crystallization drops and briefly soaked in a cryoprotectant solution (e.g., the reservoir solution supplemented with 20-25% glycerol) before being flash-cooled in liquid nitrogen.
-
X-ray Diffraction Data Collection: Diffraction data is collected at a synchrotron source. The collected data is then processed, integrated, and scaled using software packages like HKL2000 or XDS.
-
Structure Solution and Refinement: The structure is solved by molecular replacement using a known structure of the target protein as a search model. The initial model is then refined against the experimental data using programs like PHENIX or REFMAC5. This iterative process involves manual model building in Coot to improve the fit of the model to the electron density map and the refinement of atomic coordinates, B-factors, and occupancies.
Visualizing the Workflow and Key Concepts
To further clarify the processes and relationships involved in validating crystallographic data, the following diagrams have been generated using Graphviz.
This workflow diagram illustrates the major steps from the initial experiment to the final validation of the crystallographic model. It highlights the transition from the experimental phase to the computational analysis and the key metrics used to assess the quality of the final structure.
This decision tree provides a logical framework for researchers to follow when interpreting key validation metrics. It guides the user through a series of checks and suggests potential corrective actions if the data quality is not optimal, ultimately leading to a more reliable structural model.
Safety Operating Guide
Navigating the Disposal of Carba-NAD: A Guide for Laboratory Professionals
Essential protocols for the safe handling and disposal of Carba-NAD, ensuring laboratory safety and regulatory compliance.
For researchers, scientists, and drug development professionals, the integrity of experimental work is intrinsically linked to rigorous safety and disposal practices. This compound (Carbanicotinamide adenine dinucleotide), a synthetic analog of nicotinamide adenine dinucleotide (NAD+), is a valuable tool in biochemical research due to its stability.[1] However, its proper disposal is crucial to maintain a safe laboratory environment and adhere to regulatory standards. This guide provides a clear, step-by-step process for the responsible disposal of this compound.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). According to safety data sheets, this compound may be harmful if inhaled, swallowed, or absorbed through the skin, and can cause eye and skin irritation.[2]
Recommended Personal Protective Equipment:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: To protect from skin contact.
-
Respiratory Protection: Use in a well-ventilated area. Avoid creating dust.[2]
In the event of accidental release, personnel should avoid dust formation, sweep up the material, and place it in a suitable, closed container for disposal.[2]
Step-by-Step this compound Disposal Procedure
The primary recommendation for the disposal of this compound is to utilize a licensed professional waste disposal service.[2] An environmental hazard cannot be ruled out in the case of improper handling or disposal.[2]
-
Segregation and Collection:
-
Collect surplus and non-recyclable this compound in a designated, properly labeled, and sealed container.
-
Ensure the container is suitable for chemical waste and is kept closed.[2]
-
-
Labeling:
-
Clearly label the waste container with "this compound Waste" and any other identifiers required by your institution or local regulations.
-
-
Storage:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
-
Engage a Licensed Disposal Company:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup by a licensed chemical waste disposal company.
-
Provide the disposal company with the Safety Data Sheet (SDS) for this compound to ensure they have all necessary information for safe handling and disposal.
-
-
Documentation:
-
Maintain a record of the disposal, including the date, quantity of waste, and the name of the disposal company, in accordance with your laboratory's standard operating procedures and local regulations.
-
Quantitative Data Summary
Currently, publicly available Safety Data Sheets and research articles do not provide specific quantitative data regarding disposal parameters such as concentration limits for drain disposal or specific degradation rates in the environment. The consistent recommendation is for professional disposal.
Table 1: this compound Safety and Disposal Information
| Parameter | Information | Source |
| Chemical Name | Carbanicotinamide adenine dinucleotide | [2] |
| CAS Number | 112345-60-5 | [2] |
| Primary Disposal Route | Licensed Disposal Company | [2] |
| Potential Hazards | May be harmful if inhaled, swallowed, or absorbed through the skin. May cause eye and skin irritation. | [2] |
| Accidental Release | Avoid dust formation. Sweep up and place in a suitable, closed container for disposal. | [2] |
Experimental Protocols
No experimental protocols for the disposal or degradation of this compound are cited in the available safety and research literature. The standard procedure relies on established chemical waste management practices.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling Carba-NAD
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Storage, and Disposal of Carba-NAD.
This compound (Carbanicotinamide adenine dinucleotide) is a synthetic analog of nicotinamide adenine dinucleotide (NAD+) that offers enhanced stability, making it a valuable tool in biochemical and pharmaceutical research.[1] Its resistance to enzymatic cleavage allows for the study of NAD-dependent enzymes by providing a stable substrate mimic.[1] Proper handling and disposal of this compound are crucial to ensure laboratory safety and experimental integrity. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to support your research endeavors.
Chemical and Physical Properties
A clear understanding of the chemical and physical properties of this compound is fundamental for its safe handling and use in experiments.
| Property | Value | Source |
| Molecular Formula | C22H29N7O13P2 | PubChem |
| Molecular Weight | 661.45 g/mol | PubChem |
| Appearance | White to off-white solid | Internal Data |
| Solubility | Highly soluble in water. Insoluble in methanol, ethanol, DMSO, and DMF. | [2] |
| Storage Temperature | -20°C | [3] |
| Stability | Significantly more stable than NAD+, especially at elevated temperatures and varying pH.[4] | [4] |
Personal Protective Equipment (PPE)
Adherence to proper PPE protocols is the first line of defense against potential exposure to this compound. While the provided Safety Data Sheet (SDS) for this compound does not list specific, unique hazards beyond those of typical laboratory reagents, the following standard laboratory PPE is mandatory when handling this compound.
| PPE Category | Requirement | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses or chemical splash goggles. | Protects eyes from dust particles and potential splashes. |
| Hand Protection | Nitrile gloves. | Provides a barrier against skin contact. |
| Body Protection | A standard laboratory coat. | Protects skin and clothing from spills. |
| Respiratory Protection | Generally not required for small quantities handled with adequate ventilation. A NIOSH-approved N95 or P1 dust mask should be used if generating dust. | Minimizes inhalation of airborne particles. |
Operational Plans: Handling and Storage
Proper handling and storage procedures are critical for maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling:
-
Handle this compound in a well-ventilated area, such as a chemical fume hood, especially when working with the powdered form to minimize inhalation of dust.
-
Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
As a good laboratory practice, wash hands thoroughly after handling.
Storage:
-
Store this compound in a tightly sealed container at the recommended temperature of -20°C.[3]
-
The compound is stable at room temperature for short periods, such as during shipping.
Disposal Plan
Proper disposal of this compound and its associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
-
Unused this compound: Dispose of as chemical waste in accordance with local, state, and federal regulations. Do not discard down the drain.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be considered chemical waste and disposed of in a designated, properly labeled hazardous waste container.
-
Empty Containers: "Empty" containers that have held this compound should be managed as hazardous waste unless they have been triple-rinsed with an appropriate solvent. The rinsate from this cleaning process must be collected and disposed of as hazardous waste.[5]
Spill and Emergency Plan
In the event of a spill, immediate and appropriate action is necessary to contain the situation and prevent exposure.
Spill Cleanup:
-
Evacuate and Secure: Alert others in the immediate area and restrict access to the spill zone.
-
Ventilate: Ensure the area is well-ventilated. If the spill is significant, work in a fume hood.
-
Don PPE: Wear the appropriate personal protective equipment, including a lab coat, gloves, and eye protection.
-
Contain and Absorb: For a solid spill, carefully sweep or scoop the material to avoid creating dust and place it in a labeled hazardous waste container. For a liquid spill, cover with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit absorbent) and then collect the absorbed material into a hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable detergent and water.
-
Dispose: Dispose of all cleanup materials as hazardous waste.
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation develops.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Experimental Protocol: Sirtuin Inhibition Assay
This compound is a valuable tool for studying sirtuins, a class of NAD+-dependent deacetylases. Its resistance to cleavage allows for the trapping of the enzyme-cofactor complex. The following is a generalized protocol for a sirtuin inhibition assay using this compound as a non-hydrolyzable NAD+ analog.
Materials:
-
Recombinant human Sirtuin enzyme (e.g., SIRT1, SIRT2, or SIRT3)
-
Fluorogenic sirtuin substrate (e.g., a peptide with an acetylated lysine residue and a fluorescent reporter)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., containing trypsin and a stop solution)
-
96-well black microplate
-
Plate reader capable of fluorescence detection
Procedure:
-
Prepare Reagents: Prepare stock solutions of the sirtuin enzyme, fluorogenic substrate, and this compound in the assay buffer.
-
Reaction Setup: In the wells of a 96-well microplate, add the following in order:
-
Assay buffer
-
This compound (to the desired final concentration)
-
Fluorogenic substrate (to the desired final concentration)
-
-
Initiate Reaction: Add the sirtuin enzyme to each well to initiate the reaction. Include appropriate controls (e.g., no enzyme, no this compound).
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes).
-
Develop Signal: Add the developer solution to each well to stop the enzymatic reaction and cleave the deacetylated substrate, releasing the fluorophore.
-
Read Fluorescence: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the fluorophore.
-
Data Analysis: Analyze the fluorescence data to determine the extent of sirtuin inhibition by this compound.
Visualizing Experimental Logic
The following diagrams illustrate the logical flow of handling this compound and its application in a typical experimental workflow.
Caption: A flowchart outlining the key steps for the safe handling of this compound in a laboratory setting.
References
- 1. Carba-Nicotinamide-Adenine-Dinucleotide | C22H30N7O13P2+ | CID 163884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CAS 112345-60-5 | this compound [daltonresearchmolecules.com]
- 4. 112345-60-5 this compound carbanicotinamide adenine dinucleotide, CasNo.112345-60-5 Hangzhou yi lu biont technology Co., LTD China (Mainland) [hzyilu.lookchem.com]
- 5. pnas.org [pnas.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
